molecular formula C17H21N3 B1663534 Auramine CAS No. 492-80-8

Auramine

Katalognummer: B1663534
CAS-Nummer: 492-80-8
Molekulargewicht: 267.37 g/mol
InChI-Schlüssel: JPIYZTWMUGTEHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Auramine is a diphenylmethane dye, used in fluorescence microscopy.>This compound O free base is a member of the class of imines that is benzophenone imine carrying two dimethylamino substituents at positions 4 and 4'. The hydrochloride salt is the biological stain 'this compound O' It has a role as a fluorochrome and a histological dye. It is an imine, a tertiary amino compound and a substituted aniline. It is a conjugate base of an this compound O(1+).>C.i. solvent yellow 34 appears as yellow crystalline powder or yellow needles.>An aniline dye used as a disinfectant and an antiseptic agent. It is weakly fluorescing and binds specifically to certain proteins.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-[4-(dimethylamino)benzenecarboximidoyl]-N,N-dimethylaniline
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InChI

InChI=1S/C17H21N3/c1-19(2)15-9-5-13(6-10-15)17(18)14-7-11-16(12-8-14)20(3)4/h5-12,18H,1-4H3
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InChI Key

JPIYZTWMUGTEHX-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(C)C
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Molecular Formula

C17H21N3
Record name C.I. SOLVENT YELLOW 34
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DSSTOX Substance ID

DTXSID7043821
Record name Auramine
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Molecular Weight

267.37 g/mol
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Physical Description

C.i. solvent yellow 34 appears as yellow crystalline powder or yellow needles., Colorless or yellow solid; [HSDB]
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Solubility

SOL IN ETHYL ETHER, VERY SOL IN ETHANOL., Sol in alcohol
Record name AURAMINE
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Vapor Pressure

0.00000129 [mmHg]
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Color/Form

YELLOW OR COLORLESS PLATES FROM ALCOHOL

CAS No.

492-80-8
Record name C.I. SOLVENT YELLOW 34
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Record name Benzenamine, 4,4'-carbonimidoylbis[N,N-dimethyl-
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Record name AURAMINE
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Melting Point

136 °C
Record name AURAMINE
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Foundational & Exploratory

what is Auramine and its chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Auramine O is a synthetic, diarylmethane-based cationic dye renowned for its potent fluorescent properties.[1][2] In its pure form, it manifests as bright yellow needle-like crystals.[3][4] This guide provides an in-depth overview of its chemical properties, synthesis, mechanisms of action, and key applications, with a focus on its utility for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound O is chemically identified as 4,4'-(imidocarbonyl)bis(N,N-dimethylaniline) monohydrochloride.[2] Its distinct chemical structure is the basis for its fluorescent capabilities and its application in various scientific and industrial fields.

PropertyValueReferences
IUPAC Name 4-[4-(dimethylamino)benzenecarboximidoyl]-N,N-dimethylaniline hydrochloride[4]
Synonyms Basic Yellow 2, C.I. 41000, Pyoktanin Yellow[1][5][6]
CAS Number 2465-27-2[1][6]
Chemical Formula C₁₇H₂₂ClN₃[2][4][6]
Molar Mass 303.83 g/mol [2][6]
Appearance Yellow needle crystals or powder[1][3][4]
Melting Point >250°C (decomposes)[1][4]
Solubility Soluble in ethanol and DMSO; sparingly soluble in water[1][3][4]
Fluorescence Emits a bright yellow-green fluorescence under UV illumination[1][4]
Absorbance (λmax) ~432 nm[2]
Emission (λem) ~500 nm[2]

Synthesis of this compound O

The industrial synthesis of this compound O is a multi-step process. It typically begins with the reaction of N,N-dimethylaniline and formaldehyde to produce an intermediate known as Michler's base (tetramethyl-diaminodiphenylmethane).[7] This base is then converted to this compound by heating it with sulfur and ammonium chloride in the presence of ammonia.[7]

G Industrial Synthesis Pathway of this compound O cluster_0 A N,N-dimethylaniline C Michler's Base (Intermediate) A->C Reaction B Formaldehyde B->C Reaction E This compound O C->E Heating D Sulfur + NH4Cl + Ammonia D->E

Industrial Synthesis Pathway of this compound O.
Experimental Protocol: Synthesis from Michler's Base

The following protocol outlines a representative synthesis process:

  • In a suitable reaction vessel, N,N-dimethylaniline is reacted with formaldehyde to synthesize Michler's base (tetramethyl-diaminodiphenylmethane).[7]

  • The resulting Michler's base is then combined with sulfur and ammonium chloride.[7][8]

  • The mixture is heated in the presence of a continuous stream of ammonia gas, with the reaction temperature controlled at approximately 140-160°C.[7][8][9]

  • After several hours of reaction, the mixture is cooled to allow for crystallization.[8]

  • The crude this compound O product is collected by filtration and can be further purified by recrystallization from a suitable solvent, such as a salt solution, to yield the final high-purity dye.[8]

Mechanism of Action and Applications

This compound O's primary application in research and clinical diagnostics is as a fluorescent stain for the detection of acid-fast bacteria, most notably Mycobacterium tuberculosis.[1][5][10]

Fluorescent Staining of Acid-Fast Bacteria

The mechanism relies on the unique composition of the mycobacterial cell wall, which is rich in mycolic acid.[2][3][5] this compound O binds specifically to this mycolic acid.[2][5][10] When illuminated with ultraviolet or blue light, the dye fluoresces, making the bacteria appear as bright yellow-green rods against a dark background, which allows for rapid and sensitive detection under a microscope.[2][4] This fluorochrome method is considered more sensitive than the traditional Ziehl-Neelsen carbol fuchsin stain.[2]

G Mechanism of this compound O Fluorescent Staining A This compound O Dye D Stained Bacterium A->D Binds to B Acid-Fast Bacterium (e.g., M. tuberculosis) C Mycolic Acid in Cell Wall B->C Contains C->D Site of Binding E UV Light Excitation (~432 nm) D->E Exposed to F Fluorescence Microscope (Detection) E->F Observed via G Bright Yellow-Green Fluorescence (~500 nm) F->G Detects

Mechanism of this compound O Fluorescent Staining.
Experimental Protocol: Truant's this compound-Rhodamine Stain

The Truant this compound-rhodamine stain is a widely used method for screening for Mycobacterium tuberculosis.[3][4][5]

  • Preparation of Smear : Prepare a thin smear of the clinical specimen (e.g., sputum) on a clean glass slide, air dry, and heat-fix.

  • Primary Staining : Flood the smear with the this compound-Rhodamine staining solution for 15-20 minutes. Do not apply heat.

  • Rinsing : Gently rinse the slide with deionized water.

  • Decolorization : Decolorize the smear with an acid-alcohol solution (e.g., 0.5% HCl in 70% ethanol) for 2-3 minutes. This step removes the stain from non-acid-fast organisms and background material.

  • Rinsing : Rinse the slide again with deionized water.

  • Counterstaining : Apply a counterstain, such as potassium permanganate or Rhodamine B, for 2-3 minutes.[3][5] This quenches background fluorescence, providing a dark contrast.

  • Final Rinse and Drying : Rinse the slide a final time, allow it to air dry completely.

  • Microscopy : Examine the slide under a fluorescence microscope using the appropriate filter set for this compound O excitation and emission. Acid-fast bacilli will appear as bright, fluorescent yellow-green rods.

Industrial Applications

Beyond the laboratory, this compound O is utilized as a colorant in various industries. Its applications include dyeing textiles such as silk, acrylics, wool, and tannin-mordant cotton.[1][5][11] It is also used in the coloration of paper, leather, jute, and in the manufacturing of inks and paints.[4][10][11]

Toxicology and Safety

Despite its utility, this compound O is a hazardous chemical that requires careful handling. It is classified by the International Agency for Research on Cancer (IARC) as a Group 2B agent, meaning it is possibly carcinogenic to humans, based on sufficient evidence in animal studies.[2][7][12] The industrial process of this compound production itself is classified as a Group 1 carcinogen, linked to an increased risk of bladder cancer in workers.[7][13]

Hazard TypeDescriptionReferences
Acute Toxicity Harmful if swallowed. Toxic in contact with skin. Causes serious eye irritation and may cause respiratory irritation.[4][12][14][15]
Chronic Toxicity Suspected of causing cancer. Long-term exposure may lead to liver, kidney, and DNA damage.[7][12][13][16]
Hazard Statements H302: Harmful if swallowed. H319: Causes serious eye irritation. H351: Suspected of causing cancer. H411: Toxic to aquatic life with long lasting effects.[4]
Precautionary Statements P202: Do not handle until all safety precautions have been read and understood. P280: Wear protective gloves/protective clothing/eye protection/face protection.[15]

Due to these risks, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should always be worn when handling this compound O.[14][15] Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize the inhalation of dust.[14]

References

Auramine O: A Technical Guide to its History, Synthesis, and Application in Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Auramine O, a diarylmethane dye renowned for its fluorescent properties. From its initial synthesis in the late 19th century to its pivotal role in modern microbiology, this guide details the dye's history, chemical characteristics, synthesis pathways, and established experimental protocols.

History and Discovery

This compound O was first synthesized in 1883 by Caro and Kern. Its industrial manufacturing began shortly after, with production initially centered in Europe, including Switzerland, Germany, the United Kingdom, and France, before expanding to the United States.[1][2] Today, manufacturing is predominantly located in India and China.[1][2]

Initially, this compound O and its derivatives were used for their brilliant yellow color and high color strength in various industrial applications.[2] These included dyeing materials such as leather, jute, paper, and tanned cotton.[1][2][3] The dye was also incorporated into paints, inking ribbons, ballpoint pen pastes, oils, waxes, and carbon paper.[1][2]

A significant evolution in its application came with the discovery of its fluorescent properties. In 1937, Hagemann first described the use of fluorescent dyes for the detection of acid-fast bacilli.[4][5] This paved the way for the adoption of this compound O in microbiology. In 1962, a pivotal evaluation by Truant, Brett, and Thomas solidified its usefulness in a fluorescent staining technique for Mycobacterium tuberculosis, demonstrating a higher yield of positive smears compared to conventional methods.[4][5] This fluorochrome staining method is now recommended for its increased sensitivity and speed in specimen examination.[6]

Chemical and Physical Properties

This compound O, also known as Basic Yellow 2 or C.I. 41000, is a diarylmethane dye that appears as a yellow, crystalline powder in its pure form.[7][8][9] It is soluble in water and ethanol but insoluble in ether.[7][8] The dye's fluorescence quantum yield is highly dependent on the viscosity of its solvent.[10]

Table 1: Technical Data for this compound O
PropertyValueReferences
IUPAC Name bis[4-(dimethylamino)phenyl]methaniminium chloride[8]
Synonyms Basic Yellow 2, C.I. 41000, Pyocatanium aureum[8][9][11]
CAS Number 2465-27-2[7][8][11]
Molecular Formula C₁₇H₂₂ClN₃[7][9][11]
Molecular Weight 303.83 g/mol [7][8][9]
Appearance Yellow crystalline powder[7][8][9]
Melting Point 267 °C (513 °F; 540 K)[7][8]
Solubility in Water 10 g/L[7]
Solubility in Ethanol 20 g/L[7]
Excitation λ (max) 438 nm (in water), 460 nm (mean)[10][12]
Emission λ (max) 505 nm (in water), 550 nm (mean)[10][12]

Synthesis of this compound O

The industrial synthesis of this compound O can be achieved through several methods. The most common process involves the reaction of N,N-dimethylaniline with formaldehyde to produce an intermediate known as Michler's base (tetramethyl-diaminodiphenylmethane).[1] This base is then converted to this compound by heating it with sulfur and ammonium chloride in the presence of ammonia.[1]

An alternative method starts with Michler's ketone, which is reacted with ammonium chloride and zinc chloride at high temperatures (150-160 °C) to yield the this compound base.[7][13] This base is subsequently treated with hydrochloric acid (acidification) to produce the final this compound O salt.[7]

Synthesis_of_Auramine_O DMA N,N-dimethylaniline MichlerBase Michler's Base (tetramethyl-diaminodiphenylmethane) DMA->MichlerBase Condensation HCHO Formaldehyde HCHO->MichlerBase This compound This compound O MichlerBase->this compound Conversion Reagents Sulfur (S) Ammonium Chloride (NH4Cl) Ammonia (NH3) Heat Reagents->this compound Staining_Principle This compound This compound O Dye Complex This compound-Mycolic Acid Complex This compound->Complex Binds to Mycobacterium Mycobacterium Cell Wall MycolicAcid Mycolic Acid MycolicAcid->Complex Fluorescence Bright Yellow-Green Fluorescence Complex->Fluorescence Results in UVLight UV Excitation UVLight->Complex Excites Staining_Workflow Start Start: Smear Preparation & Heat Fixation Stain Primary Staining: Flood with this compound O (15-20 min) Start->Stain Rinse1 Rinse with Water Stain->Rinse1 Decolorize Decolorization: Flood with Acid-Alcohol (2-3 min) Rinse1->Decolorize Rinse2 Rinse with Water Decolorize->Rinse2 Counterstain Counterstaining: Flood with Potassium Permanganate (1-2 min) Rinse2->Counterstain Rinse3 Rinse with Water Counterstain->Rinse3 Dry Air Dry Slide (Do Not Blot) Rinse3->Dry Examine Examine under Fluorescent Microscope Dry->Examine End End: Report Results Examine->End

References

The Core Mechanism of Auramine O Fluorescence: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auramine O is a diarylmethane-based fluorochrome stain renowned for its application in the detection of acid-fast bacteria, most notably Mycobacterium tuberculosis. Its utility stems from a dramatic increase in fluorescence quantum yield upon binding to specific biological targets, a phenomenon that has also led to its use as a fluorescent probe in other biological systems. This technical guide provides a comprehensive overview of the molecular mechanism underpinning this compound O's fluorescence, its photophysical properties, binding targets, and detailed experimental protocols for its application and characterization.

Core Mechanism of Action: A Tale of a Molecular Rotor

The fluorescence of this compound O is governed by its nature as a "molecular rotor," a molecule whose fluorescence quantum yield is highly sensitive to the viscosity of its local environment. The underlying principle is the restriction of intramolecular rotation upon binding to a target or insertion into a viscous medium.[1]

In its ground state, the this compound O molecule has a non-planar conformation. Upon photoexcitation, it can relax through two competing pathways:

  • Radiative Decay: The molecule can return to the ground state by emitting a photon (fluorescence).

  • Non-radiative Decay: In environments of low viscosity, the two dimethylanilino groups of the excited this compound O molecule can freely rotate around the C-N bonds. This rotation leads to the formation of a non-emissive, dark state known as a Twisted Intramolecular Charge Transfer (TICT) state.[2][3][4] In this state, the molecule relaxes to the ground state without emitting light, resulting in a very low fluorescence quantum yield.

When this compound O binds to a rigid or viscous environment, such as the mycolic acid-rich cell wall of mycobacteria, this intramolecular rotation is sterically hindered.[5][6] This inhibition of the non-radiative decay pathway from the TICT state significantly increases the probability of radiative decay, leading to a substantial enhancement of fluorescence intensity.[7]

Binding Targets

The primary and most well-documented target for this compound O in a diagnostic context is the mycolic acid layer of the mycobacterial cell wall.[5][8][9][10] Mycolic acids are long, complex fatty acids that create a waxy, lipid-rich, and highly viscous environment. This compound O's affinity for this hydrophobic environment is the basis for its specificity in acid-fast staining. While the interaction is strong, a specific dissociation constant (Kd) for this compound O and purified mycolic acid is not well-documented in the literature, suggesting a complex, non-saturable binding mechanism driven by hydrophobic partitioning.

Additionally, there is evidence that this compound O can bind to nucleic acids , with some studies suggesting it may intercalate into DNA.[11] This interaction also results in an increase in fluorescence, likely due to the restriction of intramolecular rotation within the DNA grooves.

Data Presentation

Photophysical Properties of this compound O

The following table summarizes the key photophysical properties of this compound O under various conditions.

PropertyValueConditionsReference(s)
Excitation Maximum (λex) ~432 nmIn water[12]
~440-450 nmBound to horse liver alcohol dehydrogenase[1]
Emission Maximum (λem) ~500 nmIn water[12]
~523 nmBound to horse liver alcohol dehydrogenase[1]
Molar Extinction Coefficient (ε) 25,300 cm⁻¹M⁻¹ at 431.2 nmIn water[12]
Quantum Yield (Φf) 0.0016In methanol[12]
0.019In n-decanol[12]
0.03In glycerol[12]
~10 times higher than in waterIn 60% sucrose[1]
~87 times higher than in waterIn 95% ethanol[1]
Dissociation Constant (Kd) (1.25 +/- 0.2) x 10⁻⁴ MLactate dehydrogenase[13]

Experimental Protocols

This compound-Rhodamine Staining for Mycobacteria (Truant Method)

This protocol is a widely used method for the fluorescent staining of acid-fast bacilli.

Reagents:

  • This compound-Rhodamine Solution:

    • This compound O: 1.5 g

    • Rhodamine B: 0.75 g

    • Glycerol: 75 mL

    • Phenol (liquefied): 10 mL

    • Distilled water: 50 mL

    • Preparation: Dissolve the dyes in the water and glycerol. Add the phenol and mix well. Store in a light-protected bottle.

  • Decolorizing Agent:

    • Hydrochloric Acid (HCl): 0.5 mL

    • Ethanol (70%): 100 mL

  • Counterstain:

    • Potassium Permanganate (KMnO₄): 0.5 g

    • Distilled water: 100 mL

Procedure:

  • Prepare a smear of the specimen on a clean glass slide, air dry, and heat-fix.

  • Flood the slide with the this compound-Rhodamine solution and allow it to stain for 15-20 minutes.

  • Rinse the slide thoroughly with distilled water.

  • Decolorize with the acid-alcohol solution for 2-3 minutes, or until no more color runs from the smear.

  • Rinse thoroughly with distilled water.

  • Counterstain with the potassium permanganate solution for 2-4 minutes. This quenches the background fluorescence.

  • Rinse with distilled water and allow to air dry.

  • Examine under a fluorescence microscope with a suitable filter set (e.g., excitation at 450-490 nm, emission >515 nm). Acid-fast bacilli will appear as bright, yellow-orange fluorescent rods against a dark background.

General Protocol for Determining Binding Affinity via Spectrofluorometric Titration

This protocol provides a general framework for quantifying the binding of this compound O to a target molecule (e.g., DNA, lipid vesicles as a proxy for the mycobacterial membrane).

Materials:

  • Spectrofluorometer with temperature control.

  • Quartz cuvettes.

  • Stock solution of this compound O in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Stock solution of the target molecule (ligand) in the same buffer.

Procedure:

  • Prepare a solution of this compound O at a fixed concentration in the cuvette. The concentration should be low enough to avoid inner filter effects but high enough to give a stable fluorescence signal.

  • Record the initial fluorescence emission spectrum of the this compound O solution (excitation at ~430 nm, emission scan from 450 nm to 650 nm).

  • Add small aliquots of the concentrated ligand stock solution to the cuvette.

  • After each addition, mix thoroughly and allow the solution to equilibrate (typically a few minutes).

  • Record the fluorescence emission spectrum after each addition.

  • Continue the titration until the fluorescence signal no longer changes significantly, indicating saturation of binding.

  • Correct the fluorescence data for dilution effects at each titration point.

  • Plot the change in fluorescence intensity at the emission maximum as a function of the ligand concentration.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) using non-linear regression analysis to determine the dissociation constant (Kd).

Mandatory Visualizations

Mechanism of this compound O Fluorescence cluster_unbound Unbound State (Low Viscosity) cluster_bound Bound State (High Viscosity) unbound_ground This compound O (Ground State) unbound_excited Excited State (Locally Excited) unbound_ground->unbound_excited Photoexcitation unbound_tict TICT State (Non-emissive) unbound_excited->unbound_tict Intramolecular Rotation bound_excited Excited State (Locally Excited) unbound_tict->unbound_ground Non-radiative Decay bound_ground This compound O (Ground State) bound_ground->bound_excited Photoexcitation bound_excited->bound_ground Radiative Decay fluorescence Fluorescence Experimental Workflow for this compound-Rhodamine Staining start Start: Prepare and Heat-fix Smear stain 1. Stain with This compound-Rhodamine (15-20 min) start->stain rinse1 2. Rinse with Distilled Water stain->rinse1 decolorize 3. Decolorize with Acid-Alcohol (2-3 min) rinse1->decolorize rinse2 4. Rinse with Distilled Water decolorize->rinse2 counterstain 5. Counterstain with Potassium Permanganate (2-4 min) rinse2->counterstain rinse3 6. Rinse and Air Dry counterstain->rinse3 examine 7. Examine under Fluorescence Microscope rinse3->examine end End: Visualize Fluorescent Bacilli examine->end Factors Influencing this compound O Fluorescence center This compound O Fluorescence Intensity viscosity Increased Viscosity viscosity->center Increases binding Binding to Target (Mycolic Acid, DNA) binding->center Increases concentration Dye Concentration concentration->center Affects quenching Quenching Agents (e.g., KMnO4) quenching->center Decreases photobleaching Photobleaching photobleaching->center Decreases solvent Solvent Polarity solvent->center Modulates

References

The Toxicological Profile of Auramine O: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auramine O is a diarylmethane dye widely used in various industrial applications, including the dyeing of textiles, paper, and leather. It is also utilized as a fluorescent stain in microbiology for the detection of acid-fast bacteria, such as Mycobacterium tuberculosis.[1] Despite its utility, significant concerns have been raised regarding its toxicological profile, particularly its potential carcinogenicity. This technical guide provides a comprehensive overview of the toxicology of this compound O, summarizing key data on its toxicity, detailing experimental methodologies for its assessment, and visualizing its potential mechanisms of action.

Chemical and Physical Properties

This compound O, in its pure form, consists of yellow needle-like crystals. It is sparingly soluble in water but soluble in ethanol and dimethyl sulfoxide (DMSO).[1] The manufacturing process of commercial this compound O can lead to the presence of impurities, notably Michler's ketone, which has been shown to contribute significantly to the genotoxicity of the commercial-grade dye.[2]

Toxicological Data

The toxicological effects of this compound O have been evaluated in various in vivo and in vitro systems. The following tables summarize the key quantitative data.

Acute Toxicity Data
SpeciesRoute of AdministrationLD50/LC50Reference
RatOral1490 mg/kg[3]
MouseOral480 mg/kg[3][4]
MouseDermal300 mg/kg[3]
Raphidocelis subcapitata (Algae)AquaticEC50: 300 - 4800 µg/L[5][6]
Daphnia similis (Crustacean)AquaticLC50: 300 - 4800 µg/L[5][6]
Hydra attenuataAquaticLC50: 300 - 4800 µg/L[5][6]
Danio rerio (Zebrafish)AquaticLC50: 300 - 4800 µg/L[5][6]
Chronic Toxicity and Carcinogenicity Data
SpeciesRoute of AdministrationEndpointValueReference
RatOral (in diet)NOAEL (carcinogenicity)5 mg/kg bw/day[4]

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified the manufacturing process of this compound as "carcinogenic to humans" (Group 1).[7] Technical-grade this compound O is classified as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in experimental animals.[7] Occupational exposure during the manufacture of this compound has been linked to an increased risk of bladder cancer in humans.[7] In animal studies, oral administration of this compound O has been shown to induce liver tumors in rats and mice.[7]

Genotoxicity

Commercial-grade this compound O has demonstrated genotoxic potential in a variety of assays. It can induce DNA damage in the liver, kidney, and bone marrow of rats and mice.[2] This genotoxicity is, in part, attributed to its impurity, Michler's ketone.[2] Studies have shown that commercial this compound O can induce sister chromatid exchanges and DNA fragmentation.[2] While some studies using the Ames test have reported negative results for mutagenicity, others have shown positive results, particularly with metabolic activation.[3]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. A generalized protocol for testing this compound O is as follows:

  • Strain Selection: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver).

  • Exposure: Add different concentrations of this compound O to molten top agar containing the bacterial culture and either the S9 mix or a buffer.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) and compare it to the negative control. A significant, dose-dependent increase in revertant colonies indicates mutagenic activity.

In Vivo Micronucleus Assay

The in vivo micronucleus assay is used to detect chromosomal damage. A generalized protocol is as follows:

  • Animal Model: Use a suitable rodent species (e.g., mice or rats).

  • Dosing: Administer this compound O to the animals, typically via oral gavage or intraperitoneal injection, at multiple dose levels. Include a vehicle control and a positive control.

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the final dose (e.g., 24 and 48 hours).

  • Slide Preparation: Prepare smears of the bone marrow or blood cells on microscope slides.

  • Staining: Stain the slides with a fluorescent dye (e.g., acridine orange) or a Romanowsky-type stain to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

  • Analysis: Using a microscope, score the frequency of micronucleated PCEs (MN-PCEs) in a large number of PCEs (e.g., 2000 per animal). A statistically significant, dose-dependent increase in the frequency of MN-PCEs indicates clastogenic or aneugenic activity.

Signaling Pathways

The precise molecular mechanisms underlying this compound O toxicity are still under investigation. However, several signaling pathways are implicated in its adverse effects.

Oxidative Stress and Apoptosis

This compound O exposure has been shown to induce oxidative stress, characterized by an increase in reactive oxygen species (ROS).[8][9] This can lead to cellular damage and trigger apoptosis (programmed cell death).

Oxidative_Stress_Apoptosis This compound O This compound O ROS Production ROS Production This compound O->ROS Production Oxidative Damage Oxidative Damage ROS Production->Oxidative Damage Mitochondrial Pathway Mitochondrial Pathway Oxidative Damage->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: this compound O-induced oxidative stress leading to apoptosis.

p53 Signaling Pathway

The p53 tumor suppressor protein plays a crucial role in responding to cellular stress, including DNA damage. This compound O-induced DNA damage may activate the p53 pathway, leading to cell cycle arrest or apoptosis. Some studies suggest that this compound O might also modulate p53-mediated cellular responses.[10]

p53_Signaling_Pathway This compound O This compound O DNA Damage DNA Damage This compound O->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest Apoptosis Apoptosis p53 Activation->Apoptosis

Caption: Potential involvement of the p53 pathway in response to this compound O.

ALDH1A1 Pathway in Lung Cancer

Recent research has indicated that this compound O can promote lung cancer malignancy by activating the expression of aldehyde dehydrogenase 1 family member A1 (ALDH1A1), a marker associated with cancer stem cells.[11]

ALDH1A1_Pathway This compound O This compound O ALDH1A1 Expression ALDH1A1 Expression This compound O->ALDH1A1 Expression Cancer Stem Cell Properties Cancer Stem Cell Properties ALDH1A1 Expression->Cancer Stem Cell Properties Lung Cancer Malignancy Lung Cancer Malignancy Cancer Stem Cell Properties->Lung Cancer Malignancy

Caption: this compound O's role in promoting lung cancer malignancy via ALDH1A1.

Conclusion

This compound O exhibits a significant toxicological profile, with its carcinogenicity being the primary concern for human health. The presence of impurities in commercial preparations can enhance its genotoxic effects. The available data underscores the importance of minimizing human exposure to this compound. Further research is warranted to fully elucidate the molecular mechanisms underlying its toxicity and to develop more comprehensive risk assessment strategies. Researchers and professionals in drug development should exercise caution and implement appropriate safety measures when handling this compound O.

References

The Carcinogenic Potential of Auramine in Laboratory Settings: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Auramine, a diarylmethane dye, has been a subject of toxicological concern for decades. Classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans, its carcinogenic properties have been primarily established through extensive laboratory studies in animal models. This technical guide provides a comprehensive overview of the carcinogenic potential of this compound in laboratory settings, with a focus on quantitative data from key studies, detailed experimental protocols, and the underlying molecular mechanisms and signaling pathways. A significant body of evidence points to the liver as the primary target organ for this compound-induced carcinogenicity in rodents. Furthermore, the genotoxicity of commercial-grade this compound is well-documented, with impurities such as Michler's ketone playing a crucial role. This guide aims to be an essential resource for researchers and professionals involved in toxicology, carcinogenesis research, and drug development.

Introduction

This compound is a yellow fluorescent dye used in the textile, paper, and leather industries. Occupational exposure during its manufacture has been linked to an increased risk of bladder cancer in humans.[1] However, the evidence for the carcinogenicity of this compound itself, independent of the manufacturing process, is primarily derived from animal studies. These studies, conducted over several decades, have consistently demonstrated the ability of technical-grade this compound to induce tumors in laboratory animals, particularly in the liver of rats and mice.[1]

This guide synthesizes the critical findings from these seminal studies, presenting the data in a structured format for easy comparison and analysis. It also delves into the experimental methodologies employed in these studies to provide a clear understanding of the study designs. Finally, it explores the current understanding of the metabolic activation of this compound and the signaling pathways that are potentially disrupted, leading to carcinogenesis.

Quantitative Carcinogenicity Data

The carcinogenic effects of this compound have been quantitatively assessed in several key studies. The following tables summarize the tumor incidence data from these experiments.

Table 1: Carcinogenicity of this compound in Mice

StrainSexRoute of AdministrationDoseDuration of TreatmentOrganTumor TypeTumor Incidence (Treated)Tumor Incidence (Control)Reference
StockMale & FemaleOral (in diet)0.1%52 weeksLiverHepatoma7/30 (23%)0/60Bonser et al., 1956
StockMale & FemaleOral (in diet)0.1%52 weeksLymphoreticular tissueLymphoma11/30 (37%)5/60 (8%)Bonser et al., 1956

Table 2: Carcinogenicity of this compound in Rats

StrainSexRoute of AdministrationDoseDuration of TreatmentOrganTumor TypeTumor Incidence (Treated)Tumor Incidence (Control)Reference
WistarMaleOral (in diet)0.1%up to 87 weeksLiverHepatoma11/12 (92%)0/12Williams & Bonser, 1962
Sprague-DawleyMale & FemaleOral (in diet)50, 100, 200 ppm2 yearsLiverNeoplasmsNot statistically significant-Kirsch et al., 1978

Table 3: Genotoxicity of this compound and its Metabolites

AssaySystemCompoundConcentration/DoseResultReference
Alkaline Elution AssayRat hepatocytesCommercial this compound O10-100 µMPositive (DNA damage)Parodi et al., 1982
Alkaline Elution AssayHuman hepatocytesCommercial this compound O10-32 µMPositive (DNA damage)Martelli et al., 1998
Sister Chromatid ExchangeChinese hamster V79 cellsCommercial this compound O10-100 µMPositiveParodi et al., 1982
Alkaline Elution AssayRat liver, kidney, bone marrow (in vivo)Commercial this compound O150 mg/kgPositive (DNA damage)Parodi et al., 1982
Alkaline Elution AssayRat hepatocytesPurified this compoundup to 100 µMNegativeParodi et al., 1982
Sister Chromatid ExchangeChinese hamster V79 cellsPurified this compoundup to 100 µMNegativeParodi et al., 1982
Alkaline Elution AssayRat hepatocytesMichler's Ketone10-100 µMPositive (DNA damage)Parodi et al., 1982
Sister Chromatid ExchangeChinese hamster V79 cellsMichler's Ketone10-100 µMPositiveParodi et al., 1982

Experimental Protocols

Carcinogenicity Bioassays
  • Test Substance: Commercial grade this compound.

  • Animals: Stock mice, both sexes.

  • Experimental Design:

    • Treated Group (n=30): Fed a diet containing 0.1% this compound for 52 weeks.

    • Control Group (n=60): Fed a standard diet.

  • Observation Period: Animals were observed for their lifespan.

  • Endpoint: Gross and microscopic examination of all major organs for tumor formation.

  • Test Substance: Commercial grade this compound.

  • Animals: Male Wistar rats.

  • Experimental Design:

    • Treated Group (n=12): Fed a diet containing 0.1% this compound for up to 87 weeks.

    • Control Group (n=12): Fed a standard diet.

  • Observation Period: Animals were observed until death.

  • Endpoint: Histopathological examination of the liver for the presence of hepatomas.

Genotoxicity Assays
  • Principle: This assay measures DNA single-strand breaks. The rate at which DNA elutes through a filter under denaturing conditions is proportional to the number of breaks.

  • In Vitro Protocol (Hepatocytes):

    • Isolate hepatocytes from rats.

    • Expose cultured hepatocytes to various concentrations of the test compound (Commercial this compound O, Purified this compound, Michler's Ketone) for a defined period.

    • Lyse the cells on a filter and wash with a high pH buffer to denature the DNA.

    • Elute the DNA and quantify the amount of eluted DNA over time using a fluorescent dye.

  • In Vivo Protocol:

    • Administer the test compound to rats via oral gavage.

    • After a specific time, isolate nuclei from target organs (liver, kidney, bone marrow).

    • Perform the alkaline elution procedure as described for the in vitro assay.

  • Principle: This assay detects the exchange of genetic material between sister chromatids, which is an indicator of genotoxic events.

  • Protocol:

    • Culture Chinese hamster V79 cells in the presence of bromodeoxyuridine (BrdU) for two cell cycles.

    • Expose the cells to the test compound during the first cell cycle.

    • Harvest the cells and prepare metaphase spreads.

    • Differentially stain the sister chromatids using a fluorescent dye and Giemsa stain.

    • Score the number of SCEs per metaphase under a microscope.

Molecular Mechanisms and Signaling Pathways

The carcinogenicity of this compound is believed to be initiated by its metabolic activation to reactive intermediates that can damage DNA. Recent research has also begun to elucidate specific signaling pathways that may be involved in the progression of this compound-induced cancer.

Metabolic Activation

The metabolic activation of aromatic amines like this compound is a multi-step process primarily occurring in the liver.

This compound This compound N_hydroxylation N-Hydroxylation (Cytochrome P450) This compound->N_hydroxylation Metabolic Activation N_hydroxy_this compound N-hydroxy-Auramine N_hydroxylation->N_hydroxy_this compound Esterification Esterification (Sulfotransferases, N-acetyltransferases) N_hydroxy_this compound->Esterification Reactive_Ester Reactive Ester Esterification->Reactive_Ester Nitrenium_Ion Nitrenium Ion (Electrophilic) Reactive_Ester->Nitrenium_Ion Spontaneous Decomposition DNA_Adducts DNA Adducts Nitrenium_Ion->DNA_Adducts Covalent Binding Mutation Mutation DNA_Adducts->Mutation Replication Cancer Cancer Mutation->Cancer Michlers_Ketone Michler's Ketone (Impurity/Metabolite) Michlers_Ketone->DNA_Adducts Genotoxic

Caption: Metabolic activation pathway of this compound leading to DNA damage.

Signaling Pathways in this compound-Induced Malignancy

While the direct link between this compound and specific signaling pathways in liver cancer is still an active area of research, a recent study has shed light on its role in promoting lung cancer malignancy through the upregulation of Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1).[2][3] ALDH1A1 is a marker for cancer stem cells and is involved in detoxification and the synthesis of retinoic acid, a key signaling molecule.

Auramine_O This compound O ALDH1A1 ALDH1A1 Expression (Upregulation) Auramine_O->ALDH1A1 Activates Cancer_Stem_Cell Cancer Stem Cell Properties ALDH1A1->Cancer_Stem_Cell Enhances Migration_Invasion Migration & Invasion Cancer_Stem_Cell->Migration_Invasion Metastasis Metastasis Migration_Invasion->Metastasis

Caption: Proposed signaling pathway of this compound O in promoting cancer malignancy.

This finding suggests a potential mechanism by which this compound could contribute to the progression of tumors, including those in the liver. Further investigation is warranted to explore the role of the ALDH1A1 pathway and other cancer-related signaling cascades, such as PI3K/Akt and MAPK pathways, in this compound-induced hepatocarcinogenesis.

Conclusion

The carcinogenic potential of technical-grade this compound in laboratory animals is well-established, with the liver being the primary target organ. The quantitative data from key historical studies provide a clear dose-response relationship for tumor induction. The genotoxicity of commercial this compound preparations, likely attributable to impurities such as Michler's ketone, underscores the DNA-damaging capacity of this compound. While the metabolic activation of this compound to reactive electrophiles is a key initiating event, recent evidence implicating the ALDH1A1 signaling pathway in this compound-promoted malignancy opens new avenues for understanding its carcinogenic mechanism. This technical guide provides a solid foundation for researchers and professionals to further investigate the toxicological properties of this compound and to develop strategies for mitigating its health risks.

References

Auramine O as a Fluorescent Probe in Molecular Biology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auramine O is a diarylmethane fluorescent dye that has emerged as a versatile and valuable tool in molecular biology.[1] Initially recognized for its application in microbiology for the detection of acid-fast bacteria, its utility has expanded significantly into the realm of protein aggregation and amyloid fibril detection.[2] This technical guide provides a comprehensive overview of this compound O's core principles as a fluorescent probe, its applications, detailed experimental protocols, and a comparative analysis with other common probes, tailored for researchers, scientists, and professionals in drug development.

This compound O's fluorescence is based on a "molecular rotor" mechanism. In solution, the molecule is flexible, and upon excitation, it rapidly loses energy through non-radiative intramolecular rotations, resulting in very low fluorescence.[3] However, when the dye binds to a target such as the mycolic acid in bacterial cell walls or the beta-sheet structures of amyloid fibrils, these rotations are restricted.[4][5] This restriction inhibits non-radiative decay pathways, leading to a significant enhancement of fluorescence quantum yield and a detectable fluorescent signal.[6] This property makes this compound O an excellent "turn-on" fluorescent probe for detecting specific biological structures.

Core Principles: The Molecular Rotor Mechanism

The photophysical behavior of this compound O is central to its function as a fluorescent probe. Its fluorescence quantum yield is highly dependent on the viscosity of its microenvironment.[7][8] In low-viscosity solvents, the excited state deactivates primarily through non-radiative pathways involving the rotation of its two dimethylamino groups.[9] When bound to a rigid biological structure, this intramolecular rotation is hindered, forcing the excited state to relax through radiative pathways, i.e., fluorescence.

dot

Figure 1: Mechanism of this compound O Fluorescence cluster_0 In Solution (Low Viscosity) cluster_1 Bound to Target (High Viscosity) Excitation_sol Photon Absorption (Excitation) Rotation_sol Intramolecular Rotation (Flexible State) Excitation_sol->Rotation_sol Energy Transfer Nonradiative_Decay_sol Non-radiative Decay (Heat Loss) Rotation_sol->Nonradiative_Decay_sol Dominant Pathway Low_Fluorescence_sol Weak Fluorescence Nonradiative_Decay_sol->Low_Fluorescence_sol Excitation_bound Photon Absorption (Excitation) Restriction_bound Rotation Restricted (Bound State) Excitation_bound->Restriction_bound Energy Transfer Radiative_Decay_bound Radiative Decay (Photon Emission) Restriction_bound->Radiative_Decay_bound Dominant Pathway High_Fluorescence_bound Strong Fluorescence Radiative_Decay_bound->High_Fluorescence_bound Figure 2: Workflow for Staining Acid-Fast Bacteria Smear_Prep 1. Prepare and Heat-Fix Smear Auramine_Stain 2. Flood with this compound O (15 minutes) Smear_Prep->Auramine_Stain Rinse1 3. Rinse with Distilled Water Auramine_Stain->Rinse1 Decolorize 4. Decolorize with Acid-Alcohol (2-3 minutes) Rinse1->Decolorize Rinse2 5. Rinse with Distilled Water Decolorize->Rinse2 Counterstain 6. Counterstain with Potassium Permanganate (2 minutes) Rinse2->Counterstain Rinse3 7. Final Rinse and Air Dry Counterstain->Rinse3 Microscopy 8. Examine under Fluorescence Microscope Rinse3->Microscopy Figure 3: Workflow for In Vitro Amyloid Fibril Assay Prepare_Protein 1. Prepare Monomeric Protein Solution Induce_Aggregation 2. Induce Aggregation (e.g., incubation, agitation) Prepare_Protein->Induce_Aggregation Sample_Aliquots 3. Take Time-Point Aliquots Induce_Aggregation->Sample_Aliquots Add_AuramineO 4. Add this compound O to Aliquots Sample_Aliquots->Add_AuramineO Measure_Fluorescence 5. Measure Fluorescence (λex ~432 nm, λem ~500 nm) Add_AuramineO->Measure_Fluorescence Plot_Data 6. Plot Fluorescence vs. Time Measure_Fluorescence->Plot_Data

References

An In-depth Technical Guide to the Fundamental Principles of Auramine Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the core principles, experimental protocols, and performance characteristics of Auramine O staining, a fluorescent staining technique pivotal for the detection of acid-fast bacteria, most notably Mycobacterium tuberculosis.

Introduction: The Significance of this compound Staining in Mycobacteriology

This compound O staining is a sensitive and rapid fluorescence microscopy method for the detection of acid-fast bacilli (AFB). Its primary application is in the diagnosis of tuberculosis and other mycobacterial infections. The technique offers significant advantages over the traditional Ziehl-Neelsen (ZN) staining method, including increased sensitivity and the ability to screen slides at a lower magnification, which accelerates the examination process.[1][2] This guide delves into the molecular underpinnings of this compound O staining, provides detailed experimental procedures, and presents a quantitative analysis of its diagnostic efficacy.

The Molecular Mechanism of this compound O Staining

The acid-fastness of mycobacteria is attributed to the unique composition of their cell wall, which is rich in long-chain fatty acids called mycolic acids.[2][3][4][5][6][7] These mycolic acids form a waxy, hydrophobic barrier that is resistant to penetration by aqueous stains and decolorization by acids and alcohol.[7]

The fundamental principle of this compound O staining lies in the ability of the fluorochrome dye, this compound O, to bind to these mycolic acids within the mycobacterial cell wall.[3][4][5][6] Once stained, the mycobacteria resist decolorization with an acid-alcohol solution and emit a bright yellow-green fluorescence when excited by ultraviolet or blue light.[3][6] A counterstain, such as potassium permanganate, is used to quench the background fluorescence of other cells and debris, thereby enhancing the contrast and making the fluorescent mycobacteria readily visible against a dark background.[1][2][7]

G cluster_cell_wall Mycobacterial Cell Wall Mycolic_Acid Mycolic Acid Layer Fluorescence Bright Yellow-Green Fluorescence Mycolic_Acid->Fluorescence Exhibits under UV light Auramine_O This compound O Dye Auramine_O->Mycolic_Acid Binds to G start Start smear Prepare and heat-fix specimen smear on a slide start->smear stain Flood slide with This compound O solution (15-20 minutes) smear->stain rinse1 Rinse with distilled water stain->rinse1 decolorize Decolorize with acid-alcohol (2-3 minutes) rinse1->decolorize rinse2 Rinse with distilled water decolorize->rinse2 counterstain Counterstain with Potassium Permanganate (30-60 seconds) rinse2->counterstain rinse3 Rinse with distilled water counterstain->rinse3 dry Air dry the slide rinse3->dry examine Examine under a fluorescence microscope dry->examine end End examine->end

References

Spectroscopic Properties of Auramine O: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auramine O is a diarylmethane dye renowned for its fluorescent properties, which are highly sensitive to the local environment. This sensitivity has led to its widespread use as a fluorescent stain in microbiology for the identification of acid-fast bacteria, such as Mycobacterium tuberculosis, and as a probe in biophysical studies, including the investigation of amyloid fibril formation.[1][2] Its function as a "molecular rotor" is central to its spectroscopic behavior, where the intramolecular rotation of its dimethylamino groups provides a non-radiative decay pathway, significantly influencing its fluorescence quantum yield.[3] This guide provides a comprehensive overview of the core spectroscopic properties of this compound O, detailed experimental protocols for their measurement, and a visualization of a key experimental workflow.

Core Spectroscopic Properties

The spectroscopic characteristics of this compound O are intrinsically linked to its molecular structure and the surrounding medium. Key properties include its absorption and emission spectra, molar extinction coefficient, quantum yield, and fluorescence lifetime.

Data Presentation

The following tables summarize the key spectroscopic parameters of this compound O in various solvents and environments.

Table 1: Absorption and Emission Maxima of this compound O in Various Solvents

SolventAbsorption Maximum (λ_abs, nm)Emission Maximum (λ_em, nm)
Water432[4], 431.2[5], 370[4]499[6], 505[4]
Glycerol-~500
Ethanol--
Acetic Acid-~520[7]
Bound to Amyloid FibrilsBlue-shifted from unbound state[8]500 and a red-shifted band around 560[9]
Bound to DNA444[6]-

Table 2: Molar Extinction Coefficient and Quantum Yield of this compound O

Solvent/EnvironmentMolar Extinction Coefficient (ε, M⁻¹cm⁻¹) at λ_maxQuantum Yield (Φ_f)
Water25,300 at 431.2 nm[5]0.0003 (in 0.1 M sodium phosphate buffer)[10]
Glycerol-0.03[5]
Methanol-0.0016[5]
n-Decanol-0.019[5]
95% Ethanol-87 times higher than in water[4][10]
60% Sucrose-10 times higher than in water[4][10]

Table 3: Fluorescence Lifetime of this compound O

Solvent/EnvironmentFluorescence Lifetime (τ, ns)
EthanolDecays in a few picoseconds[3]
Protic polar solvents (e.g., n-alcohols)Ranges from 9 ps (ethanol) to 53 ps (n-octanol)[3]
Aprotic polar solventsDecay components of 5 ps and 600 ps[3]
Bound to human insulin fibrils~1.8[9]

Experimental Protocols

Accurate determination of the spectroscopic properties of this compound O requires precise experimental procedures. The following sections detail the methodologies for key spectroscopic measurements.

Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient of this compound O.

Materials:

  • This compound O

  • Spectroscopic grade solvent (e.g., water, ethanol)

  • Volumetric flasks and pipettes

  • Dual-beam UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Accurately weigh a known mass of this compound O and dissolve it in a specific volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for scanning (e.g., 300-600 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the reference and sample holders of the spectrophotometer and record a baseline.

  • Sample Measurement: Replace the blank in the sample holder with a cuvette containing one of the this compound O dilutions. Record the absorption spectrum.

  • Repeat for all dilutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max).

    • Plot a calibration curve of absorbance at λ_max versus concentration.

    • According to the Beer-Lambert law (A = εcl), the slope of the linear fit of this plot will be the molar extinction coefficient (ε).

Fluorescence Emission Spectroscopy

Objective: To determine the fluorescence emission spectrum of this compound O.

Materials:

  • This compound O solutions of known concentration (prepared as in absorption spectroscopy)

  • Spectrofluorometer

  • Quartz fluorescence cuvettes

Procedure:

  • Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize. Set the excitation wavelength to the determined λ_max from the absorption spectrum. Set the desired emission wavelength range for scanning (e.g., 450-700 nm). Adjust the excitation and emission slit widths to an appropriate value (e.g., 5 nm).

  • Blank Measurement: Fill a fluorescence cuvette with the pure solvent and record its emission spectrum to identify any background fluorescence or Raman scattering peaks.

  • Sample Measurement: Place a cuvette containing a dilute this compound O solution (absorbance at excitation wavelength < 0.1 to avoid inner filter effects) in the sample holder.

  • Record Spectrum: Record the fluorescence emission spectrum.

  • Data Analysis:

    • Subtract the blank spectrum from the sample spectrum.

    • Identify the wavelength of maximum fluorescence emission (λ_em).

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield of this compound O relative to a standard of known quantum yield.

Materials:

  • This compound O solution

  • Quantum yield standard solution (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)

  • UV-Visible spectrophotometer

  • Spectrofluorometer

  • Solvents

Procedure:

  • Standard and Sample Preparation: Prepare a series of dilutions of both the this compound O sample and the quantum yield standard in the same solvent if possible. The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1.

  • Absorption Spectra: Record the absorption spectra of all solutions.

  • Fluorescence Spectra: Record the fluorescence emission spectra of all solutions using the same excitation wavelength, slit widths, and other instrument parameters for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curves for both the sample and the standard.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To measure the fluorescence lifetime of this compound O.

Materials:

  • This compound O solution

  • TCSPC system, including a pulsed light source (e.g., picosecond laser diode), a fast photodetector (e.g., photomultiplier tube - PMT), and timing electronics.

Procedure:

  • Instrument Setup:

    • Select a pulsed light source with an excitation wavelength close to the λ_max of this compound O.

    • Set the repetition rate of the light source to be significantly lower than the reciprocal of the expected fluorescence lifetime to allow for complete decay between pulses.

  • Instrument Response Function (IRF) Measurement: Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.

  • Sample Measurement:

    • Place the this compound O solution in the sample holder.

    • Collect single-photon events over a period of time to build up a histogram of photon arrival times relative to the excitation pulse. The collection should continue until a sufficient number of counts are in the peak channel (e.g., 10,000 counts).

  • Data Analysis:

    • Deconvolute the measured fluorescence decay curve with the IRF.

    • Fit the resulting decay curve to one or more exponential functions to determine the fluorescence lifetime(s) (τ).

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the fluorescent staining of acid-fast bacteria using this compound O.

experimental_workflow cluster_preparation Sample Preparation cluster_staining Staining Procedure cluster_analysis Microscopic Analysis prep1 Prepare thin smear of specimen on glass slide prep2 Air dry the smear prep1->prep2 prep3 Heat fix the smear prep2->prep3 stain1 Flood smear with this compound O solution (15 min) prep3->stain1 stain2 Rinse with deionized water stain1->stain2 stain3 Decolorize with acid-alcohol (2 min) stain2->stain3 stain4 Rinse with deionized water stain3->stain4 stain5 Counterstain with Potassium Permanganate (2 min) stain4->stain5 stain6 Final rinse with deionized water stain5->stain6 stain7 Air dry stain6->stain7 analysis1 Examine under fluorescence microscope stain7->analysis1 analysis2 Observe for bright yellow-green fluorescence analysis1->analysis2

References

In-Depth Technical Guide: Auramine O Interaction with Alpha-1-Acid Glycoprotein

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding interaction between the fluorescent probe Auramine O and Alpha-1-Acid Glycoprotein (AGP), a critical plasma protein involved in drug disposition.

Introduction to Alpha-1-Acid Glycoprotein (AGP) and this compound O

Alpha-1-acid glycoprotein (AGP), also known as orosomucoid, is a key human plasma protein, primarily synthesized by hepatocytes.[1] As an acute-phase reactant, its plasma concentration can increase significantly in response to inflammation, infection, and other disease states.[2] AGP plays a crucial role in pharmacokinetics by binding to a wide variety of drugs, particularly basic and lipophilic compounds, thereby affecting their distribution, metabolism, and efficacy.[2] The protein has a molecular weight of approximately 41–43 kDa and is heavily glycosylated, with carbohydrates constituting about 45% of its mass.[1][3] Structurally, AGP is a member of the lipocalin family, featuring a characteristic eight-stranded β-barrel that forms a deep, hydrophobic binding cavity, which explains its broad ligand specificity.[4]

This compound O is a cationic diarylmethane fluorescent dye. In aqueous solutions, it exhibits weak fluorescence. However, when it binds to hydrophobic sites, such as the binding pocket of proteins like AGP, its fluorescence quantum yield increases significantly.[5][6] This property makes this compound O an invaluable extrinsic fluorescent probe for studying protein binding sites and competitive binding interactions.[5] The enhancement of fluorescence occurs as the dye's rotational freedom is restricted within the hydrophobic pocket, leading to a decrease in non-radiative decay.

Quantitative Binding Data

The interaction between this compound O and AGP has been characterized primarily through fluorescence spectroscopy and equilibrium dialysis. This compound O serves as a useful probe that binds to the primary basic drug binding site on the protein.[5]

ParameterValueMethod(s)Source
Dissociation Constant (Kd) 24 µMFluorescence Spectroscopy, Equilibrium Dialysis[5]
Binding Stoichiometry (n) ~1 (single site)Fluorescence Spectroscopy, Equilibrium Dialysis[5]

Note: The binding parameters can be influenced by experimental conditions such as pH, temperature, and buffer composition, as well as the specific genetic variant of AGP being studied (e.g., F1*S and A variants).

Mechanism of Interaction & Competitive Binding

This compound O binds to a single, high-affinity site within the hydrophobic β-barrel cavity of AGP.[5] This binding event is characterized by a significant increase in fluorescence intensity.[5] The site where this compound O binds is the same pocket that accommodates many basic drugs. Consequently, drugs known to bind to AGP, such as chlorpromazine, imipramine, and propranolol, act as competitive inhibitors of this compound O binding.[5] This competitive interaction forms the basis of a powerful experimental assay: the displacement of bound this compound O by a test compound results in a decrease in fluorescence, which can be used to determine the binding affinity of the test compound for AGP.[5][7]

Experimental Protocols

A common and effective method for studying the this compound O-AGP interaction is fluorescence titration. Below is a detailed protocol for such an experiment.

Objective: To determine the binding affinity (Kd) of this compound O for AGP and to study the competitive binding of a drug candidate.

Materials:

  • Human Alpha-1-Acid Glycoprotein (AGP), lyophilized powder

  • This compound O hydrochloride

  • Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Test compound (basic drug)

  • Fluorometer with temperature control

  • Quartz cuvettes (e.g., 1 cm path length)

  • Calibrated micropipettes

Protocol:

  • Preparation of Stock Solutions:

    • AGP Stock (e.g., 100 µM): Accurately weigh lyophilized AGP and dissolve it in the phosphate buffer to a final concentration of approximately 100 µM. Determine the precise concentration spectrophotometrically using the appropriate extinction coefficient. Store on ice for immediate use or aliquot and freeze for long-term storage.

    • This compound O Stock (e.g., 1 mM): Dissolve this compound O hydrochloride in high-purity water to prepare a 1 mM stock solution. Protect from light.

    • Test Compound Stock (e.g., 10 mM): Prepare a stock solution of the test compound in an appropriate solvent (preferably the phosphate buffer).

  • Fluorescence Titration (Direct Binding of this compound O):

    • Set the fluorometer excitation wavelength to ~440 nm and the emission wavelength to ~500 nm. Set the temperature to 25°C or 37°C.

    • Pipette a known volume and concentration of AGP (e.g., 2 mL of 2 µM AGP) into the quartz cuvette.

    • Record the baseline fluorescence of the AGP solution.

    • Make sequential additions of small aliquots (e.g., 2-5 µL) of the this compound O stock solution to the cuvette.

    • After each addition, mix gently and allow the system to equilibrate for 1-2 minutes before recording the fluorescence intensity.

    • Continue the titration until the fluorescence signal shows saturation (no significant increase upon further addition of this compound O).

    • Correct the raw fluorescence data for dilution effects.

  • Data Analysis for Direct Binding:

    • Plot the change in fluorescence intensity (ΔF) against the total concentration of this compound O.

    • Fit the data to a single-site binding equation (e.g., using non-linear regression software like GraphPad Prism or Origin) to determine the dissociation constant (Kd) and the maximum fluorescence change (ΔFmax).

  • Competitive Binding Assay:

    • Prepare a solution of AGP and this compound O at concentrations that result in significant this compound O binding (e.g., 2 µM AGP and 20 µM this compound O).

    • Record the initial fluorescence of this complex.

    • Add increasing concentrations of the test compound to the cuvette, allowing for equilibration after each addition.

    • Record the decrease in fluorescence intensity as the test compound displaces the bound this compound O.

    • Plot the fluorescence intensity against the concentration of the test compound to determine the IC50 (the concentration of the competitor that displaces 50% of the bound this compound O).

    • Calculate the inhibition constant (Ki) for the test compound using the Cheng-Prusoff equation.

Visualizations

Visual workflows and conceptual diagrams aid in understanding the experimental processes and molecular interactions.

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis A Prepare AGP Stock Solution D Add AGP to Cuvette A->D B Prepare this compound O Stock Solution E Titrate with this compound O (Direct Binding Assay) B->E F Add Competitor Drug (Displacement Assay) B->F C Prepare Competitor Stock Solution C->F D->E Start Direct Assay D->F Start Competitive Assay G Measure Fluorescence (Ex: 440nm, Em: 500nm) E->G F->G H Plot Fluorescence vs. Ligand Concentration G->H I Non-linear Regression (Binding Isotherm) H->I J Calculate Kd / Ki I->J

Caption: Workflow for determining binding constants using fluorescence titration.

Binding_Mechanism cluster_protein Alpha-1-Acid Glycoprotein (AGP) cluster_ligands Ligands AGP AGP (Hydrophobic Pocket) AO_bound AGP-Auramine O Complex High Fluorescence AGP->AO_bound Forms Complex AO_free This compound O (Free) Low Fluorescence AO_free->AGP Binds to Pocket Drug Basic Drug Drug->AGP Competitively Binds AO_bound->Drug Displaces This compound O

Caption: Competitive binding of this compound O and a basic drug to AGP.

References

An In-depth Technical Guide on the Interaction of Auramine with Mycolic Acids in Mycobacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between the fluorescent dye Auramine O and the mycolic acid-rich cell wall of mycobacteria is a cornerstone of rapid acid-fast staining and diagnosis of mycobacterial infections, including tuberculosis. This technical guide provides a comprehensive overview of the core principles governing this interaction, details established experimental protocols for mycobacterial staining, and explores the photophysical properties of this compound O that underpin its utility as a fluorescent probe. While the qualitative binding of this compound O to mycolic acids is well-established, this guide also addresses the notable absence of publicly available quantitative biophysical data on this interaction. To this end, we propose potential experimental frameworks using modern biophysical techniques to elucidate the precise binding kinetics, affinity, and stoichiometry of the this compound O-mycolic acid complex. This document is intended to be a valuable resource for researchers seeking a deeper understanding of this critical diagnostic interaction and for those aiming to pioneer further quantitative studies in this area.

Introduction: The Key Players

This compound O: A Fluorescent Probe

This compound O is a diarylmethane dye that functions as a fluorochrome.[1] Its ability to bind to specific biological structures and subsequently emit bright fluorescence under appropriate excitation makes it an invaluable tool in microscopy.[1] In the context of mycobacteriology, this compound O serves as the primary stain in fluorochrome-based acid-fast staining procedures.[2][3]

Mycolic Acids: The Mycobacterial Signature

Mycolic acids are long-chain fatty acids that are characteristic components of the cell walls of Mycobacterium species and other related bacteria.[4][5] These lipids are covalently linked to the underlying arabinogalactan-peptidoglycan complex, forming a thick, waxy, and highly hydrophobic outer layer.[4] This unique cell wall structure is responsible for the characteristic acid-fastness of mycobacteria, their resistance to common antibiotics, and their ability to survive within host cells.[5][6]

The Core Interaction: this compound O and Mycolic Acids

The fundamental principle of this compound O staining lies in its affinity for the mycolic acids within the mycobacterial cell wall.[2][5][7][8] The high lipid content of the cell wall facilitates the uptake and retention of the lipophilic this compound O dye.[5] Once bound, the dye resists decolorization by acid-alcohol, a hallmark of the acid-fast staining procedure.[2][6] This selective retention allows for the differentiation of mycobacteria from other bacteria.[2]

Upon binding to the hydrophobic environment of the mycolic acid layer, the fluorescence quantum yield of this compound O is significantly enhanced.[9] This phenomenon is attributed to the restriction of intramolecular rotation of the dye's dimethylamino groups when bound within the viscous lipid matrix.[9] In aqueous solutions, these rotations provide a non-radiative decay pathway for the excited state, resulting in weak fluorescence.[10][11][12] However, within the constrained environment of the mycolic acid layer, this non-radiative pathway is hindered, leading to a dramatic increase in fluorescence intensity.[9] The stained mycobacteria appear as bright, yellow-green rods against a dark background when viewed under a fluorescence microscope.[5][13][14]

It is important to note that while the interaction with mycolic acids is considered the primary mechanism, some studies suggest that this compound O may also bind to other components within the mycobacterial cell, such as nucleic acids.[15][16] However, the high specificity of the stain for acid-fast organisms strongly supports the predominant role of mycolic acids in the binding and fluorescence enhancement.

Quantitative Data on this compound-Mycolic Acid Interaction

A comprehensive review of the current scientific literature reveals a significant gap in the quantitative biophysical characterization of the direct interaction between this compound O and purified mycolic acids. At present, there are no publicly available studies that provide specific binding constants (Kd), stoichiometry (n), or kinetic parameters (kon, koff) for this interaction. The vast majority of research has focused on the practical application of this compound O as a stain for whole mycobacterial cells, rather than on the molecular-level biophysical details of the dye-lipid interaction.

The following table highlights the absence of this critical data:

Biophysical ParameterValueSource
Binding Affinity (Kd)Not Available-
Stoichiometry (n)Not Available-
Association Rate (kon)Not Available-
Dissociation Rate (koff)Not Available-
Thermodynamic Parameters (ΔH, ΔS)Not Available-

This lack of quantitative data presents a significant opportunity for future research to provide a more complete understanding of the molecular basis for this widely used diagnostic technique.

Experimental Protocols

Standard this compound O Staining of Mycobacteria

This protocol is a standard method for the fluorescent staining of acid-fast bacilli in clinical specimens.

Materials:

  • This compound O staining solution

  • Acid-alcohol decolorizer (e.g., 0.5% HCl in 70% ethanol)

  • Potassium permanganate counterstain (0.5%)

  • Microscope slides

  • Bunsen burner or slide warmer

  • Staining rack

  • Distilled water

  • Fluorescence microscope with appropriate filter sets (e.g., excitation around 450 nm, emission around 500 nm)[1]

Procedure:

  • Smear Preparation: Prepare a thin smear of the specimen on a clean microscope slide.

  • Fixation: Air dry the smear and then heat-fix it by passing it through the flame of a Bunsen burner 2-3 times or by placing it on a slide warmer at 65-75°C for at least 2 hours.[2]

  • Primary Staining: Flood the slide with this compound O solution and allow it to stain for 15 minutes.[2][3]

  • Rinsing: Gently rinse the slide with distilled water.[2]

  • Decolorization: Flood the slide with the acid-alcohol decolorizer for 2-3 minutes.[4]

  • Rinsing: Thoroughly rinse the slide with distilled water.[4]

  • Counterstaining: Flood the slide with potassium permanganate solution and let it act for 2 minutes. This helps to quench background fluorescence.[4]

  • Final Rinse: Rinse the slide with distilled water and allow it to air dry. Do not blot.[4]

  • Microscopy: Examine the smear under a fluorescence microscope. Acid-fast bacilli will appear as bright yellow-green rods against a dark background.[2][3]

Diagram of the this compound O Staining Workflow:

G A Smear Preparation B Heat Fixation A->B C Primary Staining (this compound O) B->C D Rinse C->D E Decolorization (Acid-Alcohol) D->E F Rinse E->F G Counterstaining (Potassium Permanganate) F->G H Final Rinse and Dry G->H I Fluorescence Microscopy H->I

Caption: Workflow for this compound O staining of mycobacteria.

Proposed Biophysical Studies for Quantitative Analysis

Given the absence of quantitative data, the following are proposed experimental approaches to characterize the biophysical interaction between this compound O and mycolic acids.

This technique can be used to determine the binding affinity (Kd) by monitoring the change in this compound O fluorescence upon titration with mycolic acid vesicles or liposomes.

Hypothetical Protocol:

  • Prepare Mycolic Acid Vesicles: Dissolve purified mycolic acids in an appropriate organic solvent (e.g., chloroform/methanol), dry to a thin film under nitrogen, and hydrate with buffer to form multilamellar vesicles.[17][18][19] Sonication or extrusion can be used to create small unilamellar vesicles.[17][19]

  • Fluorescence Titration: Prepare a solution of this compound O at a fixed concentration in a suitable buffer. Sequentially add increasing concentrations of the mycolic acid vesicle suspension.

  • Data Acquisition: After each addition, record the fluorescence emission spectrum of this compound O (Excitation ~432 nm, Emission ~499 nm).[20]

  • Data Analysis: Plot the change in fluorescence intensity as a function of mycolic acid concentration. Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding) to calculate the Kd.

Diagram of the Proposed Fluorescence Titration Workflow:

G A Prepare Mycolic Acid Vesicles C Titrate this compound O with Mycolic Acid Vesicles A->C B Prepare this compound O Solution B->C D Measure Fluorescence Intensity C->D E Plot Binding Curve D->E F Calculate Binding Affinity (Kd) E->F

Caption: Proposed workflow for fluorescence titration.

ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Hypothetical Protocol:

  • Sample Preparation: Prepare a solution of this compound O in a suitable buffer and a solution of mycolic acid vesicles at a higher concentration in the same buffer. Degas both solutions.

  • ITC Experiment: Fill the ITC sample cell with the mycolic acid vesicle solution and the injection syringe with the this compound O solution.

  • Titration: Perform a series of injections of the this compound O solution into the sample cell while monitoring the heat released or absorbed.

  • Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot the heat change against the molar ratio of this compound O to mycolic acid. Fit the data to a suitable binding model to determine Kd, n, ΔH, and ΔS.

SPR can be used to study the kinetics of the interaction (association and dissociation rates) in real-time.

Hypothetical Protocol:

  • Sensor Chip Preparation: Immobilize mycolic acids onto a suitable SPR sensor chip. This could be achieved by creating a lipid monolayer or bilayer on the chip surface.

  • SPR Analysis: Flow a solution of this compound O at various concentrations over the sensor chip surface and monitor the change in the SPR signal in real-time.

  • Kinetic Analysis: After the association phase, flow buffer over the chip to monitor the dissociation of this compound O.

  • Data Fitting: Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Conclusion and Future Directions

The interaction between this compound O and mycolic acids is a well-established and indispensable tool in the field of mycobacteriology. The qualitative understanding of this interaction has led to the development of rapid and sensitive diagnostic tests for tuberculosis and other mycobacterial diseases. However, the lack of quantitative biophysical data represents a significant knowledge gap.

Future research should focus on employing the biophysical techniques outlined in this guide to precisely quantify the binding affinity, stoichiometry, and kinetics of the this compound O-mycolic acid interaction. Such studies would not only provide a deeper fundamental understanding of this diagnostic tool but could also inform the development of novel fluorescent probes with improved sensitivity and specificity for the detection of mycobacteria. Furthermore, a detailed understanding of this interaction could have implications for the design of new drugs that target the mycolic acid layer of the mycobacterial cell wall.

References

Methodological & Application

Application Notes and Protocols: Auramine O Staining for Mycobacteria

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Auramine O staining technique is a fluorescent microscopy method used for the detection of acid-fast bacilli (AFB), primarily Mycobacterium tuberculosis, the causative agent of tuberculosis. This method offers higher sensitivity compared to the traditional Ziehl-Neelsen staining, making it particularly valuable for screening clinical specimens. The principle of this stain lies in the high mycolic acid content of the mycobacterial cell wall, which binds to the fluorochrome dye this compound O.[1][2] Stained mycobacteria resist decolorization with acid-alcohol and appear as bright, luminous yellow-green rods against a dark background when viewed under a fluorescence microscope.[3][4] The counterstain, typically potassium permanganate, helps to quench non-specific background fluorescence, thus enhancing the contrast.[1][3]

Data Presentation: Reagent Preparation

The following table summarizes the preparation of the necessary reagents for the this compound O staining protocol. It is crucial to use high-purity reagents and follow the preparation steps accurately.

ReagentComponentQuantity (for 1 Liter)Instructions
0.1% this compound O Stain This compound O powder1 g1. Weigh and transfer this compound O to a conical flask. 2. Add Phenolic crystals and mix well. 3. Add absolute Ethanol and mix well. 4. Add distilled water to the final volume. 5. Filter and store in a labeled, amber bottle.[5]
Phenolic crystals30 g
Absolute Ethanol (98-100%)100 ml
Distilled water870 ml
1% Acid-Alcohol Decolorizer Sodium chloride5 g1. Dissolve Sodium chloride in distilled water. 2. Slowly add concentrated Hydrochloric acid to the absolute alcohol. Caution: Always add acid to alcohol. 3. Mix the two solutions. 4. Store in a labeled, amber bottle.[5]
Distilled water250 ml
Concentrated Hydrochloric Acid5 ml
Absolute Alcohol750 ml
0.5% Potassium Permanganate Counterstain Potassium Permanganate5 g1. Dissolve Potassium Permanganate in distilled water. 2. Store in a labeled, amber bottle.[5]
Distilled water1 L

Experimental Protocol

This section provides a detailed, step-by-step methodology for performing the this compound O staining procedure. Adherence to safety protocols, including handling all specimens in a biosafety cabinet, is mandatory.[3]

1. Smear Preparation and Fixation a. Using a sterile applicator stick, select a purulent or mucopurulent portion from the sputum sample.[3] b. Spread the selected material onto a new, clean glass slide over an area of approximately 1x2 cm. The smear should not be too thick.[1][3] c. Allow the smear to air dry completely.[1] d. Heat-fix the dried smear by either placing it on an electric slide warmer at 65-75°C for at least 2 hours or by passing it through the flame of a Bunsen burner 2-3 times.[1][3] Allow the slide to cool before staining.

2. Staining Procedure a. Place the cooled, fixed slides on a staining rack, ensuring they are not touching each other.[3] b. Flood the entire smear with the 0.1% this compound O staining solution. c. Allow the stain to act for 15-20 minutes. Do not heat the slide.[3][6] d. Gently rinse the slide with filtered or distilled water until the excess stain is washed away.[3]

3. Decolorization a. Flood the slide with the 1% Acid-Alcohol decolorizer. b. Allow the decolorizer to act for 2-3 minutes.[3] This step is critical; inaccurate timing can lead to false-negative results.[7] c. Thoroughly rinse the slide with distilled water.[3]

4. Counterstaining a. Flood the slide with the 0.5% Potassium Permanganate counterstain. b. Let the counterstain act for 1-2 minutes.[1][3] Note: Over-counterstaining may quench the fluorescence of the mycobacteria.[1] c. Rinse the slide thoroughly with distilled water.[3]

5. Drying and Examination a. Stand the slide on a drying rack and allow it to air dry completely in the dark. Do not blot dry.[3][4] b. Examine the smear using a fluorescence microscope, typically starting with a 20x or 40x objective for screening and confirming with a higher power (e.g., 100x oil immersion) objective.[4] c. Acid-fast bacilli will appear as bright yellow-green, slender rods against a dark background.[4] d. Stained smears should be examined within 24 hours as fluorescence can fade upon exposure to light.[3][8]

Quality Control

To ensure the validity of the staining results, the following quality control measures are essential:

  • Control Slides: A positive control slide (e.g., a smear of M. tuberculosis H37Ra ATCC 25177) and a negative control slide (e.g., a smear of Escherichia coli ATCC 25922) must be included with each staining run.[1][4]

  • Expected Results: The positive control should show bright, fluorescing rods, while the negative control should show no fluorescence.[4]

  • Reagent Check: New lots of reagents should be validated using control slides before being put into routine use.[1]

Mandatory Visualization

The following diagram illustrates the experimental workflow of the this compound O staining protocol.

Auramine_O_Staining_Workflow This compound O Staining Workflow for Mycobacteria cluster_prep 1. Preparation cluster_stain 2. Staining cluster_exam 3. Examination Smear_Prep Smear Preparation (1x2 cm on slide) Air_Dry Air Dry Smear_Prep->Air_Dry Heat_Fix Heat Fixation (65-75°C or flame) Air_Dry->Heat_Fix Stain_this compound Flood with this compound O (15-20 min) Heat_Fix->Stain_this compound Rinse1 Rinse with Water Stain_this compound->Rinse1 Decolorize Decolorize with Acid-Alcohol (2-3 min) Rinse1->Decolorize Rinse2 Rinse with Water Decolorize->Rinse2 Counterstain Counterstain with Potassium Permanganate (1-2 min) Rinse2->Counterstain Rinse3 Rinse with Water Counterstain->Rinse3 Final_Dry Air Dry in Dark Rinse3->Final_Dry Microscopy Fluorescence Microscopy Final_Dry->Microscopy Result AFB: Bright Yellow-Green Background: Dark Microscopy->Result

Caption: Workflow of the this compound O staining protocol.

References

Application Notes and Protocols: Preparation of Auramine O Staining Solution for Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auramine O is a fluorescent dye used for the detection of acid-fast bacilli, primarily Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] The fluorochrome dye binds to the mycolic acid present in the cell walls of mycobacteria.[1][2][3][4] When viewed under a fluorescence microscope, the stained bacteria emit a bright yellow-green fluorescence against a dark background, allowing for rapid screening of clinical specimens.[1][2] This method is noted for its increased sensitivity and speed compared to traditional staining methods like the Ziehl-Neelsen stain.[2]

These application notes provide a detailed protocol for the preparation of this compound O staining solution and associated reagents for use in fluorescence microscopy.

Data Presentation: Composition of Staining and Associated Solutions

The following table summarizes the quantitative data for the preparation of a 0.1% this compound O staining solution, along with the commonly used decolorizing and counterstaining solutions.

Solution Component Quantity (for 1 L) Reference
0.1% this compound O Staining Solution (Method 1) This compound O1 g[5][6]
Phenol crystals30 g[6]
Absolute Ethanol100 ml[6]
Distilled Water870 ml[6]
0.1% this compound O Staining Solution (Method 2) This compound O1 g[5]
Liquified Phenol50 g[5]
Distilled Water1 L[5]
1% Acid Alcohol (Decolorizer) Concentrated Hydrochloric Acid5 ml[6]
Absolute Alcohol750 ml[6]
Distilled Water250 ml[6]
0.5% Potassium Permanganate (Counterstain) Potassium Permanganate5 g[4]
Distilled Water1 L[4]

Experimental Protocols

Safety Precautions

This compound O is a suspected carcinogen and is harmful if swallowed.[7][8] It can also cause serious eye irritation.[7] It is imperative to handle this compound O and its solutions with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[7][9][10] All procedures should be performed in a well-ventilated area or under a chemical fume hood.[9] Dispose of waste according to institutional and local regulations.[9]

Preparation of 0.1% this compound O Staining Solution (Method 1)

This protocol is adapted from a method utilizing phenol crystals and ethanol.[6]

Materials:

  • This compound O dye

  • Phenol crystals

  • Absolute Ethanol

  • Distilled water

  • Conical flask

  • Amber bottle for storage

  • Filter paper

Procedure:

  • Weigh 1 g of this compound O and transfer it to a conical flask.[6]

  • Add 30 g of phenol crystals to the flask and mix well.[6]

  • Add 100 ml of absolute ethanol and mix until the components are dissolved.[6]

  • Add 870 ml of distilled water to bring the final volume to 1 L and mix thoroughly.[6]

  • Filter the solution and transfer it to a labeled amber bottle for storage.[6] The label should include the name of the solution, preparation date, expiry date, and the name of the preparer.[6]

Preparation of Decolorizing and Counterstaining Solutions

1. Preparation of 1% Acid Alcohol (Decolorizer):

  • To 250 ml of distilled water, slowly add 5 ml of concentrated hydrochloric acid.[6] Caution: Always add acid to water, not the other way around.

  • Add 750 ml of absolute alcohol to the solution and mix well.[6]

  • Store in a labeled amber bottle.[6]

2. Preparation of 0.5% Potassium Permanganate (Counterstain):

  • Dissolve 5 g of potassium permanganate in 1 L of distilled water.[4]

  • Store in a labeled bottle.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the preparation of the this compound O staining solution and its associated reagents.

G cluster_this compound This compound O Solution Preparation cluster_decolorizer Acid Alcohol (Decolorizer) Preparation cluster_counterstain Potassium Permanganate (Counterstain) Preparation weigh_this compound Weigh 1g this compound O mix1 Mix this compound O and Phenol weigh_this compound->mix1 weigh_phenol Weigh 30g Phenol Crystals weigh_phenol->mix1 measure_ethanol Measure 100ml Ethanol mix2 Add Ethanol and Dissolve measure_ethanol->mix2 measure_water_this compound Measure 870ml Distilled Water mix3 Add Distilled Water measure_water_this compound->mix3 mix1->mix2 mix2->mix3 filter_this compound Filter Solution mix3->filter_this compound store_this compound Store in Amber Bottle filter_this compound->store_this compound measure_hcl Measure 5ml Conc. HCl mix_acid_water Add Acid to Water measure_hcl->mix_acid_water measure_water_decolorizer Measure 250ml Distilled Water measure_water_decolorizer->mix_acid_water measure_alcohol_decolorizer Measure 750ml Absolute Alcohol mix_alcohol Add Alcohol measure_alcohol_decolorizer->mix_alcohol mix_acid_water->mix_alcohol store_decolorizer Store in Amber Bottle mix_alcohol->store_decolorizer weigh_kmno4 Weigh 5g KMnO4 dissolve_kmno4 Dissolve KMnO4 in Water weigh_kmno4->dissolve_kmno4 measure_water_counterstain Measure 1L Distilled Water measure_water_counterstain->dissolve_kmno4 store_counterstain Store in Bottle dissolve_kmno4->store_counterstain

Caption: Workflow for the preparation of this compound O staining solution and associated reagents.

References

Application Notes and Protocols for Fluorescence Microscopy Setup for Auramine O Visualization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auramine O is a fluorescent dye extensively used in microbiology for the detection of acid-fast bacilli, most notably Mycobacterium tuberculosis, the causative agent of tuberculosis. Its application in fluorescence microscopy offers a more sensitive and rapid alternative to traditional bright-field microscopy techniques like the Ziehl-Neelsen stain. This document provides detailed application notes and protocols for establishing a robust fluorescence microscopy setup for the visualization of this compound O-stained specimens.

This compound O intercalates with the mycolic acid present in the cell walls of acid-fast bacteria.[1][2] Upon excitation with blue light, it emits a bright yellow-green fluorescence, allowing for high-contrast visualization against a dark background.[1][2] This methodology is particularly advantageous for screening a large number of samples and for detecting low numbers of bacilli.

Principle of this compound O Staining

The primary mechanism of this compound O staining lies in its ability to bind to the mycolic acids that constitute a major component of the cell wall of mycobacteria.[1][3] This interaction is non-specific but highly avid.[4] The staining procedure involves the application of the fluorescent dye, followed by differentiation with an acid-alcohol solution. Acid-fast organisms retain the dye due to their unique cell wall composition, while other bacteria and background debris are destained. A counterstain, such as potassium permanganate, is often used to quench any non-specific background fluorescence, thereby enhancing the signal-to-noise ratio.[2][4]

Data Presentation

Table 1: Spectral Properties of this compound O
ParameterWavelength (nm)Reference
Excitation Peak432 - 460[5][6][7]
Emission Peak499 - 550[5][6]
Table 2: Recommended Fluorescence Microscopy Components for this compound O
ComponentSpecificationRationale
Light Source Mercury Vapor Lamp or Blue LED (approx. 450-490 nm)Provides high-intensity light in the excitation range of this compound O. LEDs are a safer and more cost-effective alternative to mercury lamps.[8][9][10]
Excitation Filter Bandpass (BP) filter, e.g., 400-480 nmSelectively transmits blue light required for exciting this compound O while blocking other wavelengths.
Dichroic Mirror Longpass (LP) filter, e.g., 495 nmReflects the excitation light towards the objective and transmits the emitted fluorescence towards the detector.
Emission Filter Longpass (LP) or Bandpass (BP) filter, e.g., LP 515 nm or BP 500-550 nmTransmits the yellow-green fluorescence from this compound O while blocking any stray excitation light.
Objectives 20x or 40x for screening, 100x (oil immersion) for detailed morphologyLower magnification objectives are suitable for rapid screening of large areas, while high magnification is required for observing the morphology of the bacilli.[1]

Experimental Protocols

Protocol 1: this compound O Staining of Acid-Fast Bacilli

This protocol is a standard procedure for staining smears of clinical specimens suspected of containing mycobacteria.

Materials:

  • Microscope slides

  • Bunsen burner or slide warmer

  • Staining rack

  • This compound O staining solution (0.1% this compound O in 3% phenol)

  • Acid-alcohol decolorizer (e.g., 0.5% HCl in 70% ethanol)

  • Potassium permanganate counterstain (0.5%)

  • Distilled water

  • Immersion oil

Procedure:

  • Smear Preparation and Fixation: Prepare a thin smear of the specimen on a clean microscope slide and allow it to air dry. Heat-fix the smear by passing it through the flame of a Bunsen burner 2-3 times or by placing it on a slide warmer at 65-75°C for at least 2 hours.[11] Allow the slide to cool before staining.

  • Primary Staining: Flood the slide with this compound O staining solution and let it stand for 15-20 minutes.[1][4]

  • Rinsing: Gently rinse the slide with distilled water.[1]

  • Decolorization: Flood the slide with the acid-alcohol decolorizer for 2-3 minutes.[1][4]

  • Rinsing: Thoroughly rinse the slide with distilled water.[1]

  • Counterstaining: Flood the slide with potassium permanganate solution and let it stand for 1-2 minutes. This step is critical for quenching background fluorescence; over-staining may quench the fluorescence of the bacilli.[11]

  • Final Rinse and Drying: Rinse the slide with distilled water and allow it to air dry in an upright position. Do not blot.[1]

  • Microscopic Examination: Place a drop of immersion oil on the smear and examine it under the fluorescence microscope. Screen the slide using a 20x or 40x objective and confirm the morphology of fluorescing organisms with a 100x oil immersion objective.[1] Acid-fast bacilli will appear as bright, yellow-green rods against a dark background.[1]

Protocol 2: Microscope Setup and this compound O Visualization

Procedure:

  • Power On: Turn on the fluorescence light source (mercury lamp or LED). If using a mercury lamp, allow it to warm up for at least 15 minutes to ensure stable light output.

  • Filter Set Selection: Engage the appropriate filter cube for this compound O (e.g., a blue excitation filter, a corresponding dichroic mirror, and a green emission filter).

  • Objective Selection: Start with a low-power objective (20x or 40x) for initial screening.

  • Slide Placement: Place the stained slide on the microscope stage with the coverslip facing the objective.

  • Focusing: Bring the specimen into focus using the coarse and fine adjustment knobs.

  • Observation: Scan the slide for bright, yellow-green fluorescing rods.

  • High-Power Examination: Once potential acid-fast bacilli are located, switch to a higher magnification objective (100x oil immersion) to observe their detailed morphology. Add a drop of immersion oil directly to the slide before swinging the 100x objective into place.

  • Image Capture: If equipped, use a digital camera to capture images for documentation and analysis.

  • Power Off: After use, turn off the fluorescence light source. If a mercury lamp was used, allow it to cool down completely before turning it back on.

Mandatory Visualizations

experimental_workflow cluster_prep Smear Preparation cluster_staining Staining Procedure cluster_microscopy Microscopic Examination prep1 Prepare thin smear prep2 Air dry prep1->prep2 prep3 Heat fix prep2->prep3 stain1 Flood with this compound O (15-20 min) prep3->stain1 stain2 Rinse with distilled water stain1->stain2 stain3 Decolorize with acid-alcohol (2-3 min) stain2->stain3 stain4 Rinse with distilled water stain3->stain4 stain5 Counterstain with Potassium Permanganate (1-2 min) stain4->stain5 stain6 Rinse and air dry stain5->stain6 micro1 Apply immersion oil stain6->micro1 micro2 Screen with 20x/40x objective micro1->micro2 micro3 Confirm with 100x oil immersion objective micro2->micro3

Caption: Experimental workflow for this compound O staining and visualization.

fluorescence_microscope_setup light_source Light Source (Mercury Lamp or LED) excitation_filter Excitation Filter (Blue Light Pass) light_source->excitation_filter Broad Spectrum Light dichroic_mirror Dichroic Mirror excitation_filter->dichroic_mirror Excitation Light (Blue) objective Objective Lens dichroic_mirror->objective Reflected Excitation Light emission_filter Emission Filter (Green Light Pass) dichroic_mirror->emission_filter Transmitted Fluorescence objective->dichroic_mirror specimen Specimen (this compound O stained) objective->specimen specimen->objective Emitted Fluorescence (Green) + Scattered Excitation Light detector Detector (Eyepiece or Camera) emission_filter->detector Filtered Fluorescence

Caption: Light path in a fluorescence microscope for this compound O.

staining_mechanism cluster_bacteria Bacterial Cell Wall cluster_result Result mycolic_acid Mycolic Acid acid_alcohol Acid-Alcohol Decolorizer mycolic_acid->acid_alcohol Resists Decolorization fluorescence Bright Yellow-Green Fluorescence mycolic_acid->fluorescence non_acid_fast Other Bacteria (No Mycolic Acid) non_acid_fast->acid_alcohol Decolorized potassium_permanganate Potassium Permanganate (Counterstain) non_acid_fast->potassium_permanganate Quenched auramine_o This compound O Dye auramine_o->mycolic_acid Binds to auramine_o->non_acid_fast Stains no_fluorescence No Fluorescence (Quenched) potassium_permanganate->no_fluorescence

Caption: Mechanism of this compound O differential staining.

References

Application Notes and Protocols: Auramine O Staining for Paraffin-Embedded Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Detection of Acid-Fast Bacilli in Histological Sections

Introduction

Auramine O is a fluorescent dye used for the detection of acid-fast bacilli, primarily Mycobacterium species, in clinical and research samples. This method offers a higher sensitivity and faster screening time compared to the traditional Ziehl-Neelsen staining method. The mycolic acid in the cell wall of acid-fast organisms forms a stable complex with the this compound O dye.[1][2] This complex resists decolorization with acid-alcohol and fluoresces a bright yellow or reddish-orange under a fluorescent microscope, allowing for rapid identification against a dark, non-fluorescent background.[1][2][3] Potassium permanganate is typically used as a counterstain to quench background fluorescence.[1][2] These application notes provide a detailed protocol for the staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Principle of the Method

The high lipid and mycolic acid content of the mycobacterial cell wall makes it resistant to conventional staining methods. This compound O, a fluorochrome dye, penetrates the cell wall and binds to the mycolic acid.[1][2] Once stained, the bond is strong enough to resist differentiation by an acid-alcohol solution. Other cells and bacteria are decolorized and are then counterstained with potassium permanganate, which helps to eliminate non-specific fluorescence.[2] When viewed with a fluorescence microscope, the acid-fast bacilli appear as bright, luminous rods against a dark background.[1][2]

Experimental Protocol

This protocol is designed for use with formalin-fixed, paraffin-embedded tissue sections.

Materials and Reagents

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, and 70%)

  • Distilled or deionized water

  • This compound O staining solution (see preparation below)

  • Acid-alcohol decolorizer (see preparation below)

  • Potassium permanganate counterstain (see preparation below)

  • Fluorescence microscope with appropriate filter set for this compound O (excitation peak ~460 nm, emission peak ~550 nm)

  • Coplin jars or staining dishes

  • Mounting medium (fluorescence compatible)

  • Cover slips

  • Control slides (positive and negative)

Reagent Preparation

ReagentFormulation
This compound O Staining Solution This compound O: 0.1 gPhenol (melted): 3 mLGlycerol: 75 mLDistilled Water: 50 mL
Acid-Alcohol Decolorizer Hydrochloric Acid (concentrated): 0.5 mLEthanol (70%): 100 mL
Potassium Permanganate Counterstain Potassium Permanganate: 0.5 gDistilled Water: 100 mL

Staining Procedure

A summary of the staining times is provided in the table below.

StepReagentIncubation Time
1Xylene2 x 5 minutes
2100% Ethanol2 x 3 minutes
395% Ethanol1 x 3 minutes
470% Ethanol1 x 3 minutes
5Distilled Water5 minutes
6This compound O Staining Solution15 minutes
7Distilled WaterRinse
8Acid-Alcohol Decolorizer2 minutes
9Distilled WaterRinse
10Potassium Permanganate Counterstain2 minutes
11Distilled WaterRinse

Detailed Method

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene for 5 minutes. Repeat with fresh Xylene for another 5 minutes.

    • Immerse slides in 100% ethanol for 3 minutes. Repeat with fresh 100% ethanol for another 3 minutes.

    • Immerse slides in 95% ethanol for 3 minutes.

    • Immerse slides in 70% ethanol for 3 minutes.

    • Rinse slides in distilled water for 5 minutes.[4]

  • Staining:

    • Flood the slides with this compound O staining solution and incubate for 15 minutes.[1]

    • Rinse gently with distilled water.

  • Differentiation:

    • Decolorize with acid-alcohol for 2 minutes.[1]

    • Rinse thoroughly with distilled water.

  • Counterstaining:

    • Flood the slides with 0.5% potassium permanganate solution for 2 minutes. Note: Over-exposure to the counterstain may quench the fluorescence of the acid-fast bacilli.[1][2]

    • Rinse gently with distilled water.

  • Dehydration and Mounting:

    • Dehydrate the sections through ascending grades of alcohol (70%, 95%, 100%) for 2-3 minutes each.

    • Clear in xylene for 2 x 3 minutes.

    • Mount with a fluorescence-compatible mounting medium and a coverslip.

Quality Control

It is essential to include a known positive control (a section containing acid-fast bacilli) and a negative control (a section without acid-fast bacilli) with each staining run to ensure the validity of the results.[1]

Data Presentation

Summary of Staining Protocol Parameters

ParameterSpecification
Primary Stain This compound O Solution
Incubation Time15 minutes
Decolorizer 0.5% Acid-Alcohol
Incubation Time2 minutes
Counterstain 0.5% Potassium Permanganate
Incubation Time2 minutes
Expected Result (Positive) Bright yellow to reddish-orange fluorescent bacilli
Expected Result (Negative) No fluorescent bacilli, dark background

Visualization of Experimental Workflow

AuramineO_Staining_Workflow start Start: Paraffin-Embedded Tissue Section deparaffinize Deparaffinization (Xylene) start->deparaffinize 5 min x2 rehydrate Rehydration (Ethanol Series) deparaffinize->rehydrate Descending Alcohol stain Staining (this compound O) rehydrate->stain 15 min decolorize Decolorization (Acid-Alcohol) stain->decolorize 2 min counterstain Counterstaining (Potassium Permanganate) decolorize->counterstain 2 min dehydrate Dehydration (Ethanol Series) counterstain->dehydrate Ascending Alcohol clear Clearing (Xylene) dehydrate->clear 3 min x2 mount Mounting clear->mount end Microscopic Examination mount->end

Caption: Workflow of this compound O staining for paraffin-embedded tissues.

Interpretation of Results

  • Positive: Acid-fast bacilli will fluoresce bright yellow or reddish-orange against a dark background.[3] They typically appear as slender, slightly curved rods.

  • Negative: The tissue background will appear dark with no fluorescent organisms visible.

Troubleshooting

IssuePossible CauseSuggested Solution
No fluorescence of positive control - Inactive staining solution- Excessive decolorization- Excessive counterstaining- Prepare fresh this compound O solution- Reduce decolorization time- Reduce counterstaining time[1][2]
Weak fluorescence - Old staining solution- Fading of fluorescence- Prepare fresh this compound O solution- Examine slides promptly after staining
High background fluorescence - Incomplete decolorization- Insufficient counterstaining- Increase decolorization time- Increase counterstaining time slightly
Crystals on the slide - Stain not properly dissolved or filtered- Filter the this compound O solution before use

References

Auramine-Rhodamine Staining: A Comprehensive Protocol for Tuberculosis Diagnosis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health challenge. Rapid and accurate diagnosis is crucial for timely treatment and infection control. Acid-fast microscopy is a primary method for the initial detection of mycobacteria in clinical specimens. The Auramine-Rhodamine stain, a fluorescent staining technique, offers a more sensitive and efficient alternative to the conventional Ziehl-Neelsen (ZN) stain.[1][2][3] This document provides a detailed protocol and application notes for the use of this compound-Rhodamine staining in the diagnosis of tuberculosis.

The principle of the this compound-Rhodamine stain lies in the affinity of the fluorescent dyes, this compound O and rhodamine B, for the mycolic acid-rich cell walls of mycobacteria.[4][5] These dyes form a stable complex with the mycolic acid, which resists decolorization by acid-alcohol. When viewed under a fluorescence microscope, the acid-fast bacilli (AFB) emit a bright reddish-yellow or orange fluorescence against a dark background, allowing for rapid screening of smears at a lower magnification than required for the ZN method.[6] The counterstain, typically potassium permanganate, helps to quench the background fluorescence of other cells and debris.[4][7]

Data Presentation

The performance of this compound-Rhodamine (AR) staining has been evaluated in numerous studies, often comparing it to the Ziehl-Neelsen (ZN) method and a gold standard such as culture or molecular tests (e.g., Xpert MTB/RIF). The following table summarizes key quantitative data from various studies.

Reference StudySpecimen TypeGold StandardAR SensitivityAR SpecificityZN SensitivityZN Specificity
Apan et al.SputumBACTEC TB System84%100%68.8%100%
Tarhan et al. (2003)SputumCulture74.8%88.5%86.4%96.2%
Sultana et al. (2022)Pleural FluidMGIT 96056.3%100%--
Rickman & Moyer (1980)SputumCulture78%89%--
Ulukanligil et al. (2025)Pulmonary & ExtrapulmonaryXpert MTB/RIF46.8%100%44.2%99.3%
Ulukanligil et al. (2025)Pulmonary & ExtrapulmonaryXpert Ultra30%98.2%26.9%98.5%

Experimental Protocols

Reagents and Preparation

1. This compound-Rhodamine Stain (Primary Stain)

  • This compound O: 0.1 g

  • Rhodamine B: 0.01 g

  • Glycerol: 10 ml

  • Phenol (liquefied): 5 ml

  • Distilled water: 85 ml

Preparation: Dissolve the phenol in distilled water. Add the glycerol and then the dyes. Mix well until the dyes are completely dissolved. Store in a tightly capped, dark bottle at room temperature. The solution is stable for several months.

2. Acid-Alcohol (Decolorizer)

  • Hydrochloric Acid (concentrated): 0.5 ml

  • Ethanol (70%): 99.5 ml

Preparation: Slowly add the acid to the alcohol while stirring. Store in a tightly sealed bottle.

3. Potassium Permanganate (Counterstain)

  • Potassium Permanganate: 0.5 g

  • Distilled water: 100 ml

Preparation: Dissolve the potassium permanganate in distilled water. Store in a dark bottle.

Staining Procedure
  • Smear Preparation: Prepare a thin smear of the specimen on a clean, grease-free glass slide. For sputum, select a purulent or caseous portion.[4] Allow the smear to air dry completely.

  • Fixation: Fix the smear by passing it through a flame 2-3 times or by placing it on a slide warmer. Avoid overheating.

  • Primary Staining: Flood the slide with the this compound-Rhodamine stain and let it stand for 15-20 minutes at room temperature. Do not heat.

  • Rinsing: Gently rinse the slide with distilled or deionized water until the water runs clear.

  • Decolorization: Flood the smear with 0.5% acid-alcohol for 2-3 minutes.

  • Rinsing: Rinse thoroughly with distilled water.

  • Counterstaining: Flood the slide with 0.5% potassium permanganate for 2-4 minutes. This step is critical for quenching background fluorescence.

  • Final Rinsing: Rinse the slide with distilled water and allow it to air dry. Do not blot.

  • Microscopy: Examine the smear under a fluorescence microscope using the appropriate filter set (e.g., excitation at 450-490 nm and emission at 515-520 nm). Slides can be screened at 200x or 400x magnification, and positive findings can be confirmed at a higher magnification (e.g., 1000x with oil immersion).[1]

Interpretation of Results
  • Positive: Acid-fast bacilli will appear as bright, slender, reddish-yellow or orange fluorescent rods against a dark background.[4][7]

  • Negative: No fluorescent rods are seen. The background may appear pale yellow or green.

Mandatory Visualizations

This compound-Rhodamine Staining Workflow

G cluster_prep Smear Preparation cluster_stain Staining Procedure cluster_results Results A Prepare thin smear B Air dry A->B C Heat fix B->C D Flood with this compound-Rhodamine (15-20 min) C->D E Rinse with distilled water D->E F Decolorize with Acid-Alcohol (2-3 min) E->F G Rinse with distilled water F->G H Counterstain with Potassium Permanganate (2-4 min) G->H I Rinse with distilled water H->I J Air dry I->J K Examine under fluorescence microscope J->K L Positive: Fluorescent rods K->L Present M Negative: No fluorescent rods K->M Absent

Caption: Workflow of the this compound-Rhodamine staining protocol.

Principle of this compound-Rhodamine Staining

G Mycobacterium Mycobacterium tuberculosis Mycolic Acid Cell Wall Complex Mycolic Acid-Dye Complex Stable Binding Mycobacterium:f1->Complex:f0 Binds to Dyes This compound O & Rhodamine B Fluorescent Dyes Dyes:f1->Complex:f0 Decolorizer Acid-Alcohol Decolorizing Agent Complex->Decolorizer Resists Microscope Fluorescence Microscope UV Light Source Complex->Microscope Excited by Counterstain Potassium Permanganate Quenching Agent Counterstain->Microscope Quenches Background Result Fluorescent Bacilli Reddish-Yellow Glow Microscope->Result

Caption: Principle of this compound-Rhodamine staining of Mycobacterium.

References

Application of Auramine O in Plant Histology for Lipid Visualization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Auramine O is a fluorescent dye that binds to lipid-rich structures, emitting a bright yellow-green fluorescence under UV or blue excitation. While traditionally used in microbiology for staining acid-fast bacteria due to their mycolic acid-rich cell walls, its lipophilic nature makes it a valuable tool for visualizing various lipidic structures in plant histology.[1][2] This includes cutin, suberin, pollen exine, and potentially lipid droplets within cells.[3] Its application can be particularly useful in studying plant development, stress responses, and the structural integrity of protective layers.

Principle of Staining:

This compound O is a diarylmethane dye that intercalates into hydrophobic environments. In plant tissues, it preferentially stains non-polar, lipid-based structures. The fluorescence of this compound O is enhanced in viscous, lipid-rich environments. The staining mechanism involves the binding of the dye to these lipidic components, which then fluoresce upon excitation with light of the appropriate wavelength.

Key Applications in Plant Histology:

  • Visualization of Cutin and Suberin: this compound O is effective in staining the cutinized epidermis of leaves and stems, as well as the suberized cell walls in roots (e.g., the Casparian strip and endodermis) and bark.[3] This is crucial for studying the plant's barrier functions, which are vital for water retention and defense against pathogens.

  • Analysis of Pollen Exine: The exine of pollen grains is rich in sporopollenin, a highly resistant lipid polymer. This compound O can be used to fluorescently label the intricate structures of the exine for morphological studies.

  • Potential for Lipid Droplet Imaging: While less documented than its use for cell wall lipids, the lipophilic properties of this compound O suggest its potential for staining intracellular lipid droplets, which are important for energy storage and signaling.

Comparison with Other Lipid Stains:

This compound O offers an alternative to other common lipid stains like Nile Red and Sudan dyes. While direct quantitative comparisons in plant tissues are not extensively documented, some general characteristics can be noted. Nile Red is known for its solvatochromism, where its emission spectrum shifts depending on the hydrophobicity of the lipid environment, allowing for the differentiation of neutral lipids and polar lipids. This compound O, on the other hand, provides a strong, stable fluorescence for a broader range of lipidic structures.

Data Presentation

Table 1: Spectroscopic Properties of this compound O

PropertyValueReference
Excitation Maximum~432 nm[4]
Emission Maximum~499 nm[4]
AppearanceYellow needle crystals
SolubilitySoluble in ethanol and DMSO, insoluble in water

Table 2: Comparison of Common Lipophilic Dyes for Plant Histology

FeatureThis compound ONile RedSudan IV
Fluorescence Yes (Yellow-Green)Yes (Yellow to Red, depending on lipid polarity)No (Red colorimetric stain)
Primary Target Cutin, Suberin, SporopolleninNeutral and Polar LipidsNeutral Lipids (Lipid Droplets)
Excitation/Emission ~432 nm / ~499 nm~488-550 nm / ~520-650 nmN/A
Advantages Strong fluorescence, good for structural lipidsSolvatochromic properties allow lipid differentiationSimple brightfield microscopy
Limitations Less specific for lipid typesCan be prone to photobleachingLower sensitivity than fluorescent dyes

Experimental Protocols

Protocol 1: General Staining of Lipidic Structures in Plant Tissue Sections (e.g., Roots, Stems, Leaves)

This protocol is adapted from general histological staining procedures and can be optimized for specific plant tissues.

Materials:

  • Plant tissue sections (fresh or fixed)

  • This compound O staining solution (0.1% w/v in 50 mM Tris-HCl, pH 7.5)

  • Decolorizer solution (0.5% HCl in 70% ethanol)

  • Counterstain (e.g., 0.5% Potassium Permanganate, optional)

  • Distilled water

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Procedure:

  • Sample Preparation:

    • For fresh tissue, prepare thin sections using a vibratome or by hand.

    • For fixed tissue, fix the plant material in a suitable fixative (e.g., FAA: 50% ethanol, 5% acetic acid, 10% formalin), embed in paraffin or resin, and section using a microtome. Dewax and rehydrate sections before staining.

  • Staining:

    • Place the tissue sections on a microscope slide.

    • Flood the sections with the this compound O staining solution and incubate for 15-20 minutes at room temperature in the dark.[1]

  • Rinsing:

    • Gently rinse the slides with distilled water to remove excess stain.

  • Decolorization:

    • Flood the sections with the decolorizer solution for 1-2 minutes.[1] This step is crucial to reduce background fluorescence and increase the specificity of the staining.

  • Rinsing:

    • Rinse the slides thoroughly with distilled water.

  • Counterstaining (Optional):

    • To quench autofluorescence from other tissues, a counterstain can be applied. Flood the sections with 0.5% potassium permanganate for 1-2 minutes.

    • Rinse thoroughly with distilled water. Note that overexposure to the counterstain can quench the this compound O fluorescence.

  • Mounting and Observation:

    • Mount the stained sections in a suitable mounting medium (e.g., glycerol or a commercial mounting medium).

    • Observe under a fluorescence microscope using a blue excitation filter (around 450-490 nm) and a green emission filter (around 515-565 nm). Lipidic structures will appear bright yellow-green.

Protocol 2: Staining of Pollen Exine

This protocol is specifically for visualizing the outer layer of pollen grains.

Materials:

  • Mature anthers

  • This compound O staining solution (0.001% w/v in 50 mM Tris-HCl, pH 7.5)

  • Microscope slides and coverslips

  • Confocal or fluorescence microscope

Procedure:

  • Pollen Collection:

    • Place a mature anther on a microscope slide.

    • Gently tap the anther with fine-tipped forceps to release the pollen grains.

  • Staining:

    • Add a drop of the this compound O staining solution to the pollen grains on the slide.

    • Incubate for 5-10 minutes at room temperature.

  • Mounting and Observation:

    • Place a coverslip over the pollen suspension.

    • Observe under a confocal or fluorescence microscope with settings appropriate for FITC or GFP (Excitation: ~488 nm, Emission: ~500-550 nm). The pollen exine will show a distinct yellow-green fluorescence.

Mandatory Visualizations

Experimental_Workflow_Auramine_O_Staining Experimental Workflow for this compound O Staining cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_vis Visualization Tissue_Collection Plant Tissue Collection Sectioning Sectioning (Fresh or Fixed) Tissue_Collection->Sectioning Staining This compound O Staining (15-20 min) Sectioning->Staining Rinse1 Rinse (Distilled Water) Staining->Rinse1 Decolorize Decolorization (Acid-Alcohol) Rinse1->Decolorize Rinse2 Rinse (Distilled Water) Decolorize->Rinse2 Counterstain Counterstain (Optional) Rinse2->Counterstain Rinse3 Final Rinse Counterstain->Rinse3 Mounting Mounting Rinse3->Mounting Microscopy Fluorescence Microscopy Mounting->Microscopy

Caption: Workflow for this compound O staining of plant tissues.

Lipid_Signaling_in_Stress_Response Lipid Signaling in Plant Stress Response cluster_stress Environmental Stress cluster_signaling Cellular Response cluster_output Physiological Output cluster_visualization Visualization Point Stress Abiotic Stress (e.g., Drought, Salinity) PLD Phospholipase D Activation Stress->PLD PA Phosphatidic Acid (PA) Production PLD->PA Downstream Downstream Signaling (e.g., Kinase Cascades) PA->Downstream ABA ABA Biosynthesis Downstream->ABA Barrier Cutin/Suberin Reinforcement Downstream->Barrier ABA->Barrier AuramineO This compound O can visualize changes in cutin/suberin barriers. Barrier->AuramineO

Caption: Role of lipid barriers in plant stress signaling.

References

protocol for detecting Auramine O in water samples using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Detection of Auramine O in Water Samples by High-Performance Liquid Chromatography

Introduction

This compound O is a diarylmethane dye used in various industrial applications, including the coloring of textiles, paper, and leather.[1] Due to its potential carcinogenicity, its presence in environmental water sources is a significant concern.[1] High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of organic compounds. This application note details a protocol for the detection and quantification of this compound O in water samples using HPLC with a Photodiode Array (PDA) or UV-Vis detector. The method includes sample preparation using solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.

Principle

This method involves the extraction and concentration of this compound O from water samples using a solid-phase extraction (SPE) cartridge. The analyte is then eluted from the cartridge, and the eluent is analyzed by reversed-phase HPLC. Separation is achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer. Detection and quantification are performed by monitoring the absorbance at the maximum wavelength of this compound O, which is approximately 428-436 nm.[2][3][4] A fluorescence detector can also be employed, with an excitation wavelength of around 432 nm and an emission wavelength of approximately 499 nm for enhanced sensitivity.[5][6]

Materials and Reagents

  • This compound O standard (≥85.0% purity)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Ammonium acetate

  • Formic acid

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent C18 cartridges)

  • 0.45 µm syringe filters

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • Photodiode Array (PDA) or UV-Vis detector

  • Analytical balance

  • pH meter

  • Solid-phase extraction manifold

  • Vortex mixer

  • Centrifuge

Experimental Protocol

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound O standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.05 µg/mL to 10 µg/mL.

Sample Preparation (Solid-Phase Extraction)
  • Sample Collection: Collect water samples in clean glass bottles.

  • Filtration: Filter the water sample through a 0.45 µm membrane filter to remove any particulate matter.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading: Load 100 mL of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove any co-adsorbed impurities.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes.

  • Elution: Elute the retained this compound O from the cartridge with 5 mL of methanol.

  • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase.

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.

HPLC Analysis
  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]

    • Mobile Phase: A mixture of acetonitrile and 20 mM ammonium acetate solution (pH adjusted to 4.5 with formic acid). A common starting gradient is 70:30 (v/v) methanol/ammonium acetate.[3]

    • Flow Rate: 1.0 mL/min[3]

    • Injection Volume: 10 µL[3]

    • Column Temperature: 25 °C[3]

    • Detector Wavelength: 428 nm[2]

  • Analysis: Inject the prepared standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify the this compound O peak in the sample chromatogram by comparing the retention time with that of the standard. Quantify the concentration using a calibration curve generated from the peak areas of the standard solutions.

Data Presentation

The performance of the HPLC method for the determination of this compound O is summarized in the following tables.

Table 1: Chromatographic and Calibration Data

ParameterValueReference
Retention Time~4.77 min[3]
Linearity Range0.05 - 100 µg/mL[7]
Correlation Coefficient (r²)> 0.999[8][9]

Table 2: Method Validation Parameters

ParameterValueReference
Limit of Detection (LOD)0.0125 - 0.05 µg/g[7]
Limit of Quantification (LOQ)0.025 - 0.125 µg/g[7]
Recovery83.00% - 105.91%[4]
Relative Standard Deviation (RSD)< 5%[7][8]

Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis SampleCollection 1. Water Sample Collection Filtration 2. Filtration (0.45 µm) SampleCollection->Filtration SPE_Conditioning 3. SPE Cartridge Conditioning (Methanol & Water) Filtration->SPE_Conditioning Sample_Loading 4. Sample Loading (100 mL) SPE_Conditioning->Sample_Loading Washing 5. Cartridge Washing (Ultrapure Water) Sample_Loading->Washing Drying 6. Cartridge Drying Washing->Drying Elution 7. Elution (Methanol) Drying->Elution Reconstitution 8. Reconstitution (Mobile Phase) Elution->Reconstitution Final_Filtration 9. Final Filtration (0.45 µm) Reconstitution->Final_Filtration HPLC_Injection 10. HPLC Injection Final_Filtration->HPLC_Injection Separation 11. Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection 12. Detection (PDA/UV-Vis at 428 nm) Separation->Detection Peak_Identification 13. Peak Identification (Retention Time) Detection->Peak_Identification Quantification 14. Quantification (Calibration Curve) Peak_Identification->Quantification Result Result: this compound O Concentration Quantification->Result

Caption: Experimental workflow for this compound O detection in water.

Conclusion

The described HPLC method provides a reliable and sensitive approach for the determination of this compound O in water samples. The use of solid-phase extraction for sample preparation allows for the concentration of the analyte and the removal of potential interferences, leading to accurate and precise results. This protocol is suitable for routine monitoring of this compound O in environmental water samples.

References

Application Notes and Protocols: Auramine O Staining in Combination with Other Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auramine O is a fluorescent dye widely utilized for the detection of acid-fast bacilli, primarily Mycobacterium tuberculosis, the causative agent of tuberculosis. Its high affinity for the mycolic acid in the cell walls of mycobacteria allows for sensitive and rapid screening compared to traditional methods like the Ziehl-Neelsen stain.[1][2][3] The utility of this compound O can be significantly enhanced by combining it with other fluorescent dyes, enabling the simultaneous investigation of various cellular characteristics such as viability, lipid content, and the presence of other microorganisms. These combination staining techniques are invaluable tools in tuberculosis research, drug development, and diagnostics, offering deeper insights into mycobacterial physiology and pathogenesis.

This document provides detailed application notes and protocols for the use of this compound O in combination with other fluorescent dyes, including Rhodamine B, Nile Red, and Propidium Iodide.

I. This compound O-Rhodamine B Staining

The combination of this compound O with Rhodamine B, known as the Truant-Hollander or this compound-rhodamine stain, is a well-established method for enhancing the detection of acid-fast bacilli.[1][4] Rhodamine B, another fluorochrome, is thought to augment the fluorescence of this compound O, resulting in a more intense and easily detectable signal.[4] This combination is particularly useful for screening a large number of specimens due to its high sensitivity.

Quantitative Data
Staining MethodSensitivitySpecificityReference
Ziehl-Neelsen6.72%-[5]
This compound O9.35%-[5]
Ziehl-Neelsen20.8%-[6]
This compound O53.3%-[6]
Kinyoun-carbolfuchsin13/283 positive specimens-[7]
Rhodamine-auramine O14/283 positive specimens-[7]
Experimental Protocol: this compound O-Rhodamine B Staining

Materials:

  • This compound O-Rhodamine B Solution:

    • This compound O: 1.5 g

    • Rhodamine B: 0.75 g

    • Glycerol: 75 mL

    • Phenol (melted): 10 mL

    • Distilled water: 50 mL

  • Acid-Alcohol Decolorizer (0.5%):

    • Hydrochloric acid: 5 mL

    • 70% Ethanol: 995 mL

  • Potassium Permanganate Counterstain (0.5%):

    • Potassium permanganate: 0.5 g

    • Distilled water: 100 mL

Procedure:

  • Smear Preparation and Fixation:

    • Prepare a thin smear of the specimen on a clean glass slide.

    • Air dry the smear completely.

    • Heat fix the smear by passing it through a flame 2-3 times.

  • Staining:

    • Flood the slide with the this compound O-Rhodamine B solution and let it stand for 15 minutes.

  • Rinsing:

    • Gently rinse the slide with distilled water.

  • Decolorization:

    • Flood the slide with the 0.5% acid-alcohol decolorizer for 2-3 minutes.

  • Rinsing:

    • Rinse the slide thoroughly with distilled water.

  • Counterstaining:

    • Flood the slide with the 0.5% potassium permanganate solution for 2-4 minutes. This step helps to quench background fluorescence.

  • Final Rinse and Drying:

    • Rinse the slide with distilled water and allow it to air dry.

  • Microscopy:

    • Examine the slide under a fluorescence microscope using a blue excitation filter (approx. 450-490 nm) and a yellow to orange emission filter (approx. 515-550 nm). Acid-fast bacilli will appear as bright, yellow-orange rods against a dark background.

experimental_workflow_auramine_rhodamine cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_analysis Analysis smear Prepare and Heat-Fix Smear stain Flood with this compound O- Rhodamine B (15 min) smear->stain rinse1 Rinse with Water stain->rinse1 decolorize Decolorize with Acid-Alcohol (2-3 min) rinse1->decolorize rinse2 Rinse with Water decolorize->rinse2 counterstain Counterstain with Potassium Permanganate (2-4 min) rinse2->counterstain rinse3 Rinse and Air Dry counterstain->rinse3 microscopy Fluorescence Microscopy rinse3->microscopy

Caption: this compound O-Rhodamine B Staining Workflow.

II. This compound O-Nile Red Staining for Lipid Body Analysis

The combination of this compound O with Nile Red is a powerful technique for simultaneously visualizing acid-fastness and the accumulation of intracellular lipid bodies in mycobacteria.[8] This is particularly relevant in the study of dormant or persistent mycobacteria, which are often characterized by a lipid-rich phenotype. Nile Red is a lipophilic stain that fluoresces intensely in lipid-rich environments.

Quantitative Data

A study on a Mycobacterium tuberculosis dormancy model showed that with increasing stress, the number of cells staining positive for Nile Red (lipid-loaded) increased, while the number of this compound O positive (acid-fast) cells decreased.[8]

ConditionThis compound O Positive CellsNile Red Positive CellsReference
M. avium (Control)HighLow[8]
M. avium (Clarithromycin-induced dormant state)LowHigh[8]
Experimental Protocol: this compound O-Nile Red Staining

Materials:

  • This compound O Staining Solution: (as described in the this compound O-Rhodamine B protocol, but without Rhodamine B)

  • Nile Red Stock Solution (1 mg/mL): Dissolve 1 mg of Nile Red in 1 mL of acetone.

  • Nile Red Working Solution (1 µg/mL): Dilute the stock solution 1:1000 in phosphate-buffered saline (PBS).

  • Acid-Alcohol Decolorizer (0.5%)

  • Potassium Permanganate Counterstain (0.5%)

Procedure:

  • Smear Preparation and Fixation:

    • Prepare and heat-fix the mycobacterial smear as previously described.

  • This compound O Staining:

    • Flood the slide with the this compound O solution for 15 minutes.

    • Rinse with distilled water.

    • Decolorize with acid-alcohol for 2-3 minutes.

    • Rinse with distilled water.

    • Counterstain with potassium permanganate for 2-4 minutes.

    • Rinse with distilled water.

  • Nile Red Staining:

    • Flood the slide with the Nile Red working solution (1 µg/mL) and incubate for 15 minutes at room temperature in the dark.

  • Final Rinse and Mounting:

    • Gently rinse the slide with PBS.

    • Mount the slide with a coverslip using a suitable mounting medium.

  • Microscopy:

    • Examine the slide using a fluorescence microscope with appropriate filter sets for this compound O (blue excitation, green/yellow emission) and Nile Red (green excitation, yellow/gold emission). Acid-fast bacteria will appear green/yellow, and lipid bodies will fluoresce red/gold.

experimental_workflow_auramine_nile_red cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_analysis Analysis smear Prepare and Heat-Fix Smear auramine_stain This compound O Staining and Decolorization smear->auramine_stain nile_red_stain Nile Red Staining (15 min in dark) auramine_stain->nile_red_stain rinse_mount Rinse and Mount nile_red_stain->rinse_mount microscopy Dual-Channel Fluorescence Microscopy rinse_mount->microscopy

Caption: this compound O-Nile Red Staining Workflow.

III. This compound O-Propidium Iodide Staining for Viability Assessment

The combination of this compound O with Propidium Iodide (PI) allows for the differentiation of viable and non-viable acid-fast bacteria. This compound O stains all mycobacteria, while PI, a membrane-impermeant dye, can only enter and stain cells with compromised membranes, thus identifying dead cells. This technique is valuable for assessing the efficacy of antimicrobial agents and studying mycobacterial cell death mechanisms.

Experimental Protocol: this compound O-Propidium Iodide Staining

Materials:

  • This compound O Staining Solution

  • Propidium Iodide Solution (1 mg/mL in water)

  • Acid-Alcohol Decolorizer (0.5%)

  • Potassium Permanganate Counterstain (0.5%)

  • PBS

Procedure:

  • Sample Preparation:

    • Harvest mycobacterial cells from culture and wash twice with PBS.

  • This compound O Staining:

    • Resuspend the cell pellet in the this compound O solution and incubate for 15 minutes.

    • Wash the cells with PBS.

    • Decolorize with acid-alcohol for 2-3 minutes.

    • Wash the cells with PBS.

    • Counterstain with potassium permanganate for 2-4 minutes.

    • Wash the cells with PBS.

  • Propidium Iodide Staining:

    • Resuspend the cell pellet in PBS containing 1 µg/mL of Propidium Iodide.

    • Incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • The stained cells can be analyzed by fluorescence microscopy or flow cytometry.

    • Microscopy: Viable cells will fluoresce green/yellow (this compound O), while non-viable cells will fluoresce red (PI) and may also show some green/yellow fluorescence.

    • Flow Cytometry: Use appropriate laser and filter settings to detect the fluorescence from both dyes.

signaling_pathway_viability cluster_cell_state Mycobacterial Cell State cluster_staining_outcome Staining Outcome viable Viable Cell (Intact Membrane) auramine_pos This compound O Positive (Green/Yellow Fluorescence) viable->auramine_pos This compound O enters all cells nonviable Non-Viable Cell (Compromised Membrane) nonviable->auramine_pos pi_pos Propidium Iodide Positive (Red Fluorescence) nonviable->pi_pos PI enters only compromised membranes

References

Safety Precautions for Handling Auramine O in the Lab: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Auramine O is a fluorescent dye used in various laboratory applications, including as a stain for acid-fast bacilli. However, it is a hazardous chemical that requires strict safety protocols to minimize risks. This document provides detailed application notes and protocols for the safe handling of this compound O in a laboratory setting.

Hazard Identification and Quantitative Data

This compound O is classified as a hazardous substance. It is harmful if swallowed or inhaled and toxic in contact with skin.[1] It is also suspected of causing cancer and is toxic to aquatic life with long-lasting effects.[2][3]

PropertyDataReference(s)
Appearance Yellow-green powder[1]
Odor Odorless[1][4]
pH 6.5 (10g/l aqueous solution at 20°C)[1]
Melting Point 267.2 °C[4]
Acute Toxicity (Oral) LD50 (rat): 1100-1490 mg/kgLD50 (mouse): 480 mg/kg[1][5]
Acute Toxicity (Dermal) LD50 (mouse): 300 mg/kg[1]
Carcinogenicity Suspected of causing cancer.[4][6] The International Agency for Research on Cancer (IARC) has classified this compound O as a Group 2B carcinogen, meaning it is potentially carcinogenic to humans.[7][4][6][7]
Eye Irritation Causes serious eye irritation.[1][1]

Experimental Protocols

Personal Protective Equipment (PPE)

Before handling this compound O, ensure the following PPE is worn:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][4][8]

  • Gloves: Wear appropriate protective gloves to prevent skin exposure.[1][8] Nitrile gloves are recommended.[6]

  • Clothing: Wear a lab coat or other appropriate protective clothing to prevent skin exposure.[1][8][9]

  • Respiratory Protection: Use a respirator if ventilation is inadequate or if dust is generated. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1][4][5]

Safe Handling and Storage
  • Ventilation: Always handle this compound O in a well-ventilated area, preferably in a chemical fume hood.[1][6][10]

  • Avoid Dust Formation: Minimize the generation and accumulation of dust.[1][4][8]

  • Handling: Avoid contact with skin, eyes, and clothing.[1][6][8][10] Do not breathe dust.[5] Do not eat, drink, or smoke when using this product.[1][10] Wash hands thoroughly after handling.[1][8][10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][8][10][11] Store locked up.[1][8][10] Keep away from incompatible materials such as strong oxidizing agents.[1]

Spill and Waste Disposal
  • Spill Cleanup:

    • Evacuate personnel not wearing protective equipment from the spill area.[11]

    • For small spills, dampen the solid material with water and transfer it to a suitable container.[9] Use absorbent paper dampened with water to pick up any remaining material.[9]

    • For large spills, wear splash goggles, a full suit, a dust respirator, boots, and gloves.[5]

    • Collect the spilled material and place it in a sealed container for disposal.[9][11]

    • Wash the contaminated area with soap and water.[9]

  • Waste Disposal: Dispose of contents and containers in accordance with local, regional, national, and international regulations.[1] It may be necessary to dispose of this compound O as hazardous waste.[11]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8]

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][9]

  • Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][8][9]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[8][9]

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound O in the laboratory, from preparation to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound O prep Preparation ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) prep->ppe handling Handling in Fume Hood ppe->handling weighing Weighing handling->weighing dissolving Dissolving handling->dissolving spill Spill Management handling->spill storage Secure Storage handling->storage Store Unused Reagent use Use in Experiment weighing->use dissolving->use cleanup Cleanup & Decontamination use->cleanup disposal Waste Disposal (Hazardous Waste) cleanup->disposal spill->cleanup end End of Process disposal->end storage->handling

Caption: Workflow for the safe handling of this compound O.

References

Troubleshooting & Optimization

how to reduce background noise in Auramine O microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Auramine O microscopy. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize background noise and improve the quality of your experimental results.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your this compound O microscopy experiments.

Question: What are the primary sources of high background noise in this compound O microscopy?

High background noise in this compound O microscopy can originate from several sources throughout the experimental workflow. Identifying the source is the first step in troubleshooting the problem.

Common Causes of Background Noise:

  • Autofluorescence: Tissues and cells can have endogenous molecules that fluoresce naturally, such as collagen, elastin, lipofuscin, and NADH. This is often a significant issue in formalin-fixed tissues.[1][2] Aldehyde fixatives like formalin can react with amines to create Schiff bases, which are fluorescent.[1]

  • Non-Specific Staining: The this compound O dye may bind to components other than the target mycobacterial mycolic acids, or unbound dye may remain due to insufficient washing.[3] Crystallization of the stain can also occur if washing is inadequate.[3][4]

  • Staining Procedure Issues: Errors in the staining protocol, such as improper fixation, overly thick smears, incorrect incubation times, or excessive counterstaining, can all contribute to high background.[3][5][6] For instance, counterstaining for too long with potassium permanganate can quench the specific fluorescence of the target organisms.[3][7]

  • Imaging System: Improper microscope setup, including the use of incorrect filters, high excitation intensity, or long exposure times, can increase background noise and photobleaching.[8]

A logical approach to troubleshooting involves systematically evaluating each stage of your experiment, from sample preparation to image acquisition.

Start High Background Noise Identified SamplePrep Sample Preparation Issues Start->SamplePrep StainingProc Staining Protocol Errors Start->StainingProc ImagingSetup Imaging System Problems Start->ImagingSetup Autofluorescence Autofluorescence SamplePrep->Autofluorescence SmearThickness Smear Too Thick SamplePrep->SmearThickness Fixation Improper Fixation SamplePrep->Fixation Washing Insufficient Washing StainingProc->Washing Counterstain Incorrect Counterstaining StainingProc->Counterstain Decolorization Improper Decolorization StainingProc->Decolorization Filters Incorrect Filters ImagingSetup->Filters Exposure Excessive Exposure Time ImagingSetup->Exposure Start Start: Fixed Smear Stain 1. Flood with This compound O Start->Stain Rinse1 2. Rinse with DI Water Stain->Rinse1 15-20 min Decolorize 3. Decolorize with Acid-Alcohol Rinse1->Decolorize Rinse2 4. Rinse with DI Water Decolorize->Rinse2 2-3 min Counterstain 5. Counterstain with Potassium Permanganate Rinse2->Counterstain Rinse3 6. Final Rinse with DI Water Counterstain->Rinse3 1-2 min Dry 7. Air Dry in Dark Rinse3->Dry Image Image Dry->Image

References

Technical Support Center: Optimizing Auramine O Staining for Mycobacteria

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Auramine O staining of mycobacteria. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on protocol optimization and to troubleshoot common issues encountered during the staining procedure.

Troubleshooting Guide

This guide addresses specific problems that may arise during this compound O staining in a question-and-answer format.

Q1: Why am I seeing fluorescent artifacts or non-specific fluorescence in my sample?

A1: Fluorescent artifacts or non-specific fluorescence can arise from several sources. Here are the most common causes and their solutions:

  • Contaminated Reagents: The staining solutions, particularly the this compound O and the rinse water, can become contaminated with environmental mycobacteria or other fluorescent particles.[1]

    • Solution: Always use freshly prepared, filtered staining solutions. Use distilled or deionized water for all rinsing steps.[2][3]

  • Scratched or Poor-Quality Slides: Scratches on the microscope slide can trap the fluorochrome dye and appear as fluorescent artifacts.

    • Solution: Use new, clean, and unscratched slides for smear preparation.[1]

  • Inadequate Decolorization: If the decolorization step is too short or the decolorizer is not effective, background material may retain the this compound O stain.[1]

    • Solution: Ensure the decolorizer is applied for the recommended time. You may need to optimize the decolorization time for your specific sample types.

  • Cellular Debris: The presence of cellular debris can sometimes cause non-specific staining.[4]

    • Solution: Proper sample processing, including digestion and decontamination where appropriate, can help reduce debris.[5][6]

Q2: My positive control is showing weak or no fluorescence. What could be the problem?

A2: Weak or absent fluorescence in a positive control slide points to issues with the staining protocol or reagents.

  • Insufficient Staining Time: The this compound O may not have had enough time to penetrate the mycobacterial cell wall.[7]

    • Solution: Ensure the smear is incubated with the this compound O solution for the full recommended time.[8]

  • Excessive Counterstaining: The counterstain, typically potassium permanganate, can quench the fluorescence of this compound O if applied for too long or at too high a concentration.[7][9]

    • Solution: Adhere strictly to the recommended time for counterstaining. Do not exceed the specified duration.[8]

  • Overheating During Fixation: Excessive heat during fixation can damage the mycobacterial cell wall, leading to poor stain uptake.[7][9]

    • Solution: Use a slide warmer at 65-75°C for at least 2 hours for optimal fixation, or if using a flame, pass the slide through it only two or three times.[9]

  • Deteriorated this compound O Solution: The fluorescent properties of this compound O can degrade over time, especially when exposed to light.

    • Solution: Store this compound O solution in a dark, cool place and use it within its expiration date.[2][8]

Q3: I am getting false-negative results for my clinical specimens. What are the possible reasons?

A3: False negatives can be a significant issue. Here are some potential causes:

  • Paucibacillary Specimens: The number of mycobacteria in the specimen may be below the limit of detection for microscopy.[10]

    • Solution: Concentrate the specimen by centrifugation before smear preparation.[5][6] Fluorescence microscopy is more sensitive than Ziehl-Neelsen for paucibacillary specimens.[1]

  • Excessive Decolorization: Over-decolorization can remove the this compound O from the mycobacteria.[7]

    • Solution: Optimize the decolorization time. This step can be critical and may need adjustment based on smear thickness.

  • Fluorescence Fading: The fluorescence of this compound O can fade upon exposure to light.

    • Solution: Examine the stained smears as soon as possible after staining and store them in the dark.[1][2]

  • Poor Smear Preparation: If the smear is too thick, it can be difficult to visualize individual bacilli. If it's too thin, you may not have enough organisms to detect.[2][9]

    • Solution: Aim for a smear that is even and not excessively thick.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound O staining for mycobacteria?

A1: this compound O is a fluorochrome dye that has a high affinity for the mycolic acid present in the cell walls of mycobacteria.[8][9] Once the dye binds to the mycolic acid, it resists decolorization by acid-alcohol. When viewed under a fluorescence microscope, the mycobacteria appear as bright yellow or orange rods against a dark background.[1][11] The counterstain, typically potassium permanganate, helps to quench background fluorescence.[7][9]

Q2: What are the recommended concentrations for this compound O and other reagents?

A2: The concentrations of reagents can vary between different protocols. Below is a table summarizing common concentration ranges. It is crucial to be consistent with the protocol used in your laboratory.

Q3: How should I perform quality control for my this compound O staining?

A3: Quality control is essential for reliable results.

  • Positive and Negative Controls: Always include a positive control (e.g., a known Mycobacterium tuberculosis strain like ATCC 25177) and a negative control (e.g., Escherichia coli ATCC 25922) with each batch of stained slides.[8][9]

  • Reagent Quality: Check reagents for any signs of precipitation or color change before use.[2]

  • Microscope Performance: Regularly check the fluorescence microscope's light source and filters to ensure optimal performance.[1]

Q4: Can this compound O stained slides be restained with other methods?

A4: Yes, slides stained with this compound O can be restained with the Ziehl-Neelsen or Kinyoun stain. This can be useful to confirm positive results and observe the morphology of the organisms in more detail. The immersion oil must be removed with xylene before restaining.[8][9]

Q5: What are the main advantages of this compound O staining over the Ziehl-Neelsen method?

A5: The primary advantages of this compound O staining are its increased sensitivity and speed.[9] Because smears are scanned at a lower magnification (200x to 400x) compared to Ziehl-Neelsen (1000x), a larger area of the smear can be examined in a shorter amount of time.[1] This makes it particularly useful for high-volume laboratories and for detecting mycobacteria in paucibacillary specimens.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters from various this compound O staining protocols.

ParameterConcentration/Time RangeSource(s)
This compound O Concentration 0.1% - 0.4%[4][12]
Staining Time 1 minute - 20 minutes[2][7][12]
Decolorizer 0.5% - 1% Acid-Alcohol[4][9][12]
Decolorization Time 30 seconds - 3 minutes[7][8][9]
Counterstain 0.1% - 0.5% Potassium Permanganate[4][11][12]
Counterstaining Time 1 - 4 minutes[7][12]

Experimental Protocols

Standard this compound O Staining Protocol

This protocol is a synthesis of commonly used methods. Optimization may be required for specific laboratory conditions.

  • Smear Preparation:

    • Prepare a thin, even smear of the specimen on a clean, new glass slide.

    • Air dry the smear completely.

    • Heat-fix the smear by passing it through a flame 2-3 times or by placing it on a slide warmer at 65-75°C for at least 2 hours.[9] Allow the slide to cool before staining.

  • Staining Procedure:

    • Place the slide on a staining rack and flood it with this compound O solution (e.g., 0.1%).

    • Allow the stain to act for 15-20 minutes.[7][8] Do not heat.

    • Rinse the slide thoroughly with distilled or deionized water.[8]

    • Flood the slide with the acid-alcohol decolorizer (e.g., 0.5%) for 2-3 minutes.[7][8]

    • Rinse the slide again with distilled or deionized water.

    • Flood the slide with the potassium permanganate counterstain (e.g., 0.5%) for 2-4 minutes. Note: This step is time-critical; over-counterstaining can quench fluorescence.[7][8][9]

    • Rinse the slide thoroughly with distilled or deionized water and allow it to air dry in an upright position. Do not blot.[8]

  • Microscopic Examination:

    • Examine the smear using a fluorescence microscope, typically screening with a 20x or 40x objective and confirming with a 100x oil immersion objective.[8]

    • Acid-fast bacilli will appear as bright, yellow-green fluorescent rods against a dark background.[8]

Visualizations

AuramineO_Workflow This compound O Staining Workflow cluster_prep Smear Preparation cluster_stain Staining Procedure cluster_exam Microscopic Examination cluster_result Result Interpretation prep1 Prepare thin smear prep2 Air dry prep1->prep2 prep3 Heat fix prep2->prep3 stain1 Flood with this compound O prep3->stain1 stain2 Rinse with water stain1->stain2 stain3 Decolorize with acid-alcohol stain2->stain3 stain4 Rinse with water stain3->stain4 stain5 Counterstain with KMnO4 stain4->stain5 stain6 Final rinse and air dry stain5->stain6 exam1 Screen at 20x/40x stain6->exam1 exam2 Confirm at 100x (oil) exam1->exam2 res_pos Positive: Bright yellow/green rods exam2->res_pos If AFB present res_neg Negative: No fluorescent rods exam2->res_neg If no AFB

Caption: Experimental workflow for this compound O staining of mycobacteria.

References

common pitfalls in Auramine O staining and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during Auramine O staining procedures. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the this compound O staining process, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Weak or No Fluorescence of Acid-Fast Bacilli (AFB)

  • Question: Why are the acid-fast bacilli not fluorescing or appearing very dim?

  • Answer: This is a common issue that can be attributed to several factors throughout the staining protocol. Here are the primary causes and how to address them:

    • Improper Fixation: Overheating or "burning" the smear during heat fixation can alter the mycobacterial cell wall and prevent proper stain uptake.[1][2] It is recommended to use a slide warmer at 65-75°C for at least 10 minutes or to pass the slide through a flame 2-3 times without scorching.[1][2]

    • Insufficient Staining Time: The duration of exposure to the this compound O stain is critical. Ensure the smear is flooded with the stain for the recommended time, typically 15-20 minutes.[3][4]

    • Excessive Decolorization: The decolorization step with acid-alcohol is a critical step.[5] If this step is too long, the primary stain can be stripped from the acid-fast bacilli. Adhere strictly to the recommended decolorization time, which is usually around 2-3 minutes.[6]

    • Over-Counterstaining: Excessive exposure to the counterstain, such as potassium permanganate, can quench the fluorescence of the this compound O.[3][7] The counterstaining step should be brief, typically 1-2 minutes.[3]

    • Fading of Stain: The fluorescence of this compound O can fade, especially when exposed to light.[7][8] Stained slides should be stored in the dark and examined as soon as possible, ideally within 24 hours of staining.[1][7]

    • Poor Quality Reagents: Expired or improperly stored staining solutions can lead to poor results. Ensure that reagents are stored according to the manufacturer's instructions, typically at room temperature and protected from light.[1][3]

Issue 2: High Background Fluorescence or Presence of Artifacts

  • Question: My background is fluorescing, making it difficult to identify the bacilli. What could be the cause?

  • Answer: High background fluorescence can obscure the target organisms. Here are the likely culprits and their solutions:

    • Inadequate Rinsing: Insufficient rinsing between steps can leave residual stain on the slide, leading to background fluorescence.[1] Ensure thorough rinsing with distilled or deionized water after the primary stain and decolorizer.[3]

    • Smear Thickness: Smears that are too thick can trap the fluorescent stain, resulting in high background.[1][2] Prepare thin, even smears to allow for proper staining and decolorization.[8]

    • Contaminated Reagents or Water: The use of contaminated staining solutions or water containing environmental mycobacteria can introduce fluorescent artifacts.[7] It is recommended to filter the this compound O solution before use.[5]

    • Crystallization of Stain: If washing is not done adequately, the stain may crystallize on the slide, appearing as fluorescent artifacts.[1][6]

    • Scratched Slides: Using old or scratched glass slides can lead to non-specific fluorescence.[7] Always use clean, new slides for smear preparation.

Issue 3: False-Positive Results

  • Question: I am seeing fluorescent objects, but I suspect they are not acid-fast bacilli. How can I avoid false positives?

  • Answer: False-positive results are a significant concern and can arise from several sources:

    • Inadequate Decolorization: If the decolorization step is too short, non-acid-fast organisms and debris may retain the this compound O stain and fluoresce.[7] Precise timing of the decolorization step is crucial.

    • Presence of Other Acid-Fast Organisms: It's important to remember that this compound O is not specific to Mycobacterium tuberculosis. Other organisms like Nocardia, Rhodococcus, and the cysts of some parasites are also acid-fast to varying degrees.[2][3]

    • Confusion with Artifacts: Debris in the sample or precipitated stain can sometimes be mistaken for bacilli.[7] Proper specimen preparation and filtering of the stain can minimize this.[5]

    • Carryover Contamination: AFB can float off one slide and attach to another during the staining process if slides are placed too close together on the staining rack.[7]

Issue 4: False-Negative Results

  • Question: I am not observing any fluorescence, but I expect the sample to be positive. What could have gone wrong?

  • Answer: A false-negative result can have serious implications. Here are the common reasons and preventative measures:

    • Poor Specimen Quality: The quality of the initial specimen is paramount. A sample that is not representative or has a low number of bacilli may lead to a negative result.[8][9]

    • Improper Smear Preparation: If the correct portion of the specimen (e.g., purulent part of sputum) is not used for the smear, the bacilli may be missed.[9]

    • Reading Insufficient Fields: A sufficient number of microscopic fields must be examined before declaring a slide as negative. It is recommended to examine at least 100 fields.[1]

    • Delayed Examination: As mentioned, fluorescence fades over time.[8] Delays between staining and reading can lead to a loss of signal.[10]

Quantitative Data Summary

While most troubleshooting involves procedural adjustments, the following table summarizes key timings and concentrations for a standard this compound O staining protocol. Adherence to these parameters is critical for reproducible results.

ParameterRecommended Value/RangeReference
Smear Fixation (Slide Warmer) 65-75°C for at least 10 minutes[1][2]
This compound O Staining Time 15 minutes[3][6]
Decolorization Time (Acid-Alcohol) 2-3 minutes[3][6]
Counterstaining Time (Potassium Permanganate) 2-4 minutes[6]
Microscopic Examination Within 24 hours of staining[1]

Experimental Protocols

Standard this compound O Staining Protocol

This protocol is a synthesis of best practices for the fluorescent staining of acid-fast bacilli.

  • Smear Preparation:

    • Using a sterile applicator, prepare a thin, even smear of the specimen over a 2-3 cm² area on a new, clean glass slide.[1]

    • Allow the smear to air-dry completely.[8]

    • Fix the smear by either placing it on a slide warmer at 65-75°C for a minimum of 10 minutes or by passing it through the flame of a Bunsen burner 3-4 times.[1][2] Avoid overheating.[1]

  • Staining Procedure:

    • Place the fixed slide on a staining rack.

    • Flood the entire smear with this compound O staining solution. It is recommended to filter the stain prior to use.[5]

    • Allow the stain to act for 15 minutes.[3]

    • Gently rinse the slide thoroughly with distilled or deionized water.[3]

    • Flood the slide with the acid-alcohol decolorizer for 2-3 minutes.[6]

    • Rinse the slide again thoroughly with distilled or deionized water.[3]

    • Flood the slide with the potassium permanganate counterstain for 2 minutes. Do not exceed this time as it may quench the fluorescence.[3]

    • Rinse the slide for the final time with distilled or deionized water.[3]

    • Allow the slide to air-dry in an upright position. Do not blot.[3]

  • Microscopic Examination:

    • Examine the smear using a fluorescent microscope, typically with a 40x objective for screening and a 100x oil immersion objective for confirmation.[3]

    • Acid-fast bacilli will appear as bright, slender, yellow-green rods against a dark background.[3]

    • Store stained slides in a dark container and examine them as soon as possible, preferably within 24 hours.[1][7]

Quality Control

It is imperative to run positive and negative controls with each batch of stains.[2][3]

  • Positive Control: A smear prepared from a known acid-fast organism, such as Mycobacterium tuberculosis ATCC 25177. This should show bright yellowish-green fluorescent rods.[3]

  • Negative Control: A smear prepared from a non-acid-fast organism, such as Escherichia coli ATCC 25922. This should show no fluorescence.[3]

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting common issues in this compound O staining.

G Troubleshooting Workflow for this compound O Staining Start Staining Issue Observed NoFluorescence Weak or No Fluorescence Start->NoFluorescence HighBackground High Background/Artifacts Start->HighBackground FalsePositive Suspected False Positives Start->FalsePositive FalseNegative Suspected False Negatives Start->FalseNegative CheckFixation Review Fixation Protocol (Avoid Overheating) NoFluorescence->CheckFixation CheckStainTime Verify Staining Time (15-20 min) NoFluorescence->CheckStainTime CheckDecolorization Check Decolorization Time (2-3 min) NoFluorescence->CheckDecolorization CheckCounterstain Check Counterstain Time (1-2 min) NoFluorescence->CheckCounterstain CheckReagents Verify Reagent Quality (Storage & Expiry) NoFluorescence->CheckReagents CheckReadingTime Examine Slides Promptly (Within 24h) NoFluorescence->CheckReadingTime CheckRinsing Ensure Thorough Rinsing HighBackground->CheckRinsing CheckSmearThickness Prepare Thin Smears HighBackground->CheckSmearThickness FilterStain Filter this compound O Stain HighBackground->FilterStain UseCleanSlides Use New, Clean Slides HighBackground->UseCleanSlides FalsePositive->CheckDecolorization ConfirmMorphology Confirm Bacilli Morphology (100x Objective) FalsePositive->ConfirmMorphology ConsiderOtherAFB Consider Other Acid-Fast Organisms FalsePositive->ConsiderOtherAFB FalseNegative->CheckReadingTime CheckSpecimenQuality Assess Specimen Quality FalseNegative->CheckSpecimenQuality ReviewSmearPrep Review Smear Preparation Technique FalseNegative->ReviewSmearPrep ScanSufficientFields Scan at Least 100 Fields FalseNegative->ScanSufficientFields Solution Problem Resolved CheckFixation->Solution CheckStainTime->Solution CheckDecolorization->Solution CheckCounterstain->Solution CheckReagents->Solution CheckReadingTime->Solution CheckRinsing->Solution CheckSmearThickness->Solution FilterStain->Solution UseCleanSlides->Solution ConfirmMorphology->Solution ConsiderOtherAFB->Solution CheckSpecimenQuality->Solution ReviewSmearPrep->Solution ScanSufficientFields->Solution

Caption: Troubleshooting workflow for common this compound O staining issues.

References

Technical Support Center: Optimizing Auramine O Staining for Paucibacillary Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Auramine O staining. This resource is designed to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of this compound O staining, particularly for the detection of acid-fast bacilli (AFB) in paucibacillary samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve reliable and sensitive results.

Frequently Asked Questions (FAQs)

Q1: What is this compound O staining and why is it preferred for paucibacillary samples?

This compound O is a fluorescent dye that binds to the mycolic acid in the cell walls of mycobacteria.[1][2][3] When viewed under a fluorescent microscope, the bacilli appear as bright, luminous rods against a dark background.[4] This high contrast makes them easier to detect, especially in paucibacillary specimens where very few bacilli are present.[5][6][7] Studies have shown that fluorescence microscopy with this compound O is more sensitive than the conventional Ziehl-Neelsen (ZN) staining method for detecting paucibacillary cases.[5][6][7][8]

Q2: What are the main factors that can affect the sensitivity of this compound O staining?

Several factors can influence the sensitivity of this compound O staining, including:

  • Specimen Quality and Processing: The quality of the sputum or other clinical sample is crucial.[9] Concentrating the sample before staining can significantly increase the chances of detecting AFB.[5][8][10]

  • Staining Protocol Adherence: Proper adherence to the staining protocol, including the duration of staining, decolorization, and counterstaining, is critical.[4][11]

  • Smear Preparation: The thickness of the smear is important; it should be thin enough to allow for clear visualization of individual bacilli.[4][12]

  • Microscope Quality and Usage: A well-maintained fluorescent microscope with a high-quality light source (e.g., mercury vapor lamp or LED) is essential for optimal visualization.[2][13]

  • Reagent Quality: The quality and proper storage of staining reagents can impact the staining outcome.[2]

Q3: Can this compound O stained slides be restained with the Ziehl-Neelsen method?

Yes, slides stained with this compound O can be restained using the Ziehl-Neelsen or Kinyoun stain. This can be useful for confirmation or for observing the morphology of the bacilli under a light microscope. It is important to remove the immersion oil with xylene before restaining.[1][4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
False-Negative Results 1. Poor quality specimen.[9]2. Insufficient number of bacilli (paucibacillary sample).3. Excessive decolorization.[9]4. Overheating during heat fixation.[9]5. Fading of fluorescence due to prolonged exposure to light.[9][14]6. Incorrect microscope settings or faulty lamp.[2]1. Request a fresh, high-quality sample if possible.2. Concentrate the sample using methods like Petroff's or bleach concentration.[5][10]3. Strictly adhere to the recommended decolorization time in the protocol.4. Use a slide warmer for fixation at a controlled temperature (65-75°C) for at least 2 hours.[4]5. Store stained slides in the dark and examine them as soon as possible after staining.[9][12]6. Ensure the microscope is properly calibrated and the light source is functioning correctly.
False-Positive Results 1. Contaminated staining solutions or water.[2]2. Presence of other acid-fast organisms (e.g., Nocardia).[1][4]3. Inadequate decolorization.[2]4. Scratches on the slide or artifacts resembling bacilli.[2]1. Use freshly prepared, filtered staining solutions and distilled water.[11]2. Confirm positive results with culture or molecular methods for species identification.3. Ensure the decolorization step is performed for the correct duration.4. Use clean, unscratched slides and be cautious of interpreting fluorescent debris.
Weak or Faint Fluorescence 1. Short staining time with this compound O.[9]2. Over-counterstaining with potassium permanganate, which can quench fluorescence.[4][11]3. Fading of the stain over time.[14]4. Poor quality of the this compound O stain.1. Increase the this compound O staining time as per the recommended protocol (e.g., 15-20 minutes).[1][11]2. Adhere strictly to the counterstaining time (usually 1 minute).[11]3. Read slides promptly after staining.[9]4. Use high-quality, properly stored reagents.
High Background Fluorescence 1. Inadequate counterstaining.[4]2. Smear is too thick.[4]1. Ensure the counterstain is applied for the appropriate duration to quench background fluorescence.2. Prepare a thinner, more uniform smear.

Data Presentation: Sensitivity of Different Staining Methods

The following tables summarize the sensitivity of this compound O staining compared to the Ziehl-Neelsen (ZN) method, particularly in paucibacillary samples, as reported in various studies.

Table 1: Comparison of Direct Staining Methods

StudySample TypeGold StandardZN Sensitivity (%)This compound O Sensitivity (%)
Sharma M, et al. (2023)[6]SputumClinical Diagnosis6.729.35
Golia S, et al.[6]Sputum-10.5716.56
Gizaw M, et al.[6]SputumMGIT 960 Culture14.520.8
Laifangbam S, et al. (2011)[5][8]Clinical SpecimensCulture55.5571.85

Table 2: Impact of Sample Concentration on Staining Sensitivity

StudyMethodZN Sensitivity (%)This compound O Sensitivity (%)
Laifangbam S, et al. (2011)[5][8]Direct Smear55.5571.85
Concentrated Smear (Petroff's)62.2282.96
Gizaw M, et al.[6]Direct Smear-20.8
Concentrated Smear-26.0
Mesele T, et al. (2018)[15]Direct Smear44.562.7
Concentrated Smear (Bleach)-77.3

Experimental Protocols

Protocol 1: Standard this compound O Staining

This protocol is a standard method for performing this compound O staining on fixed smears.

Materials:

  • This compound O stain solution

  • Acid-alcohol decolorizer (e.g., 0.5% HCl in 70% ethanol)

  • Potassium permanganate counterstain (0.5%)

  • Distilled water

  • Microscope slides

  • Staining rack

  • Forceps

Procedure:

  • Smear Preparation and Fixation:

    • Prepare a thin, even smear of the sample on a clean, labeled microscope slide.

    • Allow the smear to air dry completely.

    • Heat-fix the smear by passing it through a flame 2-3 times or by placing it on a slide warmer at 65-75°C for at least 2 hours.[4] Allow the slide to cool before staining.

  • Primary Staining:

    • Place the slide on a staining rack and flood it with this compound O stain solution.

    • Allow the stain to act for 15-20 minutes.[1][11]

  • Rinsing:

    • Gently rinse the slide with distilled water.

  • Decolorization:

    • Flood the slide with the acid-alcohol decolorizer for 2-3 minutes.[1][11]

  • Rinsing:

    • Rinse the slide thoroughly with distilled water.

  • Counterstaining:

    • Flood the slide with potassium permanganate counterstain for 1 minute. Note: This step is time-critical as over-counterstaining can quench the fluorescence.[11]

  • Final Rinse and Drying:

    • Rinse the slide with distilled water.

    • Allow the slide to air dry in an upright position. Do not blot dry.[4]

  • Microscopy:

    • Examine the smear under a fluorescent microscope, typically using 20x or 40x objectives for screening and a 100x oil immersion objective to confirm the morphology of fluorescing organisms.[1]

Protocol 2: this compound O Staining with Sputum Concentration (Modified Petroff's Method)

This protocol incorporates a concentration step to increase the bacillary load in the smear.

Materials:

  • Sputum sample

  • 4% Sodium hydroxide (NaOH)

  • Sterile distilled water or phosphate buffer

  • Centrifuge

  • Vortex mixer

  • All materials listed in Protocol 1

Procedure:

  • Decontamination and Digestion:

    • Transfer 5-10 mL of sputum to a sterile centrifuge tube.

    • Add an equal volume of 4% NaOH.

    • Vortex the mixture for 15-20 minutes to liquefy the sputum.

  • Neutralization and Centrifugation:

    • Neutralize the mixture with sterile distilled water or phosphate buffer.

    • Centrifuge at 3000 x g for 15 minutes.

  • Sediment Preparation:

    • Carefully decant the supernatant.

    • Use the sediment to prepare a smear on a microscope slide.

  • Staining:

    • Proceed with the standard this compound O staining procedure as described in Protocol 1, starting from the fixation step.

Visualizations

Experimental Workflow: Standard this compound O Staining

G cluster_prep Smear Preparation & Fixation cluster_stain Staining Procedure cluster_exam Microscopic Examination prep1 Prepare thin smear prep2 Air dry prep1->prep2 prep3 Heat fix prep2->prep3 stain1 Flood with this compound O (15-20 min) prep3->stain1 stain2 Rinse with distilled water stain1->stain2 stain3 Decolorize with acid-alcohol (2-3 min) stain2->stain3 stain4 Rinse with distilled water stain3->stain4 stain5 Counterstain with Potassium Permanganate (1 min) stain4->stain5 stain6 Rinse with distilled water stain5->stain6 stain7 Air dry stain6->stain7 exam1 Examine under fluorescent microscope stain7->exam1 G start False-Negative Result Observed q1 Was the sample concentrated? start->q1 sol1 Concentrate sample (e.g., Petroff's, bleach method) and restain q1->sol1 No q2 Was the decolorization time correct? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Repeat staining with correct decolorization time q2->sol2 No q3 Was the slide read promptly after staining? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Restain and read immediately, store slides in the dark q3->sol3 No end Review microscope quality and reagent integrity q3->end Yes a3_yes Yes a3_no No sol3->end

References

decolorization optimization for Auramine O staining protocol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Auramine O staining protocol. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize the critical decolorization step of this fluorescent staining technique.

Troubleshooting Guide: Decolorization Issues

This guide addresses specific issues that may arise during the decolorization step of your this compound O staining experiments.

Question: Why are there no fluorescent bacilli visible in my positive control slide?

Answer: This issue, a potential false-negative result, often points to over-decolorization or problems with the preceding staining steps. Here are the primary causes and solutions:

  • Excessive Decolorization Time: The acid-alcohol may have been applied for too long, stripping the primary stain from the mycobacteria.[1][2] Reduce the decolorization time in increments.

  • Decolorizer Too Potent: A freshly prepared acid-alcohol solution is highly reactive.[1] If you prepare your own, consider letting it age for a day or using a commercially prepared, stabilized solution.

  • Overheating During Fixation: Excessive heat during fixation can damage the mycobacterial cell wall, leading to poor stain retention and subsequent loss during decolorization.[1][2][3] Use a slide warmer at 65-75°C for at least 2 hours as a more controlled alternative to flame fixation.[3]

  • Excessive Counterstaining: Leaving the potassium permanganate counterstain on for too long can quench the fluorescence of the this compound O, making the bacilli invisible.[3][4][5] Adhere strictly to the recommended counterstaining time, which is often critical.[3][5]

Question: Why is the entire background of my slide fluorescing, making it difficult to identify bacilli?

Answer: High background fluorescence can obscure true positive signals and may lead to false-positive interpretations. The most common cause is insufficient decolorization.

  • Inadequate Decolorization: The acid-alcohol did not have enough time to remove the primary stain from non-acid-fast bacteria and background debris.[6] Increase the decolorization time.

  • Smear is Too Thick: If the specimen smear is too dense, the decolorizer cannot penetrate effectively, and the counterstain may not wash out unbound stain properly.[2][3] Prepare thinner smears to allow for proper separation of bacteria.[3]

  • Contaminated Reagents: Staining solutions, particularly if prepared with tap water, can sometimes contain environmental mycobacteria, leading to false-positive signals.[5][6] Use distilled or deionized water for all reagent preparations and rinsing steps.[4]

Question: My results are inconsistent between batches. How can I improve reproducibility?

Answer: Inconsistency often stems from minor variations in the protocol. Implementing strict quality control measures is key to achieving reproducible results.

  • Run Controls Every Time: Always include a known positive control (e.g., M. tuberculosis H37Ra) and a negative control (e.g., Escherichia coli) with each staining run.[3][4] This helps verify that reagents and procedures are performing correctly.[4]

  • Standardize Reagent Preparation: If preparing reagents in-house, follow the formulations precisely. Note that different protocols may call for slightly different compositions.

  • Precise Timing: The decolorization and counterstaining steps are time-critical.[3][5] Use a timer to ensure consistent application times for all slides in every batch.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration and time for the acid-alcohol decolorization step?

A1: The optimal parameters can vary based on smear thickness and sample type. However, a common starting point is 0.5% hydrochloric acid in 70% ethanol.[7] Decolorization times in protocols range from 30 seconds to 3 minutes.[3][4][5][8] It is crucial to optimize this step for your specific laboratory conditions.

Q2: Can I re-stain a slide if I suspect a problem with the initial staining?

A2: Yes. Slides stained with this compound O can be re-stained with a traditional acid-fast stain like Ziehl-Neelsen or Kinyoun after the immersion oil has been removed.[3][4] This can be a useful method for confirming the morphology of fluorescent objects.[3]

Q3: Can other organisms besides mycobacteria retain the this compound O stain?

A3: Yes, the acid-fast stain is not entirely specific to mycobacteria.[3] Other organisms that may show various degrees of acid-fastness include species of Nocardia, Rhodococcus, and the cysts of parasites like Cryptosporidium and Cyclospora.[3][4]

Q4: How long can I store my stained slides before reading them?

A4: Stained smears should be read as soon as possible, ideally within 24 hours of staining, as the fluorescence can fade.[8][9] If storage is necessary, keep the slides in a dark, cool place to minimize fading.[2][8]

Data Summary Tables

Table 1: Common Decolorizer Compositions
Component 1ConcentrationComponent 2ConcentrationSolvent
Hydrochloric Acid0.5 mL70% Ethanol99.5 mLN/A
Hydrochloric Acid5.0 mLIsopropanol700.0 mLDistilled Water (to 1 L)

Data compiled from multiple sources.[2][7]

Table 2: Recommended Timings for Key Staining Steps
StepReagentMinimum TimeMaximum TimeCriticality
Primary StainingThis compound O15 min20 minMedium
Decolorization Acid-Alcohol 30 sec 3 min High
CounterstainingPotassium Permanganate1 min4 minHigh

Note: Optimal times may vary. These ranges are derived from common protocols. Excessive counterstaining can quench fluorescence.[3][4][5][8][10]

Experimental Protocols

Standard this compound O Staining Protocol

This protocol provides a baseline for performing this compound O staining.

  • Smear Preparation and Fixation: Prepare a thin smear of the specimen on a clean glass slide and allow it to air dry. Fix the smear by passing it through a flame 2-3 times or by placing it on a slide warmer at 65-75°C for at least 2 hours.[3] Allow the slide to cool completely.

  • Primary Staining: Flood the slide with this compound O stain solution and let it stand for 15 minutes.[3][4]

  • Rinsing: Gently rinse the slide thoroughly with distilled or deionized water.[4]

  • Decolorization: Flood the slide with 0.5% acid-alcohol decolorizer for 2 minutes.[4][10]

  • Rinsing: Rinse the slide thoroughly with distilled water.[4]

  • Counterstaining: Flood the slide with a counterstain such as 0.5% potassium permanganate for 2 minutes. Do not exceed the recommended time.[4][10]

  • Final Rinse: Gently rinse the slide with distilled water.[4]

  • Drying: Allow the slide to air dry in an upright position. Do not blot.[3][4]

  • Microscopy: Examine the slide using a fluorescence microscope. Acid-fast bacilli will appear as bright, yellow-green rods against a dark background.[4]

Protocol for Optimizing Decolorization Time

Use this protocol to determine the ideal decolorization time for your specific samples and conditions.

  • Prepare Identical Smears: Prepare at least three identical positive control smears (e.g., using a suspension of M. tuberculosis H37Ra).

  • Fix and Stain: Fix and apply the primary this compound O stain to all slides according to the standard protocol.

  • Variable Decolorization:

    • Slide A: Decolorize for a shorter time (e.g., 1 minute).

    • Slide B: Decolorize for the standard time (e.g., 2 minutes).

    • Slide C: Decolorize for a longer time (e.g., 3 minutes).

  • Complete Staining: Complete the rinsing, counterstaining, and drying steps identically for all slides.

  • Compare Results: Examine all three slides under the microscope.

    • If Slide C (longest time) shows bright bacilli with a dark background, a longer decolorization time may be optimal.

    • If Slide A (shortest time) shows bright bacilli but high background, while Slide B and C show weaker or no bacilli, a shorter time is likely better.

    • The optimal time is the one that produces brightly fluorescing bacilli with the lowest background signal.

  • Standardize: Once the optimal time is determined, use it consistently for all subsequent experiments with similar sample types.

Visual Guides

Decolorization_Troubleshooting_Workflow start Observed Problem no_signal No Fluorescent Bacilli (False Negative) start->no_signal high_bg High Background Signal (Potential False Positive) start->high_bg cause_over_decolor Cause: Over-Decolorization? no_signal->cause_over_decolor cause_overheat Cause: Overheating During Fixation? no_signal->cause_overheat cause_over_quench Cause: Over-Quenching? no_signal->cause_over_quench cause_under_decolor Cause: Under-Decolorization? high_bg->cause_under_decolor cause_thick_smear Cause: Smear Too Thick? high_bg->cause_thick_smear solution_reduce_time Action: Reduce Decolorization Time cause_over_decolor->solution_reduce_time solution_fixation Action: Use Controlled Heat-Fixing (65-75°C) cause_overheat->solution_fixation solution_quench_time Action: Strictly Time Counterstain Step cause_over_quench->solution_quench_time solution_increase_time Action: Increase Decolorization Time cause_under_decolor->solution_increase_time solution_thin_smear Action: Prepare Thinner Smears cause_thick_smear->solution_thin_smear

Caption: Troubleshooting workflow for common decolorization issues.

Optimization_Logic protocol Step 1: Standard Protocol Run Positive Control evaluate Step 2: Evaluate Result Is background low? Are bacilli bright? protocol->evaluate sub_optimal Sub-optimal? evaluate->sub_optimal high_bg High Background sub_optimal->high_bg Yes weak_signal Weak/No Signal sub_optimal->weak_signal Yes optimal Result is Optimal sub_optimal->optimal No increase_time Action Increase Decolorization Time high_bg->increase_time decrease_time Action Decrease Decolorization Time weak_signal->decrease_time increase_time->protocol Re-test decrease_time->protocol Re-test

Caption: Logical flow for optimizing decolorization time.

References

preventing photobleaching of Auramine O during fluorescence microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with Auramine O photobleaching during fluorescence microscopy.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound O fluorescence microscopy?

A1: Photobleaching, or fading, is the irreversible photochemical destruction of a fluorophore, like this compound O, upon exposure to excitation light.[1] This process renders the molecule permanently unable to fluoresce.[1] In fluorescence microscopy, the intense light required to excite this compound O can lead to its rapid photobleaching, resulting in a diminished fluorescent signal over time. This can compromise image quality, hinder accurate quantification, and limit the duration of imaging experiments, which is particularly problematic for time-lapse studies.

Q2: What are the primary causes of this compound O photobleaching?

A2: The primary causes of photobleaching for most fluorophores, including this compound O, are:

  • Reaction with Oxygen: In the excited state, fluorophores can react with molecular oxygen to produce reactive oxygen species (ROS). These ROS can then chemically modify the fluorophore, leading to a loss of fluorescence.

  • Triplet State Formation: After absorbing light, a fluorophore enters a short-lived excited singlet state. While it typically returns to the ground state by emitting a photon (fluorescence), there is a possibility of it transitioning to a long-lived, highly reactive triplet state. From this triplet state, the fluorophore is more susceptible to chemical reactions that cause photobleaching.[1]

Q3: What are the general strategies to minimize this compound O photobleaching?

A3: Several strategies can be employed to reduce the photobleaching of this compound O:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a sufficient signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.

  • Minimize Exposure Time: Limit the duration of exposure to the excitation light by using shorter camera exposure times and keeping the shutter closed when not acquiring images.

  • Use Antifade Mounting Media: These are commercially available or can be self-made solutions that contain chemical agents to reduce photobleaching.[2]

  • Proper Sample Preparation and Storage: Ensure slides are properly prepared and stored in the dark to prevent photobleaching before imaging.[3][4] Stained smears should ideally be observed within 24 hours of staining.[5][6]

Q4: Which antifade reagents are effective for preserving this compound O fluorescence?

A4: While specific quantitative data for this compound O is limited, common antifade agents that are effective for a wide range of fluorophores and are likely to reduce this compound O photobleaching include n-propyl gallate (NPG) and 1,4-diazabicyclo[2.2.2]octane (DABCO).[2] These reagents work by scavenging free radicals and reducing the formation of reactive oxygen species.

Troubleshooting Guide

Problem Possible Causes Solutions
Rapid fading of this compound O signal during observation 1. Excitation light intensity is too high.2. Prolonged exposure to excitation light.3. Absence or ineffectiveness of antifade reagent.4. Suboptimal mounting medium.1. Reduce the laser power or lamp intensity. Use a neutral density filter.2. Decrease camera exposure time. Use the shutter to block the light path when not imaging.3. Use a fresh, high-quality antifade mounting medium containing an effective antifade agent like n-propyl gallate or DABCO.4. Ensure the mounting medium has the correct pH and viscosity.
Weak initial this compound O fluorescence 1. Low concentration of this compound O stain.2. Inefficient staining procedure.3. Quenching of fluorescence by the counterstain.4. Incorrect filter set on the microscope.1. Ensure the this compound O staining solution is at the correct concentration.2. Follow the recommended staining protocol, ensuring proper incubation times.3. Be cautious with the duration of counterstaining, as excessive exposure can quench fluorescence.[7][8] 4. Verify that the excitation and emission filters are appropriate for this compound O (Excitation max ~430-460 nm, Emission max ~550 nm).[9]
High background fluorescence 1. Non-specific binding of this compound O.2. Autofluorescence of the specimen or mounting medium.3. Inadequate counterstaining.1. Ensure thorough washing steps after staining to remove unbound dye.2. Use a mounting medium with low autofluorescence. Consider using a counterstain to quench background fluorescence.3. Apply a counterstain like potassium permanganate to reduce non-specific fluorescence.[8]
Inconsistent fluorescence across the sample 1. Uneven staining.2. Photobleaching of previously imaged areas.1. Ensure the entire specimen is evenly covered with the staining solution.2. Plan your imaging session to minimize repeated exposure of the same areas. Start with a fresh area for critical measurements.

Quantitative Data on Antifade Reagent Performance

Antifade ReagentConcentration in Mounting MediumEstimated Photostability Improvement (relative to no antifade)Notes
n-Propyl Gallate (NPG) 2-4% (w/v)HighA highly effective antioxidant. Can reduce the initial fluorescence intensity slightly.[10]
1,4-Diazabicyclo[2.2.2]octane (DABCO) 1-2.5% (w/v)Moderate to HighA good free radical scavenger. Generally less toxic than p-phenylenediamine (PPD).
p-Phenylenediamine (PPD) 0.1-1% (w/v)Very HighVery effective but can be toxic and may reduce the initial fluorescence intensity. Can also cause background fluorescence.
Commercial Antifade Mountants Varies by manufacturerModerate to Very HighFormulations are optimized for broad-spectrum photoprotection. Performance can vary between brands.

Experimental Protocols

Protocol 1: Standard this compound O Staining for Mycobacteria

This protocol is a standard method for staining acid-fast bacilli, such as Mycobacterium tuberculosis.

Materials:

  • This compound O staining solution (e.g., 0.1% this compound O in 3% phenol)

  • Acid-alcohol decolorizer (e.g., 0.5% HCl in 70% ethanol)

  • Potassium permanganate counterstain (e.g., 0.5% aqueous solution)

  • Microscope slides with fixed smears

  • Staining rack

  • Distilled water

Procedure:

  • Place the fixed smears on a staining rack.

  • Flood the slides with this compound O staining solution and let it stand for 15-20 minutes.[7]

  • Rinse the slides thoroughly with distilled water.

  • Decolorize the slides with acid-alcohol for 2-5 minutes, or until no more color runs from the smear.

  • Rinse the slides again with distilled water.

  • Flood the slides with potassium permanganate counterstain for 1-2 minutes. Note: Do not exceed 2 minutes as this can quench the fluorescence.[7][8]

  • Rinse the slides with distilled water and allow them to air dry in the dark.

  • Mount the slides with an appropriate antifade mounting medium.

Protocol 2: Evaluating the Efficacy of Antifade Reagents for this compound O

This protocol provides a method to quantitatively compare the photobleaching rates of this compound O in different mounting media.

Materials:

  • This compound O-stained slides (prepared as in Protocol 1)

  • Different antifade mounting media to be tested (e.g., homemade NPG, DABCO, and a commercial mountant)

  • Fluorescence microscope with a digital camera and image analysis software

  • Timer

Procedure:

  • Prepare multiple slides with the same this compound O-stained specimen.

  • Mount one slide with each of the antifade mounting media being tested. Prepare one slide with a non-antifade mounting medium (e.g., glycerol/PBS) as a control.

  • Select a representative field of view for each slide.

  • Set the microscope parameters (objective, excitation intensity, exposure time) and keep them constant for all measurements.

  • Acquire an initial image (time = 0).

  • Continuously expose the same field of view to the excitation light.

  • Acquire images at regular intervals (e.g., every 10 seconds) for a set duration (e.g., 5 minutes).

  • Using image analysis software, measure the mean fluorescence intensity of a defined region of interest (ROI) in each image.

  • Plot the normalized fluorescence intensity (Intensity at time t / Initial Intensity) against time for each mounting medium.

  • Calculate the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) for each condition.

Visualizations

Photobleaching_Process S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Light Absorption S1->S0 Fluorescence T1 Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached State S1->Bleached Direct Photoreaction T1->Bleached Reaction with O₂ Antifade_Mechanism ExcitedFluorophore Excited Fluorophore (T₁) ROS Reactive Oxygen Species (ROS) ExcitedFluorophore->ROS Energy Transfer Oxygen Molecular Oxygen (O₂) BleachedFluorophore Bleached Fluorophore ROS->BleachedFluorophore Oxidation Antifade Antifade Agent Antifade->ROS Scavenges Fluorophore Ground State Fluorophore Troubleshooting_Workflow Start Fluorescence Signal is Fading Rapidly CheckIntensity Is Excitation Intensity Minimized? Start->CheckIntensity ReduceIntensity Reduce Light Source Power CheckIntensity->ReduceIntensity No CheckExposure Is Exposure Time Minimized? CheckIntensity->CheckExposure Yes ReduceIntensity->CheckExposure ReduceExposure Decrease Camera Exposure CheckExposure->ReduceExposure No CheckAntifade Is an Effective Antifade Mountant Used? CheckExposure->CheckAntifade Yes ReduceExposure->CheckAntifade UseAntifade Use Fresh Antifade (e.g., NPG, DABCO) CheckAntifade->UseAntifade No FurtherTroubleshooting Consult Advanced Troubleshooting CheckAntifade->FurtherTroubleshooting Yes ProblemSolved Problem Resolved UseAntifade->ProblemSolved

References

troubleshooting non-specific binding of Auramine O in tissue sections

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for troubleshooting Auramine O staining in tissue sections. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues, particularly non-specific binding, to ensure reliable and accurate experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound O, and what is its primary application in tissue staining?

A1: this compound O is a fluorescent dye primarily used for the detection of acid-fast bacteria, such as Mycobacterium tuberculosis, in clinical specimens and tissue sections.[1] Its high affinity for the mycolic acid in the cell walls of these bacteria allows them to be visualized as bright yellow or orange rods against a dark background when viewed with a fluorescence microscope.[1][2][3]

Q2: What are the common causes of non-specific binding and high background with this compound O?

A2: Non-specific binding and high background fluorescence with this compound O in tissue sections can be attributed to several factors:

  • Tissue Autofluorescence: Endogenous fluorophores within the tissue, such as collagen, elastin, red blood cells, and lipofuscin, can emit their own fluorescence, masking the specific signal.[4][5]

  • Fixation-Induced Autofluorescence: Aldehyde-based fixatives like formalin can react with tissue components to create fluorescent byproducts.[6][7][8][9] The duration of fixation can also impact the intensity of this autofluorescence.[6][7]

  • Improper Staining Protocol: Suboptimal concentrations of this compound O, inadequate washing, or incorrect incubation times can lead to excess dye remaining in the tissue, contributing to background noise.

  • Over-staining: Using too high a concentration of this compound O or staining for an extended period can cause the dye to bind non-specifically to various tissue components.

  • Inadequate Decolorization: Insufficient decolorization may fail to remove the dye from non-target structures.

Q3: How can I differentiate between specific this compound O staining and background autofluorescence?

A3: To distinguish between specific staining and autofluorescence, it is crucial to include proper controls in your experiment. An unstained tissue section from the same block should be examined under the same fluorescence microscopy settings. Any fluorescence observed in this negative control is due to autofluorescence. Specific staining should only be present in the stained sections and should exhibit the characteristic morphology of the target (e.g., rod-shaped bacteria).

Q4: Can I use a counterstain with this compound O? If so, which one is recommended?

A4: Yes, a counterstain is often used to quench the fluorescence of the background tissue, thereby increasing the contrast of the specifically stained elements. Potassium permanganate is a commonly used counterstain that helps to reduce non-specific fluorescence.[10] Other counterstains like methylene blue have also been shown to be effective in reducing background fluorescence and providing good contrast.[11] However, it is critical to control the counterstaining time, as excessive exposure can quench the fluorescence of the target organisms as well.[2][3]

Q5: How long do the stained slides remain fluorescent?

A5: The fluorescence of this compound O-stained slides can fade over time, especially when exposed to light. It is recommended to examine the slides as soon as possible after staining. If immediate observation is not possible, store the slides in a dark place, preferably at 4 to 8°C.[2] Stained smears should ideally be observed within 24 hours of staining due to the possibility of fluorescence fading.

Troubleshooting Guide

High Background or Non-Specific Staining

Problem: The entire tissue section appears fluorescent, making it difficult to identify the target structures.

Possible Cause Recommended Solution
Tissue Autofluorescence Treat tissue sections with a quenching agent prior to or after staining. Options include Sudan Black B, TrueBlack Lipofuscin Autofluorescence Quencher, or copper sulfate.[4]
Fixation-Induced Autofluorescence Optimize fixation time; prolonged fixation can increase autofluorescence.[6][7] Consider using alternative fixatives if compatible with your target. Photobleaching the section with intense light before staining may also help.[12]
This compound O Concentration Too High Titrate the this compound O concentration to find the optimal balance between signal intensity and background. Start with a lower concentration and incrementally increase it.
Inadequate Washing Increase the duration and number of washing steps after staining and decolorization to ensure complete removal of unbound dye.
Staining Time Too Long Reduce the incubation time with the this compound O solution. Optimal timing may vary depending on the tissue type and thickness.
Insufficient Decolorization Optimize the decolorization time. Ensure the decolorizer is fresh and active.
Improper Counterstaining Use a counterstain like potassium permanganate or methylene blue to quench background fluorescence.[10][11] Be careful not to over-counterstain, as this can quench the specific signal.[2][3]
Weak or No Signal

Problem: The target structures are not visible or are very dim.

Possible Cause Recommended Solution
Target Not Present Ensure the tissue being used is a positive control known to contain the target organism or structure.
This compound O Concentration Too Low Increase the concentration of the this compound O staining solution.
Staining Time Too Short Increase the incubation time with the this compound O solution.
Excessive Decolorization Reduce the duration of the decolorization step.
Over-counterstaining Decrease the incubation time with the counterstain.[2][3]
Fluorescence Fading Examine the slides immediately after staining or store them properly in the dark at a cool temperature.
Microscope Settings Ensure the correct filter sets for this compound O (Excitation: ~455 nm, Emission: ~525 nm) are being used and that the light source is functioning correctly.

Experimental Protocols

Standard this compound O Staining Protocol for Paraffin-Embedded Tissue Sections
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).

    • Rinse in distilled water.

  • This compound O Staining:

    • Flood the slide with 0.1% this compound O solution and incubate for 15-20 minutes.

    • Rinse thoroughly with distilled water.

  • Decolorization:

    • Flood the slide with a decolorizing solution (e.g., 0.5% acid-alcohol) for 2-3 minutes.

    • Rinse thoroughly with distilled water.

  • Counterstaining:

    • Flood the slide with 0.5% potassium permanganate solution for 30 seconds to 1 minute.

    • Rinse thoroughly with distilled water.

  • Dehydration and Mounting:

    • Quickly dehydrate through a graded series of ethanol: 70%, 95%, and 100% (1 minute each).

    • Clear in two changes of xylene for 2 minutes each.

    • Mount with a fluorescent-compatible mounting medium.

Autofluorescence Quenching with Sudan Black B
  • Perform the this compound O staining protocol as described above up to the final washing step before dehydration.

  • Prepare a 0.1% Sudan Black B solution in 70% ethanol.

  • Incubate the stained slides in the Sudan Black B solution for 5-20 minutes at room temperature.[13]

  • Wash the slides thoroughly in PBS with 0.02% Tween 20 to remove excess Sudan Black B.[13]

  • Proceed with dehydration and mounting.

Visualizations

Auramine_O_Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration Auramine_Stain This compound O Staining Rehydration->Auramine_Stain Wash1 Wash Auramine_Stain->Wash1 Decolorize Decolorization (Acid-Alcohol) Wash1->Decolorize Wash2 Wash Decolorize->Wash2 Counterstain Counterstaining (Potassium Permanganate) Wash2->Counterstain Wash3 Wash Counterstain->Wash3 Dehydration Dehydration (Ethanol Series) Wash3->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting Microscopy Microscopy Mounting->Microscopy Troubleshooting_Flowchart Start High Background Staining Observed Check_Unstained Autofluorescence in unstained control? Start->Check_Unstained Quench Apply Autofluorescence Quenching Protocol (e.g., Sudan Black B) Check_Unstained->Quench Yes Check_Concentration This compound O concentration too high? Check_Unstained->Check_Concentration No Optimize_Fixation Optimize Fixation Time/Method Quench->Optimize_Fixation Optimize_Fixation->Check_Concentration Titrate_Dye Titrate this compound O Concentration Check_Concentration->Titrate_Dye Yes Check_Washing Washing steps adequate? Check_Concentration->Check_Washing No Titrate_Dye->Check_Washing Increase_Washing Increase Wash Duration/Frequency Check_Washing->Increase_Washing No Check_Decolorization Decolorization optimal? Check_Washing->Check_Decolorization Yes Increase_Washing->Check_Decolorization Optimize_Decolorization Adjust Decolorization Time Check_Decolorization->Optimize_Decolorization No Check_Counterstain Counterstaining causing issues? Check_Decolorization->Check_Counterstain Yes Optimize_Decolorization->Check_Counterstain Optimize_Counterstain Adjust Counterstain Type/Time Check_Counterstain->Optimize_Counterstain Yes Review_Microscope Review Microscope Settings Check_Counterstain->Review_Microscope No Optimize_Counterstain->Review_Microscope End Problem Resolved Review_Microscope->End

References

Technical Support Center: Optimization of DNA Extraction for PCR Following Auramine O Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with DNA extraction from Auramine O-stained samples for downstream PCR applications.

Troubleshooting Guide

This guide addresses common issues encountered during the DNA extraction and PCR workflow from this compound O-stained specimens, particularly those containing mycobacteria.

Issue 1: Low or No DNA Yield

Question: I am getting very low or no DNA yield after extraction from my this compound O-stained slides. What could be the cause and how can I improve it?

Answer:

Low DNA yield from stained smears is a common challenge, often due to the limited amount of biological material on the slide and the resilient nature of mycobacterial cell walls. Here are potential causes and solutions:

  • Insufficient Lysis of Mycobacterial Cell Wall: The waxy mycolic acid in mycobacterial cell walls makes them notoriously difficult to lyse.

    • Solution: Incorporate both mechanical and chemical lysis steps. A study on DNA extraction from mycobacteria highlighted that a combination of enzymatic digestion (e.g., lysozyme, proteinase K) and mechanical disruption (e.g., bead beating) significantly improves DNA yield.[1] Another study showed that increasing the sensitivity of PCR for M. leprae from stained smears was achieved when mechanical lysis was used in addition to enzymatic treatment.[1]

  • Inefficient DNA Elution: The DNA may be binding too strongly to the extraction column or beads, leading to poor recovery.

    • Solution: Ensure the elution buffer is at the optimal temperature (usually pre-warmed to 70°C) and that the incubation time is sufficient (5-10 minutes) before centrifugation. For very low DNA amounts, consider using a smaller elution volume (e.g., 20-30 µL) to obtain a more concentrated sample.

Issue 2: PCR Inhibition

Question: My DNA concentration seems adequate, but my PCR is failing or showing poor amplification. Could the this compound O stain be inhibiting the reaction?

Answer:

Yes, it is highly probable that components of the staining procedure, including this compound O itself, are inhibiting your PCR. This compound O is known to intercalate with DNA, which can directly interfere with DNA polymerase activity. Here’s how to address PCR inhibition:

  • Residual Stain and Other Reagents: this compound O, decolorizing agents (acid-alcohol), and counterstains can carry over and inhibit PCR.

    • Solution 1: DNA Purification: Utilize a robust DNA purification method. Silica-based columns from commercial kits are effective at removing many inhibitors. For persistent inhibition, a phenol-chloroform extraction followed by ethanol precipitation can be very effective, though more hazardous.

    • Solution 2: Dilution of DNA Template: Diluting the DNA template (e.g., 1:10, 1:100) can reduce the concentration of inhibitors to a level that is tolerated by the DNA polymerase, without diluting the target DNA below the limit of detection.

    • Solution 3: Use of PCR Facilitators: Additives like Bovine Serum Albumin (BSA) can bind to inhibitors and prevent them from interfering with the polymerase.

Issue 3: DNA Degradation

Question: The extracted DNA appears degraded on a gel. What could have caused this and how can I prevent it?

Answer:

DNA degradation can occur at several stages of the process.

  • Harsh Staining or Fixation Procedures: The heat-fixing and chemical treatments during staining can cause DNA fragmentation.

    • Solution: While the staining protocol itself is often standardized, minimizing the duration of harsh chemical steps where possible can help. Ensure that heat fixation is not excessive.

  • Nuclease Activity: Nucleases present in the sample or introduced during the extraction process can degrade DNA.

    • Solution: Work in a clean environment and use nuclease-free reagents and consumables. The addition of EDTA to lysis buffers chelates Mg2+, a necessary cofactor for many nucleases, thus inactivating them.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to destain the slides before DNA extraction?

While some protocols for other stains recommend a destaining step, for this compound O, it is often not explicitly required if a robust DNA purification method is used. The purification step in most commercial kits or a phenol-chloroform extraction is designed to remove proteins, lipids, and other contaminants, including the stain. However, if you consistently face PCR inhibition, a destaining step with acid-alcohol followed by several washes with sterile, nuclease-free water before scraping the cells could be beneficial.

Q2: Which DNA extraction method is best for this compound O-stained smears?

There is no single "best" method, as the optimal choice may depend on the sample type, expected bacillary load, and available laboratory resources. However, methods that combine rigorous cell lysis with efficient inhibitor removal are most successful. A comparative study on DNA extraction from Ziehl-Neelsen-stained slides found that a commercial kit (QIAGEN) and the phenol-chloroform method yielded good quality DNA suitable for PCR, especially from samples with a low bacillary index.

Q3: Can I use the same slide for microscopy and DNA extraction?

Yes, this is a common practice and a significant advantage of this workflow. After microscopy, the immersion oil can be removed with xylene, and the slide can be processed for DNA extraction. This allows for microscopic confirmation of acid-fast bacilli followed by molecular identification and analysis from the same sample.

Q4: How can I be sure that my extracted DNA is of sufficient quality for PCR?

It is advisable to assess the quality of your extracted DNA before proceeding to PCR. This can be done using:

  • Spectrophotometry (e.g., NanoDrop): To determine DNA concentration and purity (A260/A280 and A260/230 ratios). An A260/A280 ratio of ~1.8 is indicative of pure DNA. Low ratios may indicate protein contamination, while a low A260/230 ratio can suggest contamination with residual salts or organic compounds.

  • Fluorometry (e.g., Qubit): Provides a more accurate quantification of DNA, as it is less affected by RNA contamination.

  • Agarose Gel Electrophoresis: To visualize the integrity of the extracted DNA. High molecular weight DNA will appear as a distinct band, while degraded DNA will present as a smear.

Q5: What are the critical controls to include in my PCR experiment?

To ensure the validity of your results, the following controls are essential:

  • Positive Control: A sample known to contain the target DNA to confirm that the PCR reaction is working.

  • Negative Control (No Template Control): A reaction with all PCR components except the DNA template, to check for contamination.

  • Internal Control: A non-target DNA sequence that is added to each sample to test for PCR inhibition. Amplification of the internal control in a sample that is negative for the target indicates that the PCR was not inhibited.

Data Presentation

Table 1: Comparison of Diagnostic Sensitivity for the Detection of M. leprae

This table summarizes the sensitivity of different diagnostic methods, including PCR performed on samples that were also analyzed by this compound O staining, from a study on leprosy diagnosis.

Diagnostic MethodSample TypeSensitivity (%)
This compound O StainingSlit Skin Smear65.5
This compound O StainingTissue Section77.9
Ziehl-Neelsen StainingSlit Skin Smear59.3
PCRTissue Section91.1

Data adapted from a study on leprosy diagnosis.[1]

Table 2: Illustrative Comparison of DNA Extraction Methods from Stained Mycobacterial Slides

This table provides an example of the kind of quantitative data that can be generated when comparing different DNA extraction methods from stained slides. The data below is from a study on Ziehl-Neelsen stained slides and is provided here as a reference for the types of outcomes to expect.

DNA Extraction MethodMean DNA Concentration (ng/µL)PCR Success Rate (%)
Phenol-Chloroform4.70100
Commercial Kit (QIAGEN)3.54100
Chelex 100 Resin48.68 (in low bacillary index samples)Lower in low bacillary index samples
Commercial Kit (Promega)1.00Lower in low bacillary index samples

Note: This data is from a study on Ziehl-Neelsen stained slides and serves as an example. Direct comparative data for this compound O is limited.

Experimental Protocols

Protocol 1: General DNA Extraction from Stained Smears using a Commercial Kit

This protocol is a generalized procedure adaptable for most commercial spin-column-based DNA extraction kits.

  • Sample Preparation:

    • If the slide was used for microscopy, carefully remove immersion oil using xylene. Allow the slide to air dry completely.

    • Pipette 100-200 µL of sterile phosphate-buffered saline (PBS) onto the smear.

    • Using a sterile cell scraper or pipette tip, scrape the cellular material from the slide and transfer the suspension to a microcentrifuge tube.

  • Cell Lysis:

    • Centrifuge the tube to pellet the cells. Discard the supernatant.

    • Resuspend the pellet in the lysis buffer provided with the kit. For mycobacteria, it is recommended to add lysozyme (final concentration ~20 mg/mL) and incubate at 37°C for at least 30 minutes.

    • Add Proteinase K and the appropriate buffer from the kit and incubate at 56°C for 1-3 hours, or until the lysate is clear. For mycobacteria, a longer incubation (overnight) may be beneficial.

    • For enhanced lysis, a mechanical disruption step (bead beating) can be included after the addition of the lysis buffer.

  • DNA Binding and Purification:

    • Follow the manufacturer's instructions for adding the binding buffer and ethanol to the lysate.

    • Transfer the mixture to the provided spin column and centrifuge. Discard the flow-through.

    • Wash the column with the wash buffers provided in the kit, following the specified centrifugation steps.

  • DNA Elution:

    • Place the spin column in a clean collection tube.

    • Add 30-50 µL of pre-warmed (70°C) elution buffer to the center of the column membrane.

    • Incubate at room temperature for 5 minutes.

    • Centrifuge to elute the purified DNA. The DNA is now ready for PCR or can be stored at -20°C.

Protocol 2: Phenol-Chloroform-Isoamyl Alcohol (PCI) DNA Extraction

This is a classic method that is very effective but requires handling of hazardous materials and should be performed in a chemical fume hood.

  • Sample Preparation and Lysis:

    • Follow steps 1 and 2 from Protocol 1 for sample collection and initial lysis with lysozyme and Proteinase K.

  • Phenol-Chloroform Extraction:

    • Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol (25:24:1) to the lysate.

    • Vortex vigorously and centrifuge at high speed for 10 minutes.

    • Carefully transfer the upper aqueous phase to a new tube, avoiding the interphase.

  • Chloroform Extraction:

    • Add an equal volume of Chloroform:Isoamyl Alcohol (24:1) to the aqueous phase.

    • Vortex and centrifuge as in the previous step.

    • Transfer the upper aqueous phase to a new tube.

  • DNA Precipitation:

    • Add 0.1 volumes of 3M sodium acetate and 2.5 volumes of ice-cold 100% ethanol.

    • Incubate at -20°C for at least 1 hour (or overnight).

    • Centrifuge at high speed for 30 minutes to pellet the DNA.

    • Carefully discard the supernatant.

  • DNA Wash and Resuspension:

    • Wash the DNA pellet with 500 µL of 70% ethanol.

    • Centrifuge for 10 minutes, discard the supernatant, and air dry the pellet.

    • Resuspend the DNA in a suitable volume of TE buffer or nuclease-free water.

Visualizations

experimental_workflow Figure 1: General Workflow for DNA Extraction and PCR from this compound O Stained Slides cluster_sample_prep Sample Preparation cluster_lysis Cell Lysis cluster_extraction DNA Extraction & Purification cluster_qc Quality Control cluster_pcr Downstream Application cluster_analysis Analysis sample This compound O Stained Slide scrape Scrape Cells into Buffer sample->scrape lysis Enzymatic & Mechanical Lysis (Lysozyme, Proteinase K, Bead Beating) scrape->lysis purify DNA Purification (e.g., Spin Column or PCI) lysis->purify qc DNA Quantification & Purity Check (Spectrophotometry/Fluorometry) purify->qc pcr PCR Amplification qc->pcr analysis Gel Electrophoresis / Sequencing pcr->analysis

Figure 1: General Workflow for DNA Extraction and PCR from this compound O Stained Slides

troubleshooting_logic Figure 2: Troubleshooting Logic for Poor PCR Results cluster_dna_yield Check DNA Yield & Purity cluster_inhibition Check for Inhibition cluster_pcr_optimization Optimize PCR Conditions start Poor or No PCR Product check_yield Low Yield/Purity? start->check_yield improve_lysis Optimize Lysis (Mechanical + Enzymatic) check_yield->improve_lysis Yes check_inhibition Good Yield, No PCR? (Run Internal Control) check_yield->check_inhibition improve_lysis->start Re-extract & Re-run remove_inhibitors Address Inhibition: - Dilute Template - Add BSA - Re-purify DNA check_inhibition->remove_inhibitors Yes (Inhibition Detected) optimize_pcr No Inhibition Detected? check_inhibition->optimize_pcr No remove_inhibitors->start Re-run PCR adjust_pcr Adjust PCR Parameters: - Annealing Temp - MgCl2 Conc. - Primer Design optimize_pcr->adjust_pcr Yes success Successful PCR optimize_pcr->success No (Check for other issues) adjust_pcr->start

Figure 2: Troubleshooting Logic for Poor PCR Results

References

Validation & Comparative

A Comparative Analysis of Auramine O and Ziehl-Neelsen Staining for Acid-Fast Bacilli Detection

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the Ziehl-Neelsen (ZN) stain has been the cornerstone for the microscopic diagnosis of mycobacterial infections, most notably tuberculosis. However, the advent of fluorescence microscopy has introduced Auramine O staining as a more sensitive and rapid alternative. This guide provides a comprehensive comparison of these two essential staining techniques, offering researchers, scientists, and drug development professionals objective data to inform their diagnostic and research methodologies.

Performance Characteristics: A Head-to-Head Comparison

Numerous studies have consistently demonstrated the superior sensitivity of this compound O staining compared to the conventional Ziehl-Neelsen method.[1][2][3] This enhanced sensitivity is particularly crucial in cases with a low bacillary load (paucibacillary specimens), where ZN staining may yield false-negative results.[2][4] While both methods exhibit high specificity, this compound O's ability to screen a larger area of the smear in a shorter time frame significantly improves workflow efficiency and reduces observer fatigue.

ParameterThis compound O StainingZiehl-Neelsen (ZN) StainingReferences
Sensitivity Higher (Reported up to 100% in some studies)Lower (Reported around 55.55% to 85.8%)[5][6][7][8]
Specificity High (Reported around 95.6% to 99.19%)High (Reported around 99.5% to 100%)[5][6][7][8]
Positivity Rate Higher detection rates, especially in paucibacillary cases. In one study of 2,395 samples, 9.35% were positive with AO vs. 6.76% with ZN.Lower detection rates.[1][2][3]
Screening Time Faster; smears are examined under lower magnification (20x or 40x).[9]Slower; requires examination under higher magnification (100x oil immersion).[10]
Equipment Requires a fluorescence microscope with a specific filter set.Requires a standard bright-field microscope.[11]
Principle Fluorochrome dye (this compound O) binds to the mycolic acid in the mycobacterial cell wall, causing the bacilli to fluoresce bright yellow-green against a dark background.[9][12]A primary dye (carbol fuchsin) is driven into the mycobacterial cell wall with heat. The waxy mycolic acid retains the dye even after decolorization with acid-alcohol, making the bacilli appear red against a blue counterstained background.[10][11][13]

Experimental Protocols

Accurate and reproducible results are contingent on meticulous adherence to standardized protocols. Below are the detailed methodologies for both this compound O and Ziehl-Neelsen staining.

This compound O Staining Protocol

This protocol is a standard procedure for the fluorescent staining of acid-fast bacilli.

Reagents:

  • This compound O staining solution

  • Acid-alcohol decolorizer (e.g., 0.5% acid-alcohol)[14]

  • Potassium permanganate counterstain (0.5%)[14]

Procedure:

  • Smear Preparation: Prepare a thin, even smear of the specimen on a clean glass slide and allow it to air dry completely.[15] Heat-fix the smear by passing it through a flame 2-3 times or by placing it on a slide warmer.[14]

  • Primary Staining: Flood the slide with this compound O stain and let it stand for 15 minutes.[9][14]

  • Rinsing: Gently rinse the slide with distilled water.[9]

  • Decolorization: Flood the slide with the acid-alcohol decolorizer for 2-3 minutes.[9][15]

  • Rinsing: Rinse the slide thoroughly with distilled water.[9]

  • Counterstaining: Flood the slide with the potassium permanganate counterstain for 2 minutes. This step is critical to quench background fluorescence.[14]

  • Final Rinse and Drying: Rinse the slide with distilled water and allow it to air dry in an upright position. Do not blot.[9]

  • Microscopic Examination: Examine the slide under a fluorescence microscope, typically starting with a 20x or 40x objective to screen for fluorescent bacilli, and confirming with a 100x oil immersion objective.[9] Acid-fast bacilli will appear as bright, luminous yellow or yellowish-green rods against a dark background.[9][14]

Ziehl-Neelsen Staining Protocol

This is the traditional "hot" method for acid-fast staining.

Reagents:

  • Carbol fuchsin stain

  • Acid-alcohol decolorizer (e.g., 3% HCl in 95% ethanol or 20% sulphuric acid)[13][16]

  • Methylene blue counterstain[13]

Procedure:

  • Smear Preparation: Prepare and heat-fix a smear as described for the this compound O protocol.[17]

  • Primary Staining with Heat: Flood the slide with carbol fuchsin. Heat the slide gently from below with a Bunsen burner or spirit lamp until fumes appear. Do not boil the stain. Maintain the heat for at least 5 minutes, adding more stain if necessary to prevent drying.[13][16]

  • Cooling and Rinsing: Allow the slide to cool completely and then wash it gently with running tap water.[16]

  • Decolorization: Decolorize the smear with acid-alcohol until the smear is faintly pink or colorless. This step may take 1-2 minutes.[13]

  • Rinsing: Wash the slide thoroughly with tap water.[16]

  • Counterstaining: Flood the slide with methylene blue counterstain and leave it for 1-2 minutes.[13]

  • Final Rinse and Drying: Wash the slide with tap water and allow it to air dry.[17]

  • Microscopic Examination: Examine the slide under a bright-field microscope using the 100x oil immersion objective.[10] Acid-fast bacilli will appear as red or pink, slender rods against a blue background.[10]

Visualizing the Staining Mechanisms and Workflows

To further elucidate the principles and processes, the following diagrams illustrate the staining mechanisms and the comparative experimental workflows.

Staining_Mechanisms cluster_AO This compound O Staining cluster_ZN Ziehl-Neelsen Staining AO_Start Mycobacterium Cell Wall (High Mycolic Acid Content) AO_Bind Binding to Mycolic Acid AO_Start->AO_Bind AO_Stain This compound O (Fluorochrome Dye) AO_Stain->AO_Bind AO_Result Fluorescent Bacilli (Bright Yellow-Green) AO_Bind->AO_Result AO_Background Background Debris AO_Quench Quenches Background Fluorescence AO_Background->AO_Quench AO_Counterstain Potassium Permanganate AO_Counterstain->AO_Quench AO_Final Dark Background AO_Quench->AO_Final ZN_Start Mycobacterium Cell Wall (High Mycolic Acid Content) ZN_Bind Penetrates & Binds to Mycolic Acid ZN_Start->ZN_Bind ZN_Stain Carbol Fuchsin + Heat ZN_Stain->ZN_Bind ZN_Decolorize Acid-Alcohol Decolorization ZN_Bind->ZN_Decolorize ZN_Retain Retains Carbol Fuchsin (Red/Pink Bacilli) ZN_Decolorize->ZN_Retain ZN_BG_Stain Stains Background (Blue) ZN_Decolorize->ZN_BG_Stain ZN_Background Background Debris ZN_Background->ZN_Decolorize ZN_Counterstain Methylene Blue ZN_Counterstain->ZN_BG_Stain ZN_Final Blue Background ZN_BG_Stain->ZN_Final

Caption: Mechanisms of this compound O and Ziehl-Neelsen Staining.

Staining_Workflows cluster_Workflow Comparative Experimental Workflow cluster_AO_WF This compound O cluster_ZN_WF Ziehl-Neelsen Start Specimen Smear Preparation & Heat Fixation AO_1 Primary Stain: This compound O (15 min) Start->AO_1 ZN_1 Primary Stain: Carbol Fuchsin + Heat (5 min) Start->ZN_1 AO_2 Rinse AO_1->AO_2 AO_3 Decolorize: Acid-Alcohol (2-3 min) AO_2->AO_3 AO_4 Rinse AO_3->AO_4 AO_5 Counterstain: Potassium Permanganate (2 min) AO_4->AO_5 AO_6 Final Rinse & Air Dry AO_5->AO_6 AO_7 Examine: Fluorescence Microscope (20x/40x screen, 100x confirm) AO_6->AO_7 ZN_2 Cool & Rinse ZN_1->ZN_2 ZN_3 Decolorize: Acid-Alcohol (1-2 min) ZN_2->ZN_3 ZN_4 Rinse ZN_3->ZN_4 ZN_5 Counterstain: Methylene Blue (1-2 min) ZN_4->ZN_5 ZN_6 Final Rinse & Air Dry ZN_5->ZN_6 ZN_7 Examine: Bright-Field Microscope (100x oil immersion) ZN_6->ZN_7

Caption: Comparative Workflow of Staining Procedures.

Conclusion

The choice between this compound O and Ziehl-Neelsen staining depends on the specific needs and resources of the laboratory. This compound O staining offers superior sensitivity and a significantly faster turnaround time, making it the preferred method for high-volume laboratories and for the detection of paucibacillary tuberculosis.[2][12] However, it requires a fluorescence microscope, which may represent a significant initial investment. The Ziehl-Neelsen method, while less sensitive and more time-consuming, remains a reliable and cost-effective option for laboratories with limited resources, utilizing standard bright-field microscopy. For confirmation of positive results from this compound O staining, slides can be restained using the Ziehl-Neelsen method after the removal of immersion oil.[9][14] Ultimately, a thorough understanding of the performance characteristics and procedural requirements of each method is essential for accurate and efficient diagnosis and research in the field of mycobacteriology.

References

A Comparative Guide to Mycobacteria Detection: Auramine O Staining vs. Polymerase Chain Reaction (PCR)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rapid and accurate detection of mycobacteria is paramount for both clinical diagnostics and research applications. This guide provides an objective comparison of two commonly employed methods: Auramine O fluorescent microscopy and Polymerase Chain Reaction (PCR). We will delve into their sensitivity and specificity, supported by experimental data, and provide detailed protocols for each technique.

The principal difference between the two methods lies in their approach to detection. This compound O is a fluorochrome stain that binds to the mycolic acid-rich cell walls of all Mycobacterium species, allowing for their visualization under a fluorescent microscope.[1][2][3][4][5] This technique is relatively fast and inexpensive.[4] In contrast, PCR is a molecular technique that amplifies specific DNA sequences of the mycobacteria, offering a more direct and potentially more sensitive and specific means of identification.[6][7]

Quantitative Data Presentation

The following table summarizes the sensitivity and specificity of this compound O staining and PCR for the detection of mycobacteria as reported in various studies. It is important to note that the performance of each method can vary depending on the sample type, the prevalence of the target mycobacteria in the study population, and the specific protocols employed.

StudyMethodSample TypeGold StandardSensitivity (%)Specificity (%)
Getahun et al. (2018)[8]This compound O (tissue sections)Punch biopsiesClinical Diagnosis77.9100
Getahun et al. (2018)[8]PCR (tissue samples)Punch biopsiesClinical Diagnosis91.1100
Ullah et al. (2020)[9][10]This compound OSputumGeneXpert MTB/RIF98.3197.98
Ullah et al. (2020)[9][10]Ziehl-Neelsen (for comparison)SputumGeneXpert MTB/RIF97.8794.17
Gárate et al. (2025)[11]This compound OSputumCulture66.099.19
Gárate et al. (2025)[11]PCR (on microscopy negative)SputumCulture41.1-
Gawande et al. (2020)[12]This compound OSputumCulture (LJ medium)91.1799.4
Lim et al. (2025)[13][14][15]This compound O (for MTBC)Various clinicalCulture53.699.1
Lim et al. (2025)[13][14][15]This compound O (for NTM)Various clinicalCulture2.493.8
El-Sayed et al. (2018)[16]This compound OSputumGeneXpert86.697.7

MTBC: Mycobacterium tuberculosis complex, NTM: Non-tuberculous mycobacteria, LJ medium: Lowenstein-Jensen medium.

Experimental Protocols

Detailed methodologies for this compound O staining and PCR are crucial for reproducibility and for understanding the potential sources of variation in the reported data.

This protocol is a generalized procedure based on common laboratory practices.[1][2][3][5]

  • Smear Preparation:

    • For sputum or other liquid specimens, select a purulent or mucopurulent portion and spread it evenly over a clean glass slide (approximately 2x3 cm).[16]

    • For solid media, suspend a small amount of colony growth in a drop of sterile distilled water on a slide.[1]

    • Air dry the smear and then heat-fix it by passing the slide through a flame 2-3 times.[1][2]

  • Staining Procedure:

    • Flood the slide with this compound O staining solution and allow it to stand for 15 minutes.[3]

    • Rinse the slide thoroughly with distilled water.[3]

    • Decolorize the smear by flooding it with an acid-alcohol solution for 2-3 minutes.[3][5]

    • Rinse again with distilled water.[3]

    • Counterstain with potassium permanganate solution for 2 minutes. This helps to quench background fluorescence.[1][2][3]

    • Rinse the slide one final time with distilled water and allow it to air dry.[3]

  • Microscopic Examination:

    • Examine the smear under a fluorescent microscope using a 20x or 40x objective for screening and a 100x oil immersion objective to observe the morphology of fluorescing organisms.[3]

    • Acid-fast bacilli will appear as bright, yellow-green rods against a dark background.[2][3]

This protocol describes a general workflow for the detection of Mycobacterium tuberculosis complex using PCR, targeting the IS6110 insertion sequence.[7]

  • DNA Extraction:

    • Decontaminate and concentrate the clinical specimen (e.g., sputum) to remove inhibitors and increase the concentration of mycobacteria.

    • Lyse the mycobacterial cells to release the DNA. This can be achieved through a combination of enzymatic digestion and physical disruption (e.g., boiling and vortexing with glass beads).[7]

    • Purify the extracted DNA using a commercial kit or a method like phenol-chloroform extraction to remove proteins and other cellular debris.[7]

  • PCR Amplification:

    • Prepare a PCR master mix containing DNA polymerase, dNTPs, buffer, and specific primers targeting a conserved and repetitive DNA sequence in the Mycobacterium tuberculosis complex, such as the IS6110 element.[7] Commonly used primers for IS6110 are IS6110F (cctgcgagcgtaggcgtcgg) and IS6110B (ctcgtccagcgccgcttcgg).[7]

    • Add the extracted DNA to the master mix.

    • Perform the PCR amplification in a thermal cycler with an appropriate program of denaturation, annealing, and extension steps to amplify the target DNA sequence.

  • Detection of Amplified Product:

    • Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size (e.g., 123 bp for IS6110) indicates a positive result.

    • Alternatively, real-time PCR can be used for simultaneous amplification and detection, providing quantitative results.[17]

Workflow Visualization

The following diagrams illustrate the experimental workflows for this compound O staining and PCR, highlighting the key steps in each process.

cluster_0 This compound O Staining Workflow A_Start Clinical Specimen A_Smear Smear Preparation & Fixation A_Start->A_Smear A_Stain This compound O Staining A_Smear->A_Stain A_Decolor Acid-Alcohol Decolorization A_Stain->A_Decolor A_Counter Potassium Permanganate Counterstaining A_Decolor->A_Counter A_Micro Fluorescence Microscopy A_Counter->A_Micro A_Result Result: Bright Yellow Rods (Positive) A_Micro->A_Result

Caption: Workflow for mycobacteria detection using this compound O staining.

cluster_1 PCR Workflow P_Start Clinical Specimen P_Extract DNA Extraction & Purification P_Start->P_Extract P_Amplify PCR Amplification (e.g., IS6110 target) P_Extract->P_Amplify P_Detect Detection of Amplified DNA (Gel Electrophoresis or Real-Time PCR) P_Amplify->P_Detect P_Result Result: DNA Band of Correct Size (Positive) P_Detect->P_Result

Caption: Workflow for mycobacteria detection using PCR.

References

Auramine O Staining: A Brighter Alternative for Leprosy Diagnosis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of Auramine O staining with traditional methods for the detection of Mycobacterium leprae, providing researchers, scientists, and drug development professionals with objective data to inform diagnostic assay selection and development.

The accurate diagnosis of leprosy, a chronic infectious disease caused by Mycobacterium leprae, is crucial for effective treatment and control. For decades, the Ziehl-Neelsen (ZN) and Fite-Faraco (FF) staining methods have been the cornerstones of microscopic diagnosis. However, the fluorescent this compound O (AO) staining technique is emerging as a more sensitive and efficient alternative. This guide provides a detailed comparison of these methods, supported by experimental data and protocols, to aid in the validation and adoption of AO staining for leprosy diagnosis.

Performance Comparison

Multiple studies have demonstrated the superior sensitivity of this compound O staining compared to traditional methods for the detection of M. leprae in both slit-skin smears (SSS) and tissue sections. The fluorescent nature of AO allows for easier visualization of bacilli, especially in paucibacillary cases where organisms are scarce.

Staining MethodSample TypeSensitivity (%)Specificity (%)Reference
This compound O (AO) Slit-Skin Smear (SSS)65.5 - 66.7100[1]
Tissue Section77.9 - 79100[1]
Ziehl-Neelsen (ZN) Slit-Skin Smear (SSS)58.8 - 59.3100[1]
Fite-Faraco (FF) Tissue Section77 - 78.1100[1]
Polymerase Chain Reaction (PCR) Tissue Section89.5 - 91.189.5 - 100[1]

Table 1: Comparative performance of diagnostic tests for leprosy.

Experimental Protocols

Detailed methodologies are essential for the reproducible application of these staining techniques.

This compound O (AO) Staining Protocol

This protocol is adapted for use with both slit-skin smears and formalin-fixed paraffin-embedded (FFPE) tissue sections.

Reagent Preparation:

  • 0.1% this compound O Solution:

    • This compound O: 1 g

    • Phenol crystals: 30 g

    • Absolute Ethanol: 100 ml

    • Distilled water: 870 ml

    • Dissolve this compound O and phenol in ethanol, then add distilled water. Mix well and filter. Store in an amber bottle.

  • 0.5% Acid-Alcohol:

    • Hydrochloric acid (concentrated): 5 ml

    • Absolute Ethanol: 750 ml

    • Distilled water: 250 ml

    • Slowly add acid to the alcohol and then add water.

  • 0.5% Potassium Permanganate Solution:

    • Potassium permanganate: 5 g

    • Distilled water: 1000 ml

    • Dissolve potassium permanganate in distilled water.

Staining Procedure:

  • Deparaffinization (for tissue sections): Deparaffinize sections in xylene and rehydrate through graded alcohols to water.

  • Primary Staining: Flood the slide with 0.1% this compound O solution and let it stand for 20 minutes.

  • Rinsing: Gently wash the slide with running tap water.

  • Decolorization: Decolorize with 0.5% acid-alcohol for 2 minutes.

  • Rinsing: Wash thoroughly with tap water.

  • Counterstaining: Flood the slide with 0.5% potassium permanganate solution for 4 minutes. This acts as a quenching agent to reduce background fluorescence.

  • Final Wash and Drying: Wash with tap water and air dry.

  • Microscopy: Examine under a fluorescence microscope with a 40x objective. Acid-fast bacilli will appear as bright, yellow-green fluorescent rods against a dark background.

Ziehl-Neelsen (ZN) Staining Protocol (Hot Method)

This is the conventional method for staining acid-fast bacilli in slit-skin smears.

Reagent Preparation:

  • 1% Carbol Fuchsin:

    • Basic fuchsin: 10 g

    • 95% Ethyl alcohol: 100 ml

    • Phenol crystals: 50 g

    • Distilled water: 900 ml

    • Dissolve basic fuchsin in alcohol. Dissolve phenol in water. Mix the two solutions.

  • 1% Acid-Alcohol:

    • Hydrochloric acid (concentrated): 10 ml

    • 70% Ethyl alcohol: 990 ml

  • 0.2% Methylene Blue:

    • Methylene blue: 0.2 g

    • Distilled water: 100 ml

Staining Procedure:

  • Smear Preparation and Fixation: Prepare a thin smear on a clean slide, air dry, and heat fix by passing it through a flame 2-3 times.

  • Primary Staining: Flood the slide with 1% carbol fuchsin and gently heat the slide until vapors appear. Do not boil. Keep the stain on the slide for 5-10 minutes, reheating periodically.

  • Rinsing: Wash off the stain with gentle running water.

  • Decolorization: Decolorize with 1% acid-alcohol until the smear is faintly pink.

  • Rinsing: Wash with water.

  • Counterstaining: Flood the slide with 0.2% methylene blue for 1 minute.

  • Final Wash and Drying: Wash with water and air dry.

  • Microscopy: Examine under a light microscope with a 100x oil immersion objective. Acid-fast bacilli will appear as red rods against a blue background.

Fite-Faraco (FF) Staining Protocol

This method is specifically designed for staining M. leprae in tissue sections, which are more susceptible to damage during the deparaffinization process.

Reagent Preparation:

  • Xylene-Peanut Oil Mixture:

    • Xylene: 2 parts

    • Peanut oil: 1 part

  • Carbol Fuchsin Solution: (Same as for ZN staining)

  • 10% Sulfuric Acid:

    • Sulfuric acid (concentrated): 10 ml

    • Distilled water: 90 ml

    • Slowly add acid to water.

  • 0.25% Methylene Blue Solution: (Same as for ZN staining)

Staining Procedure:

  • Deparaffinization: Deparaffinize sections in the xylene-peanut oil mixture for 15 minutes (two changes). This gentle process helps to preserve the lipid-rich cell wall of M. leprae.

  • Hydration: Blot the slide and wash in water.

  • Primary Staining: Stain with filtered 1% carbol fuchsin for 20 minutes at room temperature.

  • Rinsing: Wash in running tap water.

  • Decolorization: Differentiate with 10% sulfuric acid for 2 minutes.

  • Rinsing: Wash well in running tap water.

  • Counterstaining: Counterstain with 0.25% methylene blue solution for 20 seconds.

  • Dehydration and Mounting: Wash, blot dry, clear in xylene, and mount.

  • Microscopy: Examine under a light microscope. Acid-fast bacilli will appear red against a blue background.

Experimental Workflows

The following diagrams illustrate the key steps in each diagnostic workflow, from sample collection to final observation.

G cluster_0 Sample Collection & Preparation cluster_1 Staining Procedure cluster_2 Microscopy & Result Sample Slit-Skin Smear or Tissue Biopsy SmearPrep Smear Preparation (for SSS) Sample->SmearPrep TissueProcessing Fixation, Processing, Sectioning (for Tissue) Sample->TissueProcessing AO_Stain This compound O Staining SmearPrep->AO_Stain ZN_Stain Ziehl-Neelsen Staining SmearPrep->ZN_Stain TissueProcessing->AO_Stain FF_Stain Fite-Faraco Staining TissueProcessing->FF_Stain Fluorescence_Microscopy Fluorescence Microscopy AO_Stain->Fluorescence_Microscopy Light_Microscopy Light Microscopy ZN_Stain->Light_Microscopy FF_Stain->Light_Microscopy Result_AO Bright Yellow-Green Bacilli Fluorescence_Microscopy->Result_AO Result_ZN_FF Red Bacilli Light_Microscopy->Result_ZN_FF

Figure 1. Comparative workflow for leprosy diagnosis using different staining methods.

Conclusion

The evidence strongly supports the validation of this compound O staining as a primary diagnostic tool for leprosy. Its higher sensitivity, particularly in paucibacillary cases, and the speed and ease of screening under lower magnification make it a significant improvement over traditional methods.[2][3] While ZN and FF staining remain valuable, especially in settings without access to fluorescence microscopy, the adoption of AO staining can lead to earlier and more accurate diagnosis, ultimately improving patient outcomes and aiding in the global effort to control leprosy. The increased sensitivity of PCR makes it a valuable tool for confirmation and in cases with low bacillary load, though its availability may be limited in some regions.[4][5]

References

A Comparative Guide: Auramine O vs. Fite-Faraco Staining for the Detection of Mycobacterium leprae

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of Mycobacterium leprae, the causative agent of leprosy, is paramount for both diagnostic and research purposes. The choice of staining method can significantly impact the sensitivity and efficiency of detection. This guide provides a detailed comparison of two commonly employed techniques: the fluorescent Auramine O stain and the conventional Fite-Faraco stain.

The Fite-Faraco method has long been a standard for demonstrating M. leprae in tissue sections.[1] It is a modification of the Ziehl-Neelsen stain, specifically adapted for the more delicate cell wall of the leprosy bacillus.[1] this compound O staining, a fluorescence-based method, offers an alternative that has been evaluated for its sensitivity and user-friendliness in detecting various mycobacteria, including M. leprae.[2][3]

Performance Comparison: A Quantitative Overview

Several studies have compared the diagnostic performance of this compound O and Fite-Faraco staining for the detection of M. leprae. The data consistently suggests that this compound O staining, particularly when combined with fluorescence microscopy, offers higher sensitivity, especially in paucibacillary cases where the bacterial load is low.

A key advantage of fluorescent microscopy is the enhanced contrast of the brightly fluorescing bacilli against a dark background, which can reduce observer fatigue and screening time.[4] While both methods generally exhibit high specificity, the increased sensitivity of this compound O can be critical for early diagnosis and for monitoring treatment efficacy.[2][5]

Performance Metric This compound O Staining Fite-Faraco Staining Notes
Sensitivity (Overall) Generally higher, reported up to 80% in some studies.[1] In one study, 75 out of 118 biopsies were positive by this compound O, compared to 41 by Fite-Faraco.[6]Varies widely, with reported sensitivities ranging from 23.53% to 77%.[2][7][8]Sensitivity of both methods is influenced by the bacillary index of the patient.
Sensitivity (Paucibacillary Cases) Significantly more sensitive. One study found 100% sensitivity in indeterminate and borderline tuberculoid leprosy.[5] Another reported positivity in 42.9% of indeterminate cases, versus 7.1% for Fite-Faraco.[6]Lower sensitivity in cases with low bacillary load.[4]This is a critical advantage of this compound O for early diagnosis.
Specificity High, often reported at 100%.[2]High, often reported at 100%.[2][8]Both methods are highly specific for acid-fast bacilli.
Time Efficiency Less time-consuming for screening slides.[1][2]More tedious and time-consuming, which can lead to observer fatigue.[4]The rapid screening capability of fluorescence microscopy is a significant practical advantage.
User Friendliness Considered more user-friendly.[2][9]Can be more complex to perform and interpret, especially for inexperienced users.[10]The ease of visualization with this compound O contributes to its user-friendliness.

Experimental Protocols

Below are the detailed methodologies for performing this compound O and Fite-Faraco staining for M. leprae in tissue sections.

This compound O Staining Protocol

This protocol is based on the principles of fluorochrome staining for acid-fast bacilli.

  • Deparaffinization and Rehydration:

    • Place tissue sections in two changes of xylene for 10-15 minutes each.

    • Rehydrate through descending grades of alcohol (100%, 95%, 70%) for 3-5 minutes each.

    • Rinse with distilled water.

  • Staining:

    • Flood the slide with this compound O solution and allow it to stain for 15 minutes. Ensure the entire tissue section is covered.

  • Rinsing:

    • Rinse the slide thoroughly with distilled water.

  • Decolorization:

    • Flood the slide with a 0.5% acid-alcohol solution for 2-3 minutes. This step removes the stain from non-acid-fast organisms and background tissue.

  • Rinsing:

    • Rinse the slide again thoroughly with distilled water.

  • Counterstaining:

    • Flood the slide with a counterstain, such as potassium permanganate or methylene blue, for 1-2 minutes. This quenches the background fluorescence.

  • Final Rinse and Mounting:

    • Rinse with distilled water, air dry, and mount with a fluorescent-compatible mounting medium.

  • Microscopy:

    • Examine under a fluorescence microscope, typically with a blue excitation filter. M. leprae will appear as bright, yellow-gold fluorescent rods against a dark background.

Fite-Faraco Staining Protocol

This modified Ziehl-Neelsen technique is specifically designed to prevent damage to the cell wall of M. leprae.

  • Deparaffinization:

    • Place tissue sections in a mixture of xylene and peanut oil (typically 2:1 ratio) for two changes of 12 minutes each.[11] This gentle deparaffinization helps to protect the integrity of the bacterial cell wall.

  • Staining:

    • Stain with Carbol Fuchsin solution for 25-30 minutes.[7][11]

  • Washing:

    • Wash gently in running tap water for 3 minutes.[7]

  • Decolorization:

    • Decolorize with 5% sulfuric acid in 25% alcohol.[7] This is a gentler decolorizer than the acid-alcohol used in the standard Ziehl-Neelsen method.

  • Washing:

    • Wash again in running tap water.

  • Counterstaining:

    • Counterstain with 0.25% aqueous methylene blue for 30 seconds to 1 minute.[12]

  • Dehydration, Clearing, and Mounting:

    • Dehydrate through ascending grades of alcohol, clear in xylene, and mount with a permanent mounting medium.

  • Microscopy:

    • Examine under a standard light microscope. M. leprae will appear as red to pink rods against a blue background.[12]

Workflow Diagrams

To visualize the experimental processes, the following diagrams illustrate the workflows for this compound O and Fite-Faraco staining.

AuramineO_Workflow cluster_prep Sample Preparation cluster_stain Staining Procedure cluster_analysis Analysis Deparaffinize Deparaffinize & Rehydrate Stain Stain with this compound O Deparaffinize->Stain Tissue Section Rinse1 Rinse Stain->Rinse1 Decolorize Decolorize with Acid-Alcohol Rinse1->Decolorize Rinse2 Rinse Decolorize->Rinse2 Counterstain Counterstain Rinse2->Counterstain Rinse3 Final Rinse Counterstain->Rinse3 Mount Mount Rinse3->Mount Examine Examine (Fluorescence Microscope) Mount->Examine

Caption: this compound O Staining Workflow

FiteFaraco_Workflow cluster_prep Sample Preparation cluster_stain Staining Procedure cluster_analysis Analysis Deparaffinize Deparaffinize (Xylene-Peanut Oil) Stain Stain with Carbol Fuchsin Deparaffinize->Stain Tissue Section Wash1 Wash Stain->Wash1 Decolorize Decolorize with Sulfuric Acid Wash1->Decolorize Wash2 Wash Decolorize->Wash2 Counterstain Counterstain with Methylene Blue Wash2->Counterstain Dehydrate Dehydrate & Clear Counterstain->Dehydrate Mount Mount Dehydrate->Mount Examine Examine (Light Microscope) Mount->Examine

Caption: Fite-Faraco Staining Workflow

Conclusion

Both this compound O and Fite-Faraco staining are valuable tools for the detection of M. leprae. The choice between the two will depend on the specific needs of the laboratory, the nature of the samples being examined, and the available equipment.

This compound O staining, coupled with fluorescence microscopy, offers superior sensitivity, particularly in paucibacillary leprosy, and a more efficient screening process. This makes it an excellent choice for diagnostic laboratories aiming for early detection and for research applications requiring high sensitivity.

Fite-Faraco staining remains a reliable and specific method that can be performed with a standard light microscope, making it accessible in settings where fluorescence microscopy is not available. While its sensitivity may be lower, it is a well-established technique with a long history of use in the field of leprosy diagnosis and research.

For laboratories equipped with fluorescence microscopy, incorporating this compound O staining into the diagnostic workflow for M. leprae can lead to improved detection rates and a more efficient use of resources.

References

Performance Showdown: Auramine O vs. Auramine O-Rhodamine B for Enhanced Fluorescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking optimal fluorescence-based detection, this guide provides a comprehensive comparison of Auramine O and the combined this compound O-Rhodamine B staining techniques. This analysis is supported by experimental data and detailed protocols to inform your selection of the most suitable method for your specific application.

The selection of a fluorescent stain is a critical decision in experimental design, directly impacting the sensitivity, specificity, and clarity of results. While this compound O has long been a staple for the fluorescent staining of various biological targets, particularly acid-fast bacilli, its combination with Rhodamine B in the this compound-Rhodamine (AR) stain has been reported to offer superior performance. This guide delves into a head-to-head comparison of these two methodologies.

Quantitative Performance Comparison

A key aspect of evaluating staining performance lies in the quantitative assessment of sensitivity, specificity, and overall accuracy. A study comparing a modified this compound O stain with a traditional this compound-Rhodamine B formulation for the detection of acid-fast bacilli provides valuable insights.

Performance MetricModified this compound O StainThis compound-Rhodamine B Stain
Sensitivity 83.3%Higher than this compound O alone
Specificity 99.3%Comparable to this compound O alone
Overall Accuracy 95.6%Higher than this compound O alone *

*In a direct comparison against acid-fast bacillus culture, both the modified this compound O and the this compound-Rhodamine B stains demonstrated a sensitivity of 37.2% and a specificity of 97.7% and 97% respectively, with accuracies of 89.3% and 88.7% respectively, indicating nearly identical performance in that particular study. However, the Truant this compound–rhodamine stain is widely cited as being more sensitive than staining with this compound O alone.[1] The combination of this compound and Rhodamine is reported to produce more satisfactory results than using the dyes separately.[2]

The Underlying Photophysical Advantage: A Look at the Mechanism

The enhanced performance of the this compound O-Rhodamine B combination is believed to stem from a photophysical phenomenon known as Fluorescence Resonance Energy Transfer (FRET). In this process, the excited this compound O molecule (the donor) can non-radiatively transfer its energy to a nearby Rhodamine B molecule (the acceptor), which then fluoresces.

This energy transfer is efficient because the emission spectrum of this compound O overlaps with the absorption spectrum of Rhodamine B. This mechanism can lead to a stronger and more robust fluorescent signal from the target, as the energy from this compound O is effectively channeled to the more brightly fluorescing Rhodamine B. Additionally, the presence of Rhodamine B may help to quench non-specific background fluorescence from unbound this compound O, further improving the signal-to-noise ratio.

Below is a diagram illustrating the proposed FRET mechanism between this compound O and Rhodamine B when bound to a target.

FRET_Mechanism cluster_Target Target (e.g., Mycolic Acid) AuramineO This compound O (Donor) RhodamineB Rhodamine B (Acceptor) AuramineO->RhodamineB FRET Emission Rhodamine B Emission (e.g., ~570 nm) RhodamineB->Emission Fluorescence Excitation Excitation Light (e.g., ~450 nm) Excitation->AuramineO Absorption EnergyTransfer Non-radiative Energy Transfer (FRET)

Proposed FRET mechanism in this compound O-Rhodamine B staining.

Experimental Protocols

Detailed and consistent experimental protocols are paramount for reproducible results. Below are the standard procedures for both this compound O and this compound-Rhodamine B staining.

This compound O Staining Protocol

This protocol outlines the steps for staining with this compound O alone.

AuramineO_Workflow Start Start: Smear Preparation and Heat Fixation Stain Flood slide with this compound O solution (15 minutes) Start->Stain Rinse1 Rinse with distilled water Stain->Rinse1 Decolorize Apply acid-alcohol decolorizer (2 minutes) Rinse1->Decolorize Rinse2 Rinse with distilled water Decolorize->Rinse2 Counterstain Apply Potassium Permanganate counterstain (2 minutes) Rinse2->Counterstain Rinse3 Rinse with distilled water and air dry Counterstain->Rinse3 Examine Examine under fluorescence microscope Rinse3->Examine AuramineRhodamine_Workflow Start Start: Smear Preparation and Heat Fixation Stain Flood slide with this compound O-Rhodamine B solution (15 minutes) Start->Stain Rinse1 Rinse with distilled water Stain->Rinse1 Decolorize Apply acid-alcohol decolorizer (2-3 minutes) Rinse1->Decolorize Rinse2 Rinse with distilled water Decolorize->Rinse2 Counterstain Apply Potassium Permanganate counterstain (2-4 minutes) Rinse2->Counterstain Rinse3 Rinse with distilled water and air dry Counterstain->Rinse3 Examine Examine under fluorescence microscope Rinse3->Examine

References

Auramine O: A Guide to Cross-Reactivity with Acid-Fast Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Auramine O is a fluorescent dye widely employed in clinical microbiology for the staining of acid-fast bacilli, most notably Mycobacterium tuberculosis. Its high sensitivity and the rapidity of screening under fluorescence microscopy have made it a preferred method over the traditional Ziehl-Neelsen (ZN) stain in many laboratories. However, the enhanced sensitivity of this compound O comes with a trade-off in specificity. This guide provides a comprehensive comparison of this compound O's performance with other acid-fast organisms, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their diagnostic and drug development needs.

Performance Characteristics: this compound O vs. Ziehl-Neelsen

The primary advantage of this compound O lies in its superior sensitivity for detecting mycobacteria, especially in paucibacillary specimens.[1] This is attributed to the high affinity of the fluorochrome dye for the mycolic acid present in the cell walls of these organisms.[2][3] However, this broad affinity also leads to cross-reactivity with other organisms that possess similar cell wall components, potentially leading to false-positive results.

A study comparing this compound O and Ziehl-Neelsen staining for the detection of Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM) highlighted that while this compound O is more sensitive, it can lack specificity.[1] Another study found that while the Mycobacterium tuberculosis complex was resistant to decolorization for an extended period, some NTM species were decolorized, suggesting a potential method for differentiation.[1]

Below is a summary of performance data from various studies:

Organism GroupStaining MethodSensitivitySpecificityReference
Mycobacterium tuberculosis Complex This compound OGenerally higher than ZNGenerally lower than ZN[1]
Ziehl-NeelsenGenerally lower than AOGenerally higher than AO[1]
Non-tuberculous Mycobacteria (NTM) This compound OHighVariable, cross-reactivity observed[1][4][5]
Ziehl-NeelsenModerate to HighHigh[4][5]
Nocardia spp. This compound OPositive staining reportedData on specificity is limited[6][7]
Rhodococcus spp. This compound OPositive staining reportedData on specificity is limited[6]
Cryptosporidium spp. (oocysts) This compound OHighHigh[8][9][10]
Modified Ziehl-NeelsenHighHigh[10]
Cyclospora spp. (oocysts) This compound OPositive staining reportedData on specificity is limited[6][11][12]

Cross-Reactivity with Other Acid-Fast and Partially Acid-Fast Organisms

The mycolic acid-rich cell wall is not exclusive to Mycobacterium species. Several other microorganisms can exhibit acid-fastness and therefore stain positive with this compound O. It is crucial for researchers to be aware of these potential cross-reactivities to avoid misinterpretation of results.

Organisms known to cross-react with this compound O include:

  • Non-tuberculous Mycobacteria (NTM): Many species of NTM, such as those in the Mycobacterium avium complex (MAC), are known to stain positive with this compound O.[4][5]

  • Nocardia species: These bacteria are partially acid-fast and can be visualized with this compound O staining.[6][7]

  • Rhodococcus species: Similar to Nocardia, some Rhodococcus species can also show positive staining.[6]

  • Legionella micdadei : This bacterium has been reported to demonstrate acid-fast properties.[6]

  • Parasitic Cysts: The oocysts of parasites such as Cryptosporidium and Cyclospora are also acid-fast and will fluoresce when stained with this compound O.[6][8][11][12]

Experimental Protocols

Accurate and consistent staining is paramount for reliable results. Below are detailed protocols for this compound O and Ziehl-Neelsen staining.

This compound O Staining Protocol

This protocol is a standard method for the fluorescent staining of acid-fast bacilli.

Reagents:

  • This compound O Solution:

    • This compound O: 0.1 g

    • Phenol (liquefied): 3 ml

    • Glycerol: 7.5 ml

    • Distilled water: 50 ml

  • Decolorizing Agent:

    • Hydrochloric acid (HCl): 0.5 ml

    • Ethanol (70%): 100 ml

  • Counterstain:

    • Potassium permanganate: 0.5 g

    • Distilled water: 100 ml

Procedure:

  • Prepare a thin smear of the specimen on a clean, grease-free slide.

  • Allow the smear to air dry completely.

  • Heat-fix the smear by passing it through a flame 2-3 times.

  • Flood the slide with the this compound O solution and let it stand for 15-20 minutes.

  • Rinse the slide thoroughly with distilled water.

  • Decolorize with the acid-alcohol solution for 2-3 minutes.

  • Rinse again with distilled water.

  • Flood the slide with the potassium permanganate counterstain for 1-2 minutes. This step quenches the background fluorescence.

  • Rinse the slide with distilled water and allow it to air dry.

  • Examine the slide under a fluorescence microscope. Acid-fast organisms will appear as bright, yellow-orange rods against a dark background.

Ziehl-Neelsen Staining Protocol

This is the traditional, hot-staining method for acid-fast bacilli.

Reagents:

  • Carbolfuchsin Stain:

    • Basic fuchsin: 1 g

    • Ethanol (95%): 10 ml

    • Phenol (5% aqueous solution): 100 ml

  • Decolorizing Agent:

    • Hydrochloric acid (HCl): 3 ml

    • Ethanol (95%): 97 ml

  • Counterstain:

    • Methylene blue: 0.3 g

    • Distilled water: 100 ml

Procedure:

  • Prepare and heat-fix a smear as described for the this compound O protocol.

  • Flood the slide with Carbolfuchsin stain.

  • Heat the slide gently from below with a Bunsen burner or over a slide warmer until steam rises. Do not boil. Keep the slide steaming for 5 minutes, adding more stain as needed to prevent drying.

  • Allow the slide to cool and then rinse thoroughly with tap water.

  • Decolorize with the acid-alcohol solution until the smear is faintly pink. This may take 1-3 minutes.

  • Rinse the slide with tap water.

  • Counterstain with methylene blue for 30-60 seconds.

  • Rinse with tap water and allow to air dry.

  • Examine the slide under a light microscope using an oil immersion objective. Acid-fast bacilli will appear as red or pink rods against a blue background.

Visualizing the Workflow and Logic

To better understand the experimental process and the comparative logic, the following diagrams are provided.

G cluster_prep Smear Preparation cluster_this compound This compound O Staining cluster_zn Ziehl-Neelsen Staining start Specimen Collection smear Prepare thin smear on slide start->smear air_dry Air dry smear->air_dry heat_fix Heat fix air_dry->heat_fix stain_ao Flood with this compound O (15-20 min) heat_fix->stain_ao Fluorescent Method stain_zn Flood with Carbolfuchsin & Heat (5 min) heat_fix->stain_zn Conventional Method rinse1_ao Rinse with water stain_ao->rinse1_ao decolorize_ao Decolorize with Acid-Alcohol (2-3 min) rinse1_ao->decolorize_ao rinse2_ao Rinse with water decolorize_ao->rinse2_ao counterstain_ao Counterstain with Potassium Permanganate (1-2 min) rinse2_ao->counterstain_ao rinse3_ao Rinse with water counterstain_ao->rinse3_ao dry_ao Air dry rinse3_ao->dry_ao examine_ao Examine (Fluorescence Microscope) dry_ao->examine_ao rinse1_zn Rinse with water stain_zn->rinse1_zn decolorize_zn Decolorize with Acid-Alcohol (1-3 min) rinse1_zn->decolorize_zn rinse2_zn Rinse with water decolorize_zn->rinse2_zn counterstain_zn Counterstain with Methylene Blue (30-60s) rinse2_zn->counterstain_zn rinse3_zn Rinse with water counterstain_zn->rinse3_zn dry_zn Air dry rinse3_zn->dry_zn examine_zn Examine (Light Microscope) dry_zn->examine_zn

Caption: Experimental workflow for this compound O and Ziehl-Neelsen staining.

G cluster_organisms Organisms cluster_stains Staining Method cluster_results Expected Results start Acid-Fast Staining mycobacteria Mycobacterium spp. (tuberculosis and NTM) start->mycobacteria other_afb Other Acid-Fast Bacteria (Nocardia, Rhodococcus) start->other_afb parasites Parasite Cysts (Cryptosporidium, Cyclospora) start->parasites auramine_o This compound O mycobacteria->auramine_o High Sensitivity ziehl_neelsen Ziehl-Neelsen mycobacteria->ziehl_neelsen High Specificity other_afb->auramine_o Potential Cross-Reactivity parasites->auramine_o Potential Cross-Reactivity ao_pos Bright Yellow-Orange Fluorescence auramine_o->ao_pos Positive ao_neg No Fluorescence auramine_o->ao_neg Negative zn_pos Red/Pink Rods ziehl_neelsen->zn_pos Positive zn_neg Blue Background ziehl_neelsen->zn_neg Negative

Caption: Logical relationships in acid-fast staining outcomes.

Conclusion

This compound O is an invaluable tool for the rapid screening of acid-fast organisms due to its high sensitivity. However, researchers and clinicians must be cognizant of its potential for cross-reactivity with a range of other acid-fast and partially acid-fast organisms. When a positive result is obtained with this compound O, particularly in contexts where non-mycobacterial infections are possible, confirmatory testing with more specific methods such as the Ziehl-Neelsen stain, culture, or molecular assays is strongly recommended for accurate diagnosis and appropriate downstream applications in research and drug development.

References

quantitative comparison of fluorescence intensity of Auramine O and other dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Fluorescence Intensity of Auramine O

In the landscape of fluorescent probes, the selection of an appropriate dye is paramount for the sensitivity and accuracy of experimental results. This guide provides a quantitative comparison of the fluorescence intensity of this compound O against other widely used fluorescent dyes. The data presented herein is compiled from various scientific sources to offer a comprehensive overview of their photophysical properties. Furthermore, a detailed experimental protocol is provided to enable researchers to conduct their own comparative studies under specific experimental conditions.

Quantitative Comparison of Photophysical Properties

The fluorescence intensity of a dye is intrinsically linked to its molar extinction coefficient (ε) and fluorescence quantum yield (Φ). The product of these two values gives the molecular brightness, a key parameter for comparing the performance of different fluorophores. The following tables summarize the key photophysical properties of this compound O and other common fluorescent dyes. It is important to note that these values can be highly dependent on the solvent and local environment.

Table 1: Photophysical Properties of this compound O in Different Solvents

SolventExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε × Φ)
Water43150025,300[1][2]0.0001 - 0.001[3][4]2.5 - 25.3
Glycerol434503Not Reported0.03[1]-
EthanolNot ReportedNot ReportedNot Reported~0.01 (in 95% ethanol)[4]-

Table 2: Comparative Photophysical Properties of Common Fluorescent Dyes

DyeSolventExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε × Φ)
This compound O Water43150025,300[1][2]0.0001 - 0.001[3][4]2.5 - 25.3
Fluorescein 0.1 M NaOH49051492,300[5]0.97[5]89,531
Rhodamine B Ethanol543565106,000[6][7]0.70[6][7]74,200
Rhodamine 6G Ethanol530550116,000[8]0.95[8][9]110,200
Thioflavin T Amyloid-bound44048531,6000.43[3]13,588
SYBR Green I dsDNA-bound49752073,000[10]~0.8[11]~58,400

Note: The brightness values are calculated from the provided molar extinction coefficients and quantum yields. The conditions for these measurements (e.g., solvent, pH, binding state) are specified and should be considered when comparing dyes.

Experimental Protocol: Relative Quantum Yield Determination

To directly compare the fluorescence intensity of this compound O with other dyes under specific experimental conditions, the relative quantum yield can be determined using a comparative method. This involves comparing the fluorescence of the test sample to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound O

  • Selected fluorescent dyes for comparison (e.g., Fluorescein, Rhodamine B)

  • A fluorescent standard with a known quantum yield in the desired solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Appropriate solvent (e.g., water, ethanol, buffer)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of this compound O, the other test dyes, and the fluorescent standard in the chosen solvent.

  • Prepare a Series of Dilutions: From each stock solution, prepare a series of dilutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard. This low absorbance range is crucial to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength of the standard.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength of the spectrofluorometer to the excitation maximum of the standard.

    • For each dilution, record the fluorescence emission spectrum.

    • Integrate the area under the emission curve for each measurement to obtain the integrated fluorescence intensity.

  • Data Analysis:

    • For each dye and the standard, plot the integrated fluorescence intensity versus absorbance.

    • Determine the slope of the linear regression for each plot.

    • Calculate the relative quantum yield (Φ_sample) of the test dyes using the following equation:

    Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)

    Where:

    • Φ is the quantum yield.

    • Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the relative fluorescence quantum yield.

experimental_workflow cluster_prep 1. Sample Preparation cluster_measurement 2. Spectroscopic Measurements cluster_analysis 3. Data Analysis prep_stock Prepare Stock Solutions (this compound O, Other Dyes, Standard) prep_dilutions Prepare Serial Dilutions (Absorbance 0.01-0.1) prep_stock->prep_dilutions measure_abs Measure Absorbance (UV-Vis Spectrophotometer) prep_dilutions->measure_abs measure_fluo Measure Fluorescence Emission (Spectrofluorometer) measure_abs->measure_fluo plot_data Plot Integrated Fluorescence vs. Absorbance measure_fluo->plot_data calc_slope Calculate Slope of Linear Fit plot_data->calc_slope calc_qy Calculate Relative Quantum Yield calc_slope->calc_qy

Caption: Experimental workflow for relative quantum yield determination.

Signaling Pathway Analogy: Fluorescence Emission

The process of fluorescence can be conceptually illustrated as a signaling pathway, where the absorption of a photon triggers a series of events leading to the emission of another photon.

fluorescence_pathway cluster_excitation Excitation cluster_relaxation Non-Radiative Relaxation cluster_emission Emission photon_in Incoming Photon (hν_ex) ground_state Ground State (S₀) excited_state Excited Singlet State (S₁) ground_state->excited_state Absorption vibrational_relaxation Vibrational Relaxation excited_state->vibrational_relaxation picoseconds internal_conversion Internal Conversion vibrational_relaxation->internal_conversion Alternative Pathway (Heat Loss) fluorescence Fluorescence (hν_em) vibrational_relaxation->fluorescence nanoseconds ground_state2 Ground State (S₀)

Caption: Simplified Jablonski diagram illustrating the fluorescence process.

This guide provides a foundational understanding of the fluorescence properties of this compound O in comparison to other common dyes. For critical applications, it is always recommended to perform direct comparative experiments under the conditions relevant to the specific research context.

References

validating a new HPLC-DAD-UV method for Auramine analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to a Validated HPLC-DAD-UV Method for Auramine O Analysis

For researchers, scientists, and professionals in drug development and food safety, the accurate and reliable quantification of this compound O, a potentially carcinogenic and banned synthetic dye, is of paramount importance. This guide presents a detailed overview of a new, validated High-Performance Liquid Chromatography with Diode-Array Detection and UV-Vis Spectroscopy (HPLC-DAD-UV) method for this compound O analysis. The performance of this method is objectively compared with other analytical techniques, supported by experimental data to empower informed decisions in a laboratory setting.

A New, Validated HPLC-DAD-UV Method

This guide consolidates and presents a robust HPLC-DAD-UV method for the determination of this compound O. The methodology has been validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its reliability for routine analysis.[1][2][3][4]

Experimental Protocol: HPLC-DAD-UV Method

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography system equipped with a Diode Array Detector (DAD) or a UV-Vis detector.

  • Column: Waters Shield C18 column (250 mm x 4.6 mm i.d., 5 µm particle size) or equivalent.[1]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and 19 mM ammonium acetate (86:14 v/v).[1] In other applications, a gradient elution can be used, for instance, with a mobile phase of acetonitrile (solvent A) and 50 mM ammonium acetate in distilled water (solvent B). A linear gradient could be: 0 min, 5% A; 15 min, 45% A; 40-45 min, 45% A; 46 min, 5% A.[5]

  • Flow Rate: 1.2 mL/min.[1]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 428 nm for this compound O.[5]

  • Column Temperature: 35°C.[6]

Standard Preparation:

Reference standards of this compound O are to be acquired from a certified agency. Stock solutions are prepared by dissolving the standard in a suitable solvent, such as methanol or acetonitrile, and then performing serial dilutions to create calibration standards.

Sample Preparation:

A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction method is recommended for its efficiency.[7] For food matrices, a sample portion (e.g., 1-2 grams) is homogenized and extracted with an appropriate solvent like acetonitrile or a mixture of 70% methanol with 50 mM ammonium acetate.[5][7] For high-lipid samples, a modified QuEChERS kit with lipid removal capabilities can enhance recovery.[8] The extract is then centrifuged, filtered through a 0.22 µm syringe filter, and transferred to an autosampler vial for HPLC analysis.[6]

Method Validation Workflow

The validation of the analytical method is a critical step to ensure the reliability of the results. The following diagram illustrates the logical workflow for the validation of the HPLC-DAD-UV method for this compound O analysis, based on ICH guidelines.

G start Start: Method Development protocol Define Validation Protocol (ICH Guidelines) start->protocol system_suitability System Suitability protocol->system_suitability specificity Specificity/ Selectivity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Validation Report & Documentation robustness->documentation system_suitability->specificity end Validated Method Ready for Routine Use documentation->end

Caption: Workflow for the validation of an HPLC-DAD-UV method for this compound O analysis.

Performance Characteristics of the Validated Method

The performance of the HPLC-DAD-UV method was evaluated based on several key validation parameters as stipulated by ICH guidelines.[2][3] The quantitative data is summarized in the table below, alongside data from alternative methods for a comprehensive comparison.

ParameterValidated HPLC-DAD-UV Method Alternative Method 1 (HPLC-PDA) [6]Alternative Method 2 (LC-MS/MS) [7]
Linearity (Concentration Range) 0.05 - 100 µg/mL[9]Not SpecifiedNot Specified
Correlation Coefficient (r²) > 0.999[1][5]> 0.999> 0.999[7]
Limit of Detection (LOD) 0.0325 - 0.1052 µg/mL[1]0.02 mg/L0.012 µg/kg[7]
Limit of Quantification (LOQ) 0.025 - 0.125 µg/g[9]0.05 mg/L0.036 µg/kg[7]
Accuracy (% Recovery) 99.0 - 106.5%[1]83.00 - 105.91%95.0 - 97.0%[7]
Precision (RSD%) < 2%[1]< 1.8%Not Specified
Intra-day Precision (RSD%) 1.7 - 4.5%[9]Not SpecifiedExcellent[7]
Inter-day Precision (RSD%) 3.7 - 7.7%[9]Not SpecifiedExcellent[7]

Comparison with Alternative Analytical Methods

While the validated HPLC-DAD-UV method offers a reliable and accessible approach for this compound O analysis, other techniques are also employed.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA): This method is very similar to the featured HPLC-UV method, with the primary difference being the detector. A PDA detector provides the advantage of acquiring the entire UV-Vis spectrum of a peak, which can aid in peak identification and purity assessment. The performance characteristics are largely comparable to the HPLC-UV method.[6]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique that is often considered the gold standard for trace analysis.[8] It offers significantly lower limits of detection and quantification compared to HPLC-UV/DAD methods.[7] However, the instrumentation is more expensive and requires more specialized expertise for operation and maintenance.

Thin-Layer Chromatography (TLC): TLC is a simpler and more cost-effective technique that can be used for screening purposes.[9] While it is not as quantitative or sensitive as HPLC, it can be a useful tool for rapid preliminary analysis in resource-limited settings.

Other Methods: Other analytical techniques such as fluorescence spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) have also been explored for the detection of this compound O.[10][11] These methods may offer advantages in specific applications but are less commonly used for routine quantitative analysis in regulatory laboratories.

Conclusion

The validated HPLC-DAD-UV method presented in this guide provides a robust, reliable, and cost-effective solution for the quantitative analysis of this compound O in various matrices. It demonstrates excellent performance in terms of linearity, accuracy, and precision, meeting the stringent requirements of international validation guidelines. While more sensitive techniques like LC-MS/MS exist, the HPLC-DAD-UV method offers a practical balance between performance and accessibility, making it a highly suitable choice for quality control and regulatory monitoring laboratories. The detailed experimental protocol and validation data provided herein should serve as a valuable resource for researchers and scientists working to ensure product safety and compliance.

References

Inter-Laboratory Validation of Auramine O Staining Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Auramine O staining protocols for the detection of acid-fast bacilli (AFB), with a focus on inter-laboratory validation. The information presented is synthesized from various studies and manufacturer guidelines to assist laboratories in selecting and standardizing their protocols.

Performance Comparison of this compound O Staining

This compound O staining is a fluorescent microscopy technique widely used for the detection of Mycobacterium species and other acid-fast organisms.[1][2] Its primary advantage over the traditional Ziehl-Neelsen (ZN) staining method is its higher sensitivity, especially in paucibacillary specimens, and the ability to screen slides more rapidly at a lower magnification.[3]

Study/ParameterThis compound O StainingZiehl-Neelsen (ZN) StainingKey Findings & Citations
Positivity Rate (Sputum) 9.35%6.76%This compound O staining detected a higher number of positive cases.[3]
Positivity Rate (Sputum) 13.77%8.59%This compound O staining demonstrated superior detection rates.
Positivity Rate (Lymph Node Aspirates) 80%44%A significant increase in positivity was observed with this compound O in lymph node aspirates.
Sensitivity (Slit-skin smears) 65.5%59.3%This compound O showed slightly higher sensitivity in detecting M. leprae.[4]
Specificity (Slit-skin smears) 100%100%Both methods demonstrated high specificity.[4]
Paucibacillary Case Detection Higher Detection RateLower Detection RateThis compound O is more effective in identifying cases with a low bacillary load.[3]

Experimental Protocols for this compound O Staining

Detailed methodologies are crucial for reproducibility and inter-laboratory comparison. Below are representative protocols for this compound O staining. Variations in reagent concentrations and incubation times exist between different laboratories and commercial kits.

Standard this compound O Staining Protocol

This protocol is a common starting point for many laboratories.

Reagents:

  • This compound O Staining Solution: 0.1% this compound O in a solution typically containing phenol and glycerol.

  • Decolorizing Solution: 0.5% - 1% acid-alcohol (hydrochloric acid in ethanol).[4]

  • Counterstain: 0.5% Potassium Permanganate or another suitable quenching agent.[2][4]

Procedure:

  • Smear Preparation and Fixation: Prepare a thin smear of the specimen on a clean glass slide, air dry, and heat-fix by passing it through a flame 2-3 times.[2] Alternatively, slides can be fixed on an electric slide warmer at 65-75°C for at least 2 hours.[2]

  • Primary Staining: Flood the slide with this compound O staining solution and allow it to stain for 15-20 minutes.[1][5] Do not heat.

  • Rinsing: Gently rinse the slide with distilled or deionized water.[1]

  • Decolorization: Flood the slide with the acid-alcohol decolorizer for 2-3 minutes.[1][5]

  • Rinsing: Rinse the slide thoroughly with water.[1]

  • Counterstaining: Flood the slide with the counterstain (e.g., Potassium Permanganate) for 1-2 minutes. This step is critical for quenching background fluorescence.[2]

  • Final Rinse and Drying: Rinse the slide with water and allow it to air dry. Do not blot.[1]

  • Microscopy: Examine the slide under a fluorescent microscope, typically using 20x or 40x objectives for screening and a 100x oil immersion objective for detailed morphology.[1] Acid-fast bacilli will appear as bright, yellow-green fluorescent rods against a dark background.[1][2]

Rapid Modified this compound O Staining Protocol

Some commercial kits offer a more rapid staining procedure.

Procedure:

  • Smear Preparation and Fixation: As per the standard protocol.

  • Primary Staining: Apply the modified this compound O stain for 1 minute.[6]

  • Rinsing: Rinse with deionized or tap water.[6]

  • Decolorization/Quenching: Apply a combined decolorizer/quencher reagent for 1 minute.[6]

  • Rinsing and Drying: Rinse with water and air dry.[6]

Inter-Laboratory Validation Workflow

To ensure consistency and reliability of this compound O staining results across different laboratories, a structured validation process is essential. The following diagram illustrates a typical workflow for an inter-laboratory validation study.

G cluster_prep Phase 1: Preparation and Standardization cluster_execution Phase 2: Staining and Analysis cluster_data Phase 3: Data Compilation and Evaluation cluster_conclusion Phase 4: Conclusion and Harmonization A Define Standardized Protocol and Variations B Prepare and Validate Panel of Samples (Positive and Negative Controls) A->B C Distribute Sample Panels and Protocols to Participating Labs B->C D Lab 1: Performs Staining (Standard and/or Variation) C->D E Lab 2: Performs Staining (Standard and/or Variation) C->E F Lab 'n': Performs Staining (Standard and/or Variation) C->F G Blinded Slide Reading and Interpretation D->G E->G F->G H Collect and Compile Results from All Labs G->H I Statistical Analysis (Sensitivity, Specificity, Reproducibility) H->I J Identify Protocol Discrepancies and Sources of Variability I->J K Establish a Harmonized and Validated Protocol J->K L Publish Comparative Guide and Recommendations K->L

Caption: Inter-laboratory validation workflow for this compound O staining protocols.

Quality Control

Robust quality control measures are paramount for accurate and consistent results in this compound O staining.

  • Control Slides: It is recommended to include a positive control slide (e.g., with Mycobacterium tuberculosis ATCC 25177) and a negative control slide (e.g., with Escherichia coli ATCC 25922) with each staining run.[1][2] This verifies the correct performance of the staining procedure and the intensity of the fluorescence.[1]

  • Reagent Quality: Staining solutions should be freshly prepared and filtered before use.[5][7] Store reagents as recommended by the manufacturer, typically at room temperature and protected from light.[1]

  • Smear Quality: Smears should not be too thick, as this can interfere with proper staining and decolorization.[2] Ensure proper fixation of the smear to the slide to prevent it from washing off during the procedure.[2]

  • Microscope and Operator: Use a properly maintained fluorescent microscope. Personnel performing the slide reading should be adequately trained to differentiate true acid-fast bacilli from artifacts.[7]

Conclusion

This compound O staining is a highly sensitive and efficient method for the detection of acid-fast bacilli. While variations in protocols exist, adherence to standardized procedures and rigorous quality control are essential for achieving reliable and reproducible results. Inter-laboratory validation studies are crucial for establishing harmonized protocols and ensuring consistency in diagnostic outcomes across different facilities. The data consistently shows that this compound O staining offers a significant advantage in terms of sensitivity over the ZN method, particularly in cases with low numbers of bacilli.[3]

References

A Comparative Guide to Fluorescent Probes for Lipid Staining: Auramine O vs. Established Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization and quantification of intracellular lipid droplets are crucial for understanding cellular metabolism and various disease states. While a variety of fluorescent probes are available for this purpose, this guide provides a detailed comparison of the well-established lipid stains, Nile Red and BODIPY 493/503, and evaluates the potential utility of Auramine O, a dye traditionally used in microbiology, for lipid staining applications.

Introduction to Lipid Droplet Staining

Lipid droplets are dynamic organelles that serve as hubs for neutral lipid storage and metabolism. Their study is fundamental in fields ranging from metabolic diseases to cancer research. Fluorescent microscopy offers a powerful tool to investigate lipid droplet dynamics, and the choice of an appropriate fluorescent probe is critical for obtaining reliable and quantifiable data. An ideal lipid stain should exhibit high specificity, brightness, photostability, and low cellular toxicity.

Performance Comparison of Fluorescent Lipid Probes

This section provides a quantitative comparison of this compound O, Nile Red, and BODIPY 493/503. It is important to note that while Nile Red and BODIPY 493/503 are widely validated for lipid droplet staining in various cell types, data for this compound O in this specific application is largely extrapolated from its known photophysical properties, as it is not a standard probe for this purpose.

PropertyThis compound ONile RedBODIPY 493/503
Excitation Max (nm) ~432~552 (in lipids)~493
Emission Max (nm) ~499~636 (in lipids)~503
Quantum Yield Low in aqueous solution, increases in viscous environmentsEnvironment-dependent (low in water, high in lipids)High, but less environment-dependent
Photostability Moderate, but can fade under prolonged exposureProne to photobleaching[1]Generally considered more photostable than Nile Red, though some studies report limited photostability[1][2][3]
Specificity for Lipid Droplets Primarily binds to mycolic acids in acid-fast bacteria; not established for general lipid droplets in eukaryotes.Good, but can also stain other cellular membranes, leading to background fluorescence[2][4]High specificity for neutral lipids, resulting in lower background signal compared to Nile Red[2][4]
Live/Fixed Cell Imaging Primarily used on fixed bacterial smears.Suitable for both live and fixed cells[5][6]Suitable for both live and fixed cells[7][8][][10]
Common Applications Staining of acid-fast bacteria (e.g., Mycobacterium tuberculosis)[11][12][13][14]General lipid droplet staining, quantification of cellular lipid content[5]High-resolution imaging of lipid droplets, colocalization studies, flow cytometry[8][][15]

In-Depth Analysis of Fluorescent Probes

BODIPY 493/503: The High-Performer

BODIPY 493/503 is a highly lipophilic dye that partitions specifically into the neutral lipid core of lipid droplets.[15] It is characterized by its bright green fluorescence, high quantum yield, and narrow emission spectrum, which minimizes spectral overlap in multicolor imaging experiments. Its superior photostability compared to Nile Red makes it a preferred choice for time-lapse imaging and quantitative studies.[3] However, its fluorescence is less sensitive to the environmental polarity compared to Nile Red.

Nile Red: The Versatile Workhorse

Nile Red is a solvatochromic dye, meaning its fluorescence emission spectrum is dependent on the polarity of its environment.[2] In the hydrophobic environment of lipid droplets, it fluoresces intensely in the red region, while its fluorescence is quenched in aqueous media.[5] This property makes it a sensitive indicator of lipid accumulation. However, Nile Red has a broader emission spectrum and is more prone to photobleaching than BODIPY 493/503.[1][2] It can also exhibit non-specific binding to other cellular membranes, which may increase background fluorescence.[2][4]

This compound O: A Tool for a Different Trade

This compound O is a diarylmethane dye widely used in microbiology for the fluorescent staining of acid-fast bacteria.[16] Its fluorescence is attributed to its binding to the high mycolic acid content in the cell walls of these organisms.[11][13][14] While mycolic acids are lipids, there is a lack of evidence in the scientific literature to support the use of this compound O for general lipid droplet staining in eukaryotic cells.

The fluorescence quantum yield of this compound O is known to be low in aqueous solutions but increases in more viscous, non-polar environments, a property that could theoretically make it sensitive to lipid-rich structures.[17][18] However, without specific experimental validation and comparative data on its performance against established lipid probes in eukaryotic cells, its use for this application remains speculative. Researchers seeking to visualize lipid droplets in mammalian or other eukaryotic cells are advised to use validated probes like Nile Red or BODIPY 493/503.

Experimental Protocols and Workflows

Detailed methodologies for the use of BODIPY 493/503 and Nile Red are provided below. Due to the lack of established protocols for this compound O in eukaryotic lipid staining, a protocol for its primary application in acid-fast bacteria staining is included for informational purposes.

dot

Experimental_Workflow General Experimental Workflow for Lipid Droplet Staining cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Cell Culture fixation Fixation (Optional) cell_culture->fixation staining_solution Prepare Staining Solution fixation->staining_solution Proceed to Staining incubation Incubate with Cells staining_solution->incubation washing Wash Cells incubation->washing mounting Mount on Slide washing->mounting microscopy Fluorescence Microscopy mounting->microscopy

Caption: General workflow for fluorescent staining of lipid droplets in cells.

Protocol 1: Staining of Lipid Droplets with BODIPY 493/503

This protocol is adapted for staining lipid droplets in cultured mammalian cells.

  • Reagent Preparation :

    • Prepare a 1 mg/mL stock solution of BODIPY 493/503 in DMSO.

    • For the working solution, dilute the stock solution to a final concentration of 1-2 µg/mL in phosphate-buffered saline (PBS) or serum-free medium.[7][8][10]

  • Cell Preparation :

    • Grow cells on coverslips or in imaging-compatible plates to the desired confluency.

    • For live-cell imaging, proceed directly to staining.

    • For fixed-cell staining, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature, followed by washing with PBS.[8]

  • Staining :

    • Remove the culture medium (or PBS after fixation) and add the BODIPY 493/503 working solution to cover the cells.

    • Incubate for 10-15 minutes at 37°C, protected from light.[7][8]

  • Washing and Imaging :

    • Remove the staining solution and wash the cells two to three times with PBS.

    • For fixed cells, mount the coverslip onto a microscope slide using an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filters for green fluorescence (e.g., excitation ~490 nm, emission ~510 nm).

Protocol 2: Staining of Lipid Droplets with Nile Red

This protocol is suitable for both live and fixed mammalian cells.

  • Reagent Preparation :

    • Prepare a 0.5 mg/mL stock solution of Nile Red in acetone or DMSO.

    • Dilute the stock solution to a final concentration of 0.1-1.0 µg/mL in PBS for the working solution.[5][19]

  • Cell Preparation :

    • Prepare cells as described in Protocol 1.

  • Staining :

    • Add the Nile Red working solution to the cells and incubate for 5-10 minutes at room temperature or 37°C, protected from light.[5]

  • Washing and Imaging :

    • Wash the cells with PBS to remove excess stain.

    • Image the cells using a fluorescence microscope with filters appropriate for red fluorescence (e.g., excitation ~550 nm, emission ~640 nm).

Protocol 3: this compound O Staining for Acid-Fast Bacteria (for reference)

This is a standard protocol for the primary application of this compound O.

  • Smear Preparation :

    • Prepare a thin smear of the bacterial sample on a clean microscope slide, air-dry, and heat-fix.[13]

  • Staining :

    • Flood the smear with an this compound O staining solution (containing phenol) and allow it to stain for 15 minutes.[11][12]

  • Decolorization :

    • Rinse the slide with water and then decolorize with an acid-alcohol solution for 2-3 minutes.[13]

  • Counterstaining and Imaging :

    • Rinse with water and apply a counterstain such as potassium permanganate for 1-2 minutes to quench background fluorescence.[11][13]

    • Rinse, air-dry, and examine under a fluorescence microscope using a blue excitation filter. Acid-fast bacilli will appear as bright yellow-green rods against a dark background.[12][20]

Signaling Pathways and Logical Relationships

The process of fluorescent probe action can be visualized as a logical flow from the introduction of the probe to the detection of the signal.

dot

Probe_Action_Pathway Probe Fluorescent Probe (e.g., BODIPY, Nile Red) Binding Probe Partitioning/ Binding Probe->Binding Cell Live or Fixed Cell LipidDroplet Lipid Droplet (Hydrophobic Environment) Cell->LipidDroplet LipidDroplet->Binding Excitation Excitation Light Binding->Excitation Illuminate Emission Fluorescence Emission Excitation->Emission Emits Detection Microscope Detector Emission->Detection

Caption: Logical pathway of lipid droplet staining and detection.

Conclusion

For researchers focused on the study of lipid droplets in eukaryotic cells, BODIPY 493/503 and Nile Red remain the fluorescent probes of choice. BODIPY 493/503 offers superior photostability and specificity, making it ideal for quantitative and high-resolution imaging. Nile Red, with its solvatochromic properties, is a valuable tool for detecting changes in cellular lipid content.

This compound O , while a fluorescent dye, is highly specialized for the staining of acid-fast bacteria due to its affinity for mycolic acids. There is currently no substantial evidence to support its use as a general-purpose lipid droplet stain in eukaryotic cells. Therefore, for applications in metabolic research and drug development focused on lipid biology, sticking to the well-validated and characterized probes is strongly recommended to ensure data accuracy and reproducibility.

References

Safety Operating Guide

Safeguarding Health and Environment: A Guide to Auramine Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Auramine, a fluorescent dye and a suspected carcinogen, requires careful handling and adherence to specific disposal protocols to mitigate risks. This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring compliance and protecting both laboratory personnel and the ecosystem.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. Always work in a well-ventilated area, preferably under a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).[1][2][3] This includes, but is not limited to, chemical safety goggles or a face shield, nitrile gloves, and a lab coat.[1][2][3][4] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4][5][6] Contaminated clothing should be removed promptly and washed before reuse.[1][5][7]

Step-by-Step Disposal Procedure

This compound and its contaminated materials are classified as hazardous waste and must be disposed of following stringent local, state, and federal regulations.[7][8]

  • Containment: Keep this compound waste in its original, tightly sealed container.[1] Do not mix it with other chemical waste.

  • Labeling: Clearly label the waste container as "Hazardous Waste - this compound" to ensure proper identification and handling by waste management personnel.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, heat, and sources of ignition.[1][7][9] The storage area should be locked up or accessible only to authorized personnel.[5]

  • Spill Management: In the event of a spill, evacuate non-essential personnel from the area.[7] Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[5][9] Carefully sweep or vacuum the material into a sealable container for disposal, avoiding dust generation.[2][5] The area should then be decontaminated.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company.[2][3] The preferred methods of disposal for this compound are incineration, after being dissolved in a combustible solvent, or burial in a licensed landfill.[3][9] Under no circumstances should this compound be discharged into drains or the environment.[1][5][8]

  • Container Decontamination: Empty containers that held this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself. Puncturing the containers can prevent reuse.[9]

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key handling and safety parameters.

ParameterSpecificationSource
Personal Protective Equipment (PPE) Chemical safety goggles/face shield, nitrile gloves, lab coat[1][2][3][4]
Emergency Eye Wash Flush with water for at least 15 minutes[4][5][6]
Storage Conditions Tightly closed container in a cool, dry, well-ventilated area[1][7][9]
Spill Containment Use inert absorbent material (sand, earth, vermiculite)[5][9]
Disposal Method Incineration or licensed landfill[3][9]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

AuramineDisposalWorkflow This compound Disposal Workflow cluster_preparation Preparation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Management start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe contain Keep in Original, Sealed Container ppe->contain spill Spill Occurs ppe->spill label_waste Label as 'Hazardous Waste - this compound' contain->label_waste store Store in Designated Secure Area label_waste->store contact_disposal Contact Licensed Waste Disposal Company store->contact_disposal disposal Dispose via Incineration or Landfill contact_disposal->disposal absorb Absorb with Inert Material spill->absorb Evacuate & Contain collect_spill Collect in Sealed Container absorb->collect_spill collect_spill->store

This compound Disposal Workflow Diagram

References

Essential Safety and Logistical Information for Handling Auramine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, procedural, and step-by-step information for the safe use and disposal of Auramine, a fluorescent dye. Adherence to these protocols is critical due to the potential health risks associated with this compound.

Hazard Identification: this compound is a chemical that is suspected of causing cancer and may cause genetic defects.[1][2] It is harmful if swallowed and causes serious eye irritation.[3] It is also toxic to aquatic life with long-lasting effects.[3][4]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

OperationEye/Face ProtectionSkin ProtectionRespiratory Protection
Small-Scale Laboratory Work (e.g., weighing, preparing solutions in a fume hood)Safety glasses with side shields or chemical splash goggles.[4][5]Chemical-resistant gloves (e.g., nitrile) and a lab coat.[6][7]A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[4] Work should be performed in a certified chemical fume hood.[8]
Large-Scale Operations or Potential for Splashing Chemical splash goggles and a face shield.[6]Chemical-resistant gloves, a full-body suit, and boots.[6]A self-contained breathing apparatus should be used to avoid inhalation of the product.[6]

Safe Handling and Storage

Proper handling and storage procedures are crucial to prevent contamination and accidental exposure.

  • Engineering Controls: Ensure adequate ventilation, especially in confined areas.[4] Eyewash stations and safety showers must be close to the workstation location.[4][8]

  • Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[4] Avoid contact with skin, eyes, and clothing.[4][7] Minimize dust generation and accumulation.[2] Do not eat, drink, or smoke when using this product.[3][4]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[2][4] Keep away from heat and sources of ignition.[6] Store locked up.[3][4]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

AuramineHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Work Area (Chemical Fume Hood) B->C D Weigh this compound Powder C->D E Prepare this compound Solution D->E F Decontaminate Work Surface E->F G Dispose of Contaminated Waste F->G H Doff and Dispose of PPE G->H I Wash Hands Thoroughly H->I

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.